molecular formula C15H22O3 B1364441 1-(3,5-Dimethoxyphenyl)heptan-1-one CAS No. 39192-51-3

1-(3,5-Dimethoxyphenyl)heptan-1-one

Cat. No.: B1364441
CAS No.: 39192-51-3
M. Wt: 250.33 g/mol
InChI Key: FMEATOMLFIVSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxyphenyl)heptan-1-one is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-4-5-6-7-8-15(16)12-9-13(17-2)11-14(10-12)18-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEATOMLFIVSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393288
Record name 1-(3,5-Dimethoxyphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39192-51-3
Record name 1-(3,5-Dimethoxyphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-Dimethoxyphenyl)heptan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 1-(3,5-dimethoxyphenyl)heptan-1-one, a valuable ketone intermediate in organic synthesis. The primary focus of this document is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with heptanoyl chloride, a robust and efficient method for constructing the target molecule. This guide delves into the mechanistic underpinnings of the reaction, provides a meticulously detailed experimental protocol, and offers insights into reaction optimization and troubleshooting. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding and a reliable procedure for the preparation of this and similar aryl ketones.

Introduction

This compound (CAS No: 39192-51-3) is an aromatic ketone characterized by a heptanoyl group attached to a 3,5-dimethoxyphenyl ring.[1][2] Its structure makes it a key building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The dimethoxy-substituted phenyl ring is a common feature in various biologically active compounds, and the heptanoyl chain provides a lipophilic tail that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. For instance, related diarylheptanoid structures have been isolated from natural sources and are targets in total synthesis.[3][4] Furthermore, the core structure is relevant to the development of cannabinoid receptor modulators, which are of significant interest in drug discovery.[5][6][7][8]

The efficient synthesis of this compound is therefore of considerable importance. Among the various synthetic strategies available for the formation of aryl ketones, Friedel-Crafts acylation stands out as one of the most powerful and direct methods for forming a carbon-carbon bond between an aromatic ring and an acyl group.[9][10][11]

Recommended Synthetic Route: Friedel-Crafts Acylation

The preferred method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with heptanoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is highly effective for activated aromatic rings like 1,3-dimethoxybenzene.[12][13]

Mechanism and Rationale

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:[12][14]

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of heptanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (C₆H₁₃CO⁺). This highly electrophilic species is the key reactant in the subsequent step.[14][15]

  • Electrophilic Attack: The electron-rich 1,3-dimethoxybenzene ring, activated by the two electron-donating methoxy groups, acts as a nucleophile. The π electrons of the aromatic ring attack the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[14][15]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly added acyl group.[15] This regenerates the aromatic ring and releases the AlCl₃ catalyst and HCl.[12]

  • Product-Catalyst Complex Formation: The product, an aryl ketone, is a Lewis base and can form a complex with the Lewis acid catalyst (AlCl₃).[14] Therefore, a slight excess of the catalyst is often required. An aqueous workup is necessary to hydrolyze this complex and liberate the final ketone product.[14]

The two methoxy groups on the benzene ring are ortho, para-directing. In the case of 1,3-dimethoxybenzene, the 2, 4, and 6 positions are activated. Steric hindrance at the 2-position between the two methoxy groups generally disfavors substitution at that site. Therefore, acylation predominantly occurs at the 4-position, leading to the desired this compound product (note: nomenclature can be based on the substitution pattern relative to the acyl group).

Visualization of the Reaction Mechanism

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Hydrolysis HeptanoylChloride Heptanoyl Chloride AcyliumIon Heptanoyl Acylium Ion (Electrophile) HeptanoylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ Dimethoxybenzene 1,3-Dimethoxybenzene AreniumIon Arenium Ion Intermediate (Resonance Stabilized) Dimethoxybenzene->AreniumIon + Acylium Ion ProductComplex Product-AlCl₃ Complex AreniumIon->ProductComplex + AlCl₄⁻ AlCl4 AlCl₄⁻ FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup (H₂O) Experimental Workflow Start Start: Anhydrous Setup Reagents Charge AlCl₃ and DCM to Flask Start->Reagents Cooling Cool to 0 °C Reagents->Cooling AddHeptanoylCl Add Heptanoyl Chloride Cooling->AddHeptanoylCl AddDMB Add 1,3-Dimethoxybenzene Solution AddHeptanoylCl->AddDMB React Stir at Room Temperature (2-4h) Monitor by TLC AddDMB->React Quench Quench with Ice/HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

References

1-(3,5-Dimethoxyphenyl)heptan-1-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Introduction

This compound is an aromatic ketone characterized by a heptanoyl chain attached to a 3,5-dimethoxy-substituted benzene ring. This molecule, with the chemical formula C₁₅H₂₂O₃ and a molecular weight of 250.33 g/mol , serves as a valuable intermediate in synthetic organic chemistry.[1][2][3][4] While not a naturally occurring diarylheptanoid itself, its structure is analogous to precursors and fragments used in the synthesis of these biologically active compounds.[5][6][7] Diarylheptanoids, found in plants like ginger and turmeric, are known for a wide array of pharmacological activities, making synthetic analogs and intermediates like this compound of significant interest to researchers in drug discovery and medicinal chemistry.[8] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity, offering field-proven insights for its application in a research setting.

Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, purification, and application in reaction chemistry. This compound is a low-melting solid, indicating that it can be handled as a powder at low temperatures but may exist as a waxy solid or oil at or slightly above standard room temperature. Its largely nonpolar structure, dominated by the hydrocarbon chain and aromatic ring, dictates its solubility primarily in organic solvents, with negligible solubility in water.

PropertyValueSource(s)
CAS Number 39192-51-3[1][9]
Molecular Formula C₁₅H₂₂O₃[1][3][9]
Molecular Weight 250.33 g/mol [1][2][9]
Melting Point 26-30 °C[1][2][9]
Boiling Point 161-161.5 °C (at 3 Torr)[1][2][9]
Density 1.017 g/mL (at 25 °C)[1][9]
Refractive Index n20/D 1.5190[1][9]
Flash Point >110 °C (>230 °F)[1][9]
Appearance Low-melting, waxy solidInferred from MP
SMILES CCCCCCC(=O)C1=CC(OC)=CC(OC)=C1[10]

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[11] This classic electrophilic aromatic substitution reaction provides a robust method for forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Mechanism and Rationale

The reaction proceeds by activating heptanoyl chloride with a strong Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA).[12][13] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to generate a highly electrophilic acylium ion. This acylium ion is the key electrophile that is attacked by the electron-rich 1,3-dimethoxybenzene ring. The two methoxy groups are strongly activating, ortho-, para-directing substituents. Acylation occurs preferentially at the C4 position (para to one methoxy group and ortho to the other), as the C2 position is sterically hindered and electronically less favored. A subsequent deprotonation of the resulting arenium ion intermediate by the [AlCl₄]⁻ complex restores aromaticity and yields the final ketone product.

G cluster_activation Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Aromatic Substitution HeptanoylCl Heptanoyl Chloride Acylium Acylium Ion (Electrophile) HeptanoylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Arene 1,3-Dimethoxybenzene Intermediate Arenium Ion Intermediate Arene->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺ (regenerates AlCl₃ + HCl)

Caption: Friedel-Crafts acylation workflow for synthesis.

Experimental Protocol: Synthesis

Trustworthiness through Self-Validation: This protocol incorporates in-process checks (temperature control, TLC monitoring) to ensure the reaction proceeds as expected, minimizing side-product formation.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂ or Drierite). Maintain an inert atmosphere using nitrogen or argon.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve heptanoyl chloride (1.0 equivalent) in dry DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: slow addition prevents a runaway exothermic reaction and the formation of side products.

  • Arene Addition: After the acyl chloride addition is complete, dissolve 1,3-dimethoxybenzene (1.0 equivalent) in dry DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (1,3-dimethoxybenzene) is consumed (typically 2-4 hours).

  • Workup and Quenching: Cautiously pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates any remaining Lewis basic sites. The use of acid helps to break up the aluminum salts and facilitate separation.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize excess acid), then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization

Structural elucidation and purity confirmation are paramount. The following section details the expected spectroscopic data for this compound, providing a baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise structure. The predicted spectra are based on established chemical shift principles.

¹H NMR (Predicted, CDCl₃, 400 MHz)¹³C NMR (Predicted, CDCl₃, 100 MHz)
δ (ppm) Multiplicity
7.05d, J = 2.2 Hz
6.65t, J = 2.2 Hz
3.82s
2.90t, J = 7.4 Hz
1.70quintet
1.35-1.25m
0.88t, J = 6.8 Hz

Causality: The α-CH₂ protons (~2.90 ppm) are deshielded by the adjacent electron-withdrawing carbonyl group. The aromatic protons H-2/H-6 appear as a doublet due to meta-coupling with H-4, which in turn appears as a triplet. In the ¹³C spectrum, the carbonyl carbon is significantly downfield (~200 ppm), a characteristic feature of ketones.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850Medium-StrongC-H Stretch (Aliphatic)
~1685StrongC=O Stretch (Aryl Ketone)
~1600, ~1580MediumC=C Stretch (Aromatic Ring)
~1205, ~1065StrongC-O Stretch (Asymmetric & Symmetric, Aryl Ether)

Rationale: The position of the carbonyl stretch (~1685 cm⁻¹) is indicative of an aryl ketone, where conjugation with the aromatic ring slightly lowers the frequency compared to a simple alkyl ketone. The strong C-O stretches are characteristic of the two methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Molecular Ion (M⁺): m/z = 250.33

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the α-carbon of the heptyl chain. This generates a highly stable 3,5-dimethoxybenzoyl cation.

    • McLafferty Rearrangement: A six-membered ring transition state involving the transfer of a gamma-hydrogen to the carbonyl oxygen can lead to the elimination of a neutral alkene (pent-1-ene) and the formation of a characteristic radical cation.

G M Molecular Ion [C₁₅H₂₂O₃]⁺˙ m/z = 250 F1 3,5-Dimethoxybenzoyl Cation [C₉H₉O₃]⁺ m/z = 165 M->F1 α-Cleavage F2 McLafferty Fragment [C₁₀H₁₂O₃]⁺˙ m/z = 180 M->F2 McLafferty Rearrangement N1 Hexyl Radical C₆H₁₃• M->N1 N2 Pent-1-ene C₅H₁₀ M->N2

Caption: Primary fragmentation pathways in EI-Mass Spectrometry.

Chemical Reactivity and Applications

The utility of this compound lies in the reactivity of its two primary functional domains: the ketone and the activated aromatic ring.

  • Ketone Transformations: The carbonyl group is a versatile handle for further synthetic modifications.

    • Reduction: Can be selectively reduced to the corresponding secondary alcohol using reagents like sodium borohydride (NaBH₄). This alcohol can then be used in esterification or etherification reactions.

    • Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form tertiary alcohols, extending the carbon skeleton.

    • Reductive Amination: Can be converted to an amine via reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN).

  • Aromatic Ring Reactivity: The 3,5-dimethoxy substitution pattern makes the ring highly electron-rich and activated towards further electrophilic aromatic substitution. However, the existing substitution pattern directs incoming electrophiles primarily to the C4 position, which is already occupied. Reactions at the C2 position are possible but sterically hindered.

  • Applications in Synthesis: Its primary application is as a building block for more complex molecular architectures. It can serve as a key precursor for:

    • Diarylheptanoid Analogs: The heptanoyl chain can be further functionalized and coupled with another aromatic ring to create novel diarylheptanoids.[6][7]

    • Pharmaceutical Scaffolds: The aryl ketone motif is common in many pharmacologically active compounds, making this molecule a useful starting point in drug discovery programs.

Conclusion

This compound is a well-defined chemical entity with predictable and useful properties. Its synthesis is straightforward via Friedel-Crafts acylation, and its structure is readily confirmed by standard spectroscopic techniques. The presence of both a reactive ketone functional group and an activated aromatic ring makes it a versatile intermediate for researchers in synthetic and medicinal chemistry, particularly for those targeting the synthesis of complex natural product analogs and novel pharmaceutical agents. This guide provides the foundational technical data and procedural rationale necessary for its effective utilization in a modern research laboratory.

References

A Technical Guide to the Potential Biological Activities of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the synthetic ketone, 1-(3,5-dimethoxyphenyl)heptan-1-one. In the absence of extensive direct studies on this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing insights from structurally analogous compounds. We will delve into the plausible cytotoxic, antifungal, and antibacterial properties of this compound. The narrative is grounded in established scientific principles, proposing mechanisms of action and providing detailed, adaptable experimental protocols for validation. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this and related long-chain alkyl phenyl ketones.

Introduction: Unveiling the Potential of a Novel Ketone

This compound is a chemical entity characterized by a heptanoyl chain attached to a dimethoxy-substituted phenyl ring. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—the dimethoxyphenyl group and the long alkyl chain—are present in numerous compounds with well-documented biological activities. The dimethoxyphenyl moiety is a key pharmacophore in many natural and synthetic compounds exhibiting anticancer and antimicrobial properties. Similarly, the length of the alkyl chain is known to significantly influence the biological efficacy and mechanism of action of various bioactive molecules.

This guide, therefore, presents a scientifically-grounded prospectus on the potential therapeutic applications of this compound. By examining the activities of its structural relatives, we can construct a compelling hypothesis for its own biological profile, thereby providing a roadmap for future research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₃--INVALID-LINK--
Molecular Weight250.34 g/mol --INVALID-LINK--
XLogP3-AA4.1--INVALID-LINK--
Hydrogen Bond Donor Count0--INVALID-LINK--
Hydrogen Bond Acceptor Count3--INVALID-LINK--
Rotatable Bond Count7--INVALID-LINK--

Note: Some properties are predicted based on the structure.

Proposed Synthesis of this compound

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,3-Dimethoxybenzene->Friedel-Crafts Acylation Heptanoyl chloride Heptanoyl chloride Heptanoyl chloride->Friedel-Crafts Acylation This compound This compound Friedel-Crafts Acylation->this compound AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation Lewis Acid Catalyst

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup: To a solution of 1,3-dimethoxybenzene in an appropriate anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in portions at 0°C.

  • Addition of Acylating Agent: Slowly add heptanoyl chloride to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activity: An Inferential Analysis

Cytotoxic Activity against Cancer Cell Lines

Hypothesis: this compound is likely to exhibit cytotoxic activity against various cancer cell lines.

Rationale: The dimethoxyphenyl and trimethoxyphenyl moieties are prevalent in a multitude of compounds with demonstrated anticancer properties. For instance, derivatives of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole have shown significant in vitro cytotoxic activity against human cancer cell lines, including HepG2 (hepatocarcinoma) and MCF-7 (breast adenocarcinoma)[1]. The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division[1].

Furthermore, a study on a compound designated as "1" showed mild cytotoxicity against KB and Hep G2 cell lines, with IC₅₀ values of 89.6 and 93.8 µM, respectively. While the exact structure of "compound 1" could not be definitively confirmed as this compound from the available abstract, the possibility of it being the target molecule or a very close analog warrants further investigation.

The length of the alkyl chain can also modulate cytotoxic activity. Studies on other classes of compounds have shown that increasing the alkyl chain length can enhance cytotoxicity up to a certain point, likely by improving membrane permeability and interaction with intracellular targets[2][3].

Proposed Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Based on the activity of its structural analogs, a plausible mechanism for the cytotoxic action of this compound involves the disruption of microtubule dynamics.

G cluster_compound Compound cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubule Instability Microtubule Instability Tubulin->Microtubule Instability Mitotic Arrest Mitotic Arrest Microtubule Instability->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis G cluster_compound Compound cluster_cell Fungal Cell This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Intercalates and Disrupts Increased Permeability Increased Permeability Cell Membrane->Increased Permeability Loss of Cellular Contents Loss of Cellular Contents Increased Permeability->Loss of Cellular Contents Cell Death Cell Death Loss of Cellular Contents->Cell Death G cluster_compound Compound cluster_cell Bacterial Cell This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Interacts with Membrane Depolarization Membrane Depolarization Cell Membrane->Membrane Depolarization Inhibition of Respiration Inhibition of Respiration Membrane Depolarization->Inhibition of Respiration Bacteriostasis/Bactericidal Effect Bacteriostasis/Bactericidal Effect Inhibition of Respiration->Bacteriostasis/Bactericidal Effect

References

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-of-1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Research Framework for a Novel Bioactive Compound

Abstract

1-(3,5-Dimethoxyphenyl)heptan-1-one is a synthetic compound with a structure suggestive of potential bioactivity. However, its specific mechanism of action has not been extensively characterized in the scientific literature. This technical guide outlines a comprehensive, multi-pronged research framework for elucidating the mechanism of action of this and other novel small molecules. We present a logical progression of experiments, from initial phenotypic screening to definitive target identification, validation, and pathway analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel therapeutic agents. Detailed, field-proven protocols for key methodologies, including phenotypic screening, affinity chromatography-mass spectrometry, and the Cellular Thermal Shift Assay (CETSA), are provided to serve as a practical roadmap for investigation.

Introduction and Hypothesis Generation

The journey to understand how a novel compound exerts its biological effects begins with an analysis of its structure and a broad assessment of its impact on cellular or organismal systems. The structure of this compound, featuring a dimethoxyphenyl group and a heptanone chain, shares motifs with classes of molecules known for a range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2][3][4]

1.1. Structural Analogs and Potential Activities

The diarylheptanoid scaffold, a related structure, is found in many natural products and is associated with a variety of pharmacological properties, such as antioxidant, anti-inflammatory, and anti-tumor activities.[1][2][3][4] For instance, certain diarylheptanoids have been shown to affect the DNA damage signaling pathway in cancer cells.[4][5] The trimethoxyphenyl moiety, also structurally similar, is a key feature in several potent antimitotic agents that interact with tubulin.[6][7] These observations lead to the initial hypotheses that this compound may target pathways involved in:

  • Cell cycle regulation and mitosis.

  • Cellular stress responses and DNA repair.

  • Inflammatory signaling cascades.

1.2. The Phenotypic-First Approach

Given the lack of a known target, a phenotypic drug discovery (PDD) approach is the most logical starting point.[8][9][10] This strategy identifies compounds based on their ability to produce a desired change in a cell or organism, without a priori knowledge of the specific molecular target.[8][9] This unbiased method is particularly powerful for discovering drugs with novel mechanisms of action.[10][11] The initial phase of our investigation, therefore, will focus on broad phenotypic screening to identify a quantifiable biological effect of this compound.

Phase 1: Phenotypic Screening and Hit Identification

The primary goal of this phase is to identify a robust and reproducible cellular phenotype that is modulated by this compound.

2.1. High-Content Imaging for Unbiased Phenotypic Profiling

High-content imaging is a powerful technique for observing multiple phenotypic changes simultaneously.[8][11]

Experimental Protocol: High-Content Phenotypic Screen

  • Cell Line Selection: Choose a panel of human cell lines relevant to the initial hypotheses (e.g., A549 lung carcinoma, HCT116 colon carcinoma, U-2 OS osteosarcoma).

  • Compound Treatment: Plate cells in 96- or 384-well imaging plates. Treat with a dose-response range of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a strong phenotype (e.g., paclitaxel for mitotic arrest).

  • Staining: Fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components, such as Hoechst 33342 (nucleus), phalloidin-Alexa Fluor 488 (actin cytoskeleton), and MitoTracker Red CMXRos (mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to extract quantitative features from the images, such as cell count, nuclear size and shape, cytoskeletal texture, and mitochondrial morphology. Compare the feature profiles of compound-treated cells to controls to identify significant phenotypic alterations.

2.2. Data Presentation: Hypothetical Screening Results

The data below represents a hypothetical outcome where this compound induces a mitotic arrest phenotype.

Cell LineIC50 (µM)Primary Phenotype Observed
HCT1165.2Increased nuclear size, condensed chromatin
A5498.1Increased nuclear size, cell rounding
HeLa4.5Increased mitotic index, multipolar spindles

Phase 2: Target Deconvolution

Once a reproducible phenotype is established, the next critical step is to identify the direct molecular target(s) of the compound.[9] This process is often referred to as target deconvolution. We will employ two orthogonal, state-of-the-art approaches: Affinity Chromatography-Mass Spectrometry and the Cellular Thermal Shift Assay (CETSA).

3.1. Workflow for Target Identification

The overall workflow for identifying the molecular target is depicted below.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation PhenoScreen High-Content Phenotypic Screen Hit Identified Phenotype (e.g., Mitotic Arrest) PhenoScreen->Hit Affinity Affinity Chromatography- Mass Spectrometry Hit->Affinity CETSA Cellular Thermal Shift Assay (CETSA) Hit->CETSA Candidate Candidate Target(s) Identified Affinity->Candidate CETSA->Candidate Validation Orthogonal Validation (e.g., siRNA, Enzymatic Assays) Candidate->Validation ValidatedTarget Validated Target Validation->ValidatedTarget

Caption: Overall workflow for target identification and validation.

3.2. Affinity Chromatography-Mass Spectrometry

This method uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[12][13][14][15]

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe with a scrambled or inactive analog should also be prepared.

  • Cell Lysis: Grow the cell line of interest (e.g., HeLa) to a high density and prepare a native cell lysate.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and control beads.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific bands that appear only in the active compound pulldown by in-gel digestion and LC-MS/MS analysis.

3.3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[16][17][18][19] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][19]

Experimental Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat intact cells (e.g., HeLa) with either vehicle or a saturating concentration of this compound.

  • Heat Shock: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot using antibodies against the candidate target protein(s) identified from the affinity pulldown.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Phase 3: Target Validation and Pathway Elucidation

Identifying a candidate target is not sufficient; it must be validated to prove that it is responsible for the observed phenotype.

4.1. Genetic Validation

RNA interference (siRNA) or CRISPR-Cas9 mediated gene knockout can be used to determine if reducing the expression of the candidate target protein mimics the phenotype induced by the compound.

4.2. In Vitro Assays

If the validated target is an enzyme, its activity can be measured in the presence and absence of the compound to confirm direct inhibition or activation. For example, if the target is a kinase, a radiometric or fluorescence-based kinase assay would be appropriate.

4.3. Downstream Signaling Pathway Analysis

Once the direct target is validated, the next step is to understand how its modulation by the compound affects downstream signaling pathways.[20][21][22]

Experimental Protocol: Phosphoproteomics for Pathway Analysis

  • Cell Treatment: Treat cells with the compound for various time points.

  • Lysis and Digestion: Lyse the cells, extract proteins, and perform a tryptic digest.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

  • Bioinformatic Analysis: Identify and quantify changes in phosphorylation sites and use pathway analysis software (e.g., Ingenuity Pathway Analysis, KEGG) to map the affected signaling networks.

4.4. Hypothetical Signaling Pathway

Based on a hypothetical target of a mitotic kinase (e.g., a member of the Aurora or Polo-like kinase families), the following signaling pathway could be affected.

G Compound 1-(3,5-Dimethoxyphenyl) heptan-1-one Target Hypothetical Target: Mitotic Kinase Compound->Target Inhibition PhosphoSubstrate Phosphorylated Substrate Target->PhosphoSubstrate Phosphorylation Substrate Kinase Substrate (e.g., Histone H3) Substrate->PhosphoSubstrate Spindle Spindle Assembly Checkpoint PhosphoSubstrate->Spindle Activation Mitosis Mitotic Progression Spindle->Mitosis Inhibition Arrest G2/M Arrest & Apoptosis Mitosis->Arrest

Caption: Hypothetical signaling pathway for a mitotic kinase inhibitor.

Conclusion

The framework presented here provides a robust, systematic approach to defining the mechanism of action for novel compounds like this compound. By integrating unbiased phenotypic screening with cutting-edge target deconvolution and validation techniques, researchers can efficiently move from an interesting "hit" compound to a well-characterized lead with a defined molecular mechanism. This logical, evidence-based progression is fundamental to modern drug discovery and development.

References

spectroscopic data for 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of this compound (CAS No: 39192-51-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed predictive analysis of the compound's Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By grounding these predictions in fundamental chemical principles and established spectroscopic theory, this guide serves as a robust framework for the identification, characterization, and quality control of this and structurally related molecules. Furthermore, it includes detailed, field-proven protocols for data acquisition, ensuring that researchers can confidently and accurately generate their own high-quality spectroscopic data.

Introduction and Molecular Overview

This compound is an aromatic ketone featuring a heptanoyl group attached to a 3,5-dimethoxy-substituted benzene ring. This substitution pattern is of significant interest in medicinal chemistry and materials science, as the meta-dimethoxy arrangement influences the molecule's electronic properties, conformation, and potential biological activity. Accurate structural confirmation is the bedrock of any scientific investigation. Therefore, a multi-technique spectroscopic approach is not just recommended but essential for unambiguous characterization.

This guide provides the predicted spectroscopic signatures that serve as a benchmark for researchers synthesizing or analyzing this compound. The causality behind each predicted signal is explained, providing a deeper understanding of the structure-spectrum relationship.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 39192-51-3
Molecular Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.33 g/mol [1][2]
Monoisotopic Mass 250.15689 Da[3]
Melting Point 26-30 °C[2]
Density 1.017 g/mL at 25 °C[2]
Refractive Index n20/D 1.5190[2]
SMILES CCCCCCC(=O)C1=CC(OC)=CC(OC)=C1[3]

Predicted Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict the following signals using a standard deuterated chloroform (CDCl₃) solvent.

A numbered structural diagram for NMR peak assignments.

Assigned ProtonsPredicted Shift (ppm)MultiplicityIntegrationRationale
H7~ 0.91Triplet (t)3HTerminal methyl group of the heptanoyl chain, split by the adjacent CH₂ group.
H4, H5, H6~ 1.30-1.45Multiplet (m)6HMethylene protons in the middle of the alkyl chain, with overlapping signals.
H3~ 1.72Quintet (quin)2HMethylene group adjacent to both the main chain and the α-carbonyl CH₂.
H2~ 2.92Triplet (t)2Hα-Methylene protons, deshielded by the adjacent carbonyl group.
OCH₃ (C_me1, C_me2)~ 3.84Singlet (s)6HTwo equivalent methoxy groups on the aromatic ring.
H_ar4~ 6.70Triplet (t, J≈2.2 Hz)1HAromatic proton at C4, split by two meta protons (H2, H6), appearing as a small triplet.
H_ar2, H_ar6~ 7.15Doublet (d, J≈2.2 Hz)2HTwo equivalent aromatic protons at C2 and C6, split by one meta proton (H4).
Assigned CarbonsPredicted Shift (ppm)Rationale
C7~ 14.1Terminal methyl carbon of the alkyl chain.
C5, C6~ 22.6, 29.1Mid-chain methylene carbons.
C4~ 24.2Methylene carbon gamma to the carbonyl.
C3~ 31.7Methylene carbon beta to the carbonyl.
C2~ 38.5Methylene carbon alpha to the carbonyl, deshielded.
OCH₃~ 55.6Methoxy group carbons.
C_ar4~ 105.4Aromatic C-H carbon situated between two oxygen-bearing carbons.
C_ar2, C_ar6~ 107.2Equivalent aromatic C-H carbons adjacent to the carbonyl-substituted carbon.
C_ar1~ 138.8Quaternary aromatic carbon attached to the carbonyl group (ipso-carbon).
C_ar3, C_ar5~ 160.8Equivalent quaternary aromatic carbons attached to the methoxy groups.
C1 (C=O)~ 199.5Ketone carbonyl carbon, highly deshielded.
Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.

Frequency (cm⁻¹)Vibration TypeIntensityRationale
3050-2850C(sp³)-H StretchStrongMultiple bands from the heptanoyl chain's CH₂ and CH₃ groups.[4]
~2955, ~2870C(sp²)-H StretchMedium-WeakAromatic C-H stretching vibrations.
~1685 C=O Stretch Very Strong Key diagnostic peak. The carbonyl of the aryl ketone is conjugated with the benzene ring, lowering its frequency from a typical aliphatic ketone (~1715 cm⁻¹).[4]
~1600, ~1470C=C StretchMedium-StrongAromatic ring skeletal vibrations.
~1205C-O StretchStrongAsymmetric stretching of the aryl-ether bond (Ar-O-CH₃).
~1065C-O StretchStrongSymmetric stretching of the aryl-ether bond.
~840C-H BendStrongOut-of-plane bending for the 1,3,5-trisubstituted aromatic ring pattern.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) would be a soft ionization technique yielding the parent ion, while Electron Ionization (EI) would induce more fragmentation.

m/z (Predicted)Ion SpeciesRationale
251.1642[M+H]⁺Protonated molecule, expected as the base peak in positive ESI mode.[3]
273.1461[M+Na]⁺Sodium adduct, commonly observed in ESI.[3]
268.1907[M+NH₄]⁺Ammonium adduct, possible if ammonium salts are present in the mobile phase.[3]

In a higher-energy EI experiment, the molecular ion ([M]⁺˙ at m/z 250) would be observed, followed by characteristic fragments:

  • Alpha-Cleavage: The most favorable cleavage occurs at the C-C bond adjacent to the carbonyl group.

    • Loss of the pentyl radical (•C₅H₁₁) leading to the m/z 179 fragment (3,5-dimethoxybenzoyl cation). This is expected to be a major fragment.

    • Loss of the 3,5-dimethoxyphenyl radical leading to the m/z 113 fragment (heptanoyl cation).

  • McLafferty Rearrangement: A hydrogen atom from the gamma-carbon (C4) can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to a neutral alkene (pent-1-ene) and a radical cation at m/z 180 .

Standard Operating Procedures for Spectroscopic Analysis

Workflow for Structural Confirmation

This workflow ensures a logical progression from sample preparation to final structural elucidation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Weigh ~5-10 mg of This compound NMR NMR Acquisition (~5 mg in 0.6 mL CDCl3) ¹H, ¹³C, COSY, HSQC Prep->NMR MS LC-MS Acquisition (~1 mg/mL in ACN) ESI-QToF in positive mode Prep->MS IR FTIR Acquisition (Solid film on ATR crystal) Prep->IR ProcessNMR Assign ¹H and ¹³C signals. Confirm connectivity with 2D NMR. NMR->ProcessNMR ProcessMS Confirm Molecular Formula from high-resolution m/z MS->ProcessMS ProcessIR Identify Key Functional Groups (C=O, C-O, Ar) IR->ProcessIR Final Integrate All Data & Confirm Structure ProcessMS->Final ProcessIR->Final ProcessNMR->Final

Workflow for spectroscopic structural confirmation.

Protocol: NMR Data Acquisition

This protocol is designed for a standard 400 MHz Bruker spectrometer or equivalent.[5]

  • Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Tune and shim the spectrometer according to standard procedure to ensure high resolution and correct peak shapes.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2.5 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1.1 seconds

    • Relaxation Delay (D1): 3 seconds

    • Number of Scans: 1024

  • Data Processing: Apply an exponential multiplying factor (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Fourier transform, phase correct, and baseline correct the spectra. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Protocol: LC-MS Data Acquisition

This protocol is suitable for a system like a Waters Acquity UPLC coupled to a QToF mass spectrometer.[6]

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile (ACN). Dilute to a final concentration of ~10 µL/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometer Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 500 °C

    • Desolvation Gas Flow (N₂): 1000 L/hr

    • Acquisition Range: m/z 50-1000

  • Data Processing: Process the data using manufacturer software. Extract the mass spectrum for the chromatographic peak and use the accurate mass to calculate the elemental composition, comparing it against the theoretical value for C₁₅H₂₂O₃.

Protocol: FTIR Data Acquisition

This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is ideal for solids or oils.

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the compound (a single drop if liquid at room temp, or a few crystals if solid) directly onto the ATR crystal.

  • Data Collection:

    • Spectral Range: 4000-600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. This guide provides the predicted data, rooted in chemical theory, to serve as a reliable reference for researchers. The key identifying features are the distinct 1,3,5-trisubstituted aromatic pattern in the NMR spectra, the strong conjugated ketone stretch at ~1685 cm⁻¹ in the IR spectrum, and the accurate mass confirmation of the molecular formula C₁₅H₂₂O₃ by high-resolution mass spectrometry. By following the detailed protocols herein, scientists can ensure the generation of high-fidelity data, underpinning the reliability and reproducibility of their research endeavors.

References

The Diarylheptanoid Scaffold: A Technical Guide to 1-(3,5-Dimethoxyphenyl)heptan-1-one and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(3,5-Dimethoxyphenyl)heptan-1-one, a synthetic diarylheptanoid. Due to the limited direct research on this specific molecule, this guide will situate it within the broader context of the diarylheptanoid class of compounds. We will explore a plausible synthetic route, predict its physicochemical and spectroscopic characteristics, and infer its potential biological activities based on extensive structure-activity relationship (SAR) studies of related natural and synthetic diarylheptanoids. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to Diarylheptanoids: A Diverse Class of Bioactive Molecules

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] These compounds are found in various plant families, including Zingiberaceae (ginger family) and Betulaceae (birch family).[2][3] The structural diversity of diarylheptanoids is vast, and they are broadly classified into two main categories:

  • Linear Diarylheptanoids: The two aryl groups are connected by a linear seven-carbon chain. This is the class to which this compound belongs. A well-known example of a linear diarylheptanoid is curcumin.[4]

  • Cyclic Diarylheptanoids: The seven-carbon chain is cyclized to form a macrocyclic structure.[2]

Diarylheptanoids have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[4][5][6]

Synthesis of this compound: A Practical Approach

A common and efficient method for the synthesis of 1-arylheptan-1-ones is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, 1,3-dimethoxybenzene would be acylated with heptanoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,3-Dimethoxybenzene

  • Heptanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Slowly add heptanoyl chloride (1.05 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene AlCl3 AlCl₃ (Lewis Acid) Heptanoyl Chloride Heptanoyl Chloride DCM DCM (Solvent) 0 °C to RT AlCl3->DCM Friedel-Crafts Acylation Quench Ice / 1M HCl DCM->Quench Extraction DCM Extraction Quench->Extraction Washing Wash with HCl, NaHCO₃, Brine Extraction->Washing Purification Column Chromatography Washing->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

While experimental data for this compound is scarce, its physicochemical properties and spectroscopic data can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₅H₂₂O₃
Molecular Weight250.34 g/mol
AppearanceLikely a colorless to pale yellow oil or low-melting solid
Boiling Point> 300 °C (estimated)
SolubilitySoluble in organic solvents like ethanol, acetone, and dichloromethane; insoluble in water.

Predicted Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,5-dimethoxyphenyl group, the methoxy protons, and the aliphatic protons of the heptanoyl chain. The aromatic protons would likely appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm). The two methoxy groups would give a sharp singlet at around δ 3.8 ppm. The methylene group adjacent to the carbonyl (α-protons) would be a triplet at approximately δ 2.9 ppm. The other methylene groups of the heptanoyl chain would appear as multiplets between δ 1.2 and 1.7 ppm, and the terminal methyl group would be a triplet around δ 0.9 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a signal for the carbonyl carbon around δ 200 ppm. The aromatic carbons would appear in the region of δ 100-160 ppm. The methoxy carbons would be observed around δ 55 ppm. The aliphatic carbons of the heptanoyl chain would resonate in the upfield region (δ 14-40 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration at approximately 1680 cm⁻¹. Aromatic C-H stretching vibrations would be seen around 3000-3100 cm⁻¹, and aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C-O stretching of the methoxy groups would be visible in the 1050-1250 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 250. Key fragmentation patterns would likely involve cleavage at the acyl-aryl bond and fragmentation of the heptanoyl chain.

Review of Biological Activities of Linear Diarylheptanoids

Numerous studies have demonstrated a wide array of biological activities for linear diarylheptanoids.[4][5][6][9] These activities are often attributed to their ability to modulate various cellular signaling pathways.

Table 2: Summary of Biological Activities of Selected Linear Diarylheptanoids

Diarylheptanoid ExampleBiological ActivityReference
CurcuminAnti-inflammatory, Antioxidant, Anticancer, Neuroprotective[4]
Yakuchinone AAnti-inflammatory, Anti-allergic[10]
HirsutenoneAntioxidant, Cytotoxic[11]
(5R)-5-hydroxy-1,7-diphenyl-3-heptanoneAnti-inflammatory, Anti-proliferative[4]

Structure-Activity Relationship (SAR) Insights and Potential of this compound

The biological activity of diarylheptanoids is significantly influenced by their structural features, including the nature and position of substituents on the aromatic rings and the functional groups on the heptanoid chain.[12]

  • Hydroxyl Groups: Phenolic hydroxyl groups are often crucial for antioxidant activity.[12] The presence of a catechol (3,4-dihydroxy) or a guaiacyl (3-methoxy-4-hydroxy) moiety is a common feature in many bioactive natural diarylheptanoids.

  • Methoxy Groups: Methoxy groups, as present in this compound, can influence the lipophilicity and metabolic stability of the molecule. The 3,5-dimethoxy substitution pattern is found in some natural products and has been explored in synthetic analogs, often contributing to cytotoxic and anti-inflammatory activities.

  • Heptanoid Chain: The presence of α,β-unsaturation or hydroxyl groups in the heptanoid chain can enhance certain biological activities, such as anticancer and anti-inflammatory effects. The simple saturated ketone in this compound provides a basic scaffold that can be further modified.

Based on these SAR insights, this compound, with its 3,5-dimethoxy substitution, could potentially exhibit cytotoxic and anti-inflammatory properties. The absence of free hydroxyl groups might result in lower antioxidant activity compared to its phenolic counterparts.

Diagram of a Representative Signaling Pathway Modulated by Diarylheptanoids (e.g., NF-κB Pathway):

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, TNF-α, etc. IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκBα NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Diarylheptanoid 1-(3,5-Dimethoxyphenyl) heptan-1-one (Hypothesized) Diarylheptanoid->IKK Inhibits (Potential Mechanism) DNA DNA NFkB_active->DNA Binds to Genes Inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Induces Transcription

Caption: Hypothesized modulation of the NF-κB pathway by diarylheptanoids.

Potential Applications and Future Research Directions

Given the established bioactivities of related diarylheptanoids and the SAR insights, this compound warrants further investigation for its potential as a therapeutic agent.

Potential Applications:

  • Anticancer Drug Lead: The cytotoxic potential against various cancer cell lines should be evaluated.

  • Anti-inflammatory Agent: Its ability to inhibit key inflammatory mediators and pathways, such as the NF-κB pathway, should be explored.

Future Research:

  • Synthesis and Characterization: The proposed synthesis should be carried out, and the compound's structure and purity should be confirmed using modern spectroscopic techniques.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and in various anti-inflammatory assays.

  • Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate its molecular mechanism of action.

  • Lead Optimization: The structure of this compound can be further modified to improve its potency and selectivity.

Conclusion

While this compound is not a well-characterized compound, its structural relationship to the diverse and biologically active class of diarylheptanoids suggests that it is a molecule of significant interest. By leveraging the extensive knowledge of diarylheptanoid SAR, we can hypothesize its potential as a cytotoxic and anti-inflammatory agent. This technical guide provides a framework for the synthesis, characterization, and biological evaluation of this compound, paving the way for future research that could unlock its therapeutic potential.

References

A Technical Guide to the Discovery and Isolation of Gingerol Analogs: From Extraction to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pungent World of Gingerols

For millennia, ginger (Zingiber officinale Roscoe) has been a cornerstone of both culinary arts and traditional medicine.[1] Its characteristic pungent flavor and therapeutic properties are largely attributed to a class of phenolic compounds known as gingerols.[2][3] These molecules, particularly[4]-gingerol,[5]-gingerol, and[6]-gingerol, are the most abundant bioactive constituents in fresh ginger rhizomes.[7] Structurally, gingerols consist of a 4-hydroxy-3-methoxyphenyl group attached to a β-hydroxy keto functional group with a variable length alkyl chain, which dictates the specific analog.[4]

Due to their thermal lability, gingerols can undergo dehydration to form the corresponding shogaols, which are predominant in dried or processed ginger and often exhibit enhanced biological activity.[8][9] The scientific intrigue surrounding these compounds stems from their vast pharmacological potential, including well-documented anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[2][10][11] This has driven significant research into developing robust and efficient methods for their extraction, isolation, and characterization.

This technical guide provides an in-depth exploration of the methodologies employed in the discovery and isolation of gingerol analogs. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices. We will journey from the initial liberation of these compounds from the complex plant matrix to their high-resolution purification and structural confirmation, culminating in an overview of their biological mechanisms of action.

Chapter 1: Biosynthesis and Chemical Diversity of Gingerols

The journey of a gingerol molecule begins within the ginger plant through the phenylpropanoid pathway, a metabolic route responsible for synthesizing a wide variety of plant secondary metabolites.[12] This pathway converts the amino acid phenylalanine into various phenolic compounds. Key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL) are instrumental in producing the precursors required for gingerol biosynthesis.[13] The final assembly involves polyketide synthases that extend the alkyl chain, creating the homologous series of gingerols found in the rhizome.[12][14]

The primary analogs of interest are distinguished by the length of their n-alkyl side chain, which influences their polarity, bioavailability, and biological potency.

Figure 1: Chemical structures of the gingerol core and its transformation.

Chapter 2: Extraction Methodologies: Liberating Gingerols from the Matrix

The primary challenge in isolating gingerol analogs is their efficient extraction from the dense, fibrous rhizome. The choice of extraction method is a critical determinant of yield, purity, and the preservation of the native chemical profile, particularly preventing the unintended conversion of gingerols to shogaols.

Causality of Method Selection

Extraction techniques are broadly categorized as conventional and modern, with the latter offering significant advantages in terms of efficiency and preservation of thermolabile compounds.

  • Conventional Methods (Maceration, Soxhlet): These methods rely on prolonged solvent exposure, often at elevated temperatures.[1][15] While simple to implement, the extended heating in Soxhlet extraction can degrade gingerols into shogaols.[16] Maceration at room temperature is gentler but often results in lower yields and requires large solvent volumes.[15]

  • Modern Methods (MAE, SFE, UAE): Advanced techniques leverage energy sources like microwaves or ultrasound to enhance extraction efficiency while minimizing processing time and temperature.[15]

    • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample directly.[8] When using a hydroethanolic solvent, microwaves primarily interact with the polar water molecules, causing rapid, localized heating that disrupts the plant cell walls and accelerates the diffusion of gingerols into the solvent.[8] This results in shorter extraction times (minutes vs. hours), reduced solvent consumption, and higher yields.[14]

    • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO₂, a non-toxic, non-flammable solvent, to extract the compounds.[17] This method is advantageous for producing highly pure extracts without any residual organic solvent, making it ideal for food and pharmaceutical applications.[17]

Data Presentation: Comparison of Extraction Techniques
MethodPrincipleAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with hot solvent.[15]Exhaustive extraction.Time-consuming, high energy, thermal degradation risk.[15][16]
Maceration Soaking plant material in a solvent at room temp.[1]Simple, no heat required.Slow, inefficient, large solvent volume.[15]
Ultrasound-Assisted (UAE) Uses acoustic cavitation to disrupt cell walls.[8]Fast, efficient, works at lower temperatures.Potential for localized heating, equipment cost.
Microwave-Assisted (MAE) Microwave energy for rapid, targeted heating.[8]Extremely fast, high yield, low solvent use.[14]Requires specialized equipment, solvent polarity is key.
Supercritical Fluid (SFE) Extraction with a fluid above its critical temp/pressure.[17]Solvent-free product, highly selective.High initial equipment cost, complex operation.
Experimental Protocol: Microwave-Assisted Extraction (MAE) of Gingerols

This protocol is optimized based on response surface methodology studies to maximize the yield of total gingerols and shogaols.[8]

Objective: To efficiently extract gingerol analogs from dried ginger rhizome powder using MAE.

Materials:

  • Dried, powdered ginger rhizome.

  • Extraction Solvent: 87% Ethanol in Milli-Q water (v/v).[8]

  • Microwave Extraction System (e.g., CEM MARS, Anton Paar Monowave).

  • Centrifuge and 50 mL centrifuge tubes.

  • Volumetric flask (25 mL).

  • Whatman No. 1 filter paper or 0.45 µm syringe filters.

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.43 g of dried ginger powder and place it into a 20 mL microwave extraction vessel.[8]

  • Solvent Addition: Add 20 mL of the 87% ethanol-water solvent to the vessel.

  • Microwave Program:

    • Set the microwave power to 800 W.

    • Set the target extraction temperature to 100 °C.[8]

    • Set the heating ramp time to 5 minutes.

    • Set the hold time at 100 °C to 5 minutes.[8]

  • Extraction: Run the microwave program. Ensure proper safety protocols for operating the equipment are followed.

  • Cooling: After the program completes, allow the vessel to cool to room temperature.

  • Sample Recovery: Transfer the entire content of the vessel to a 50 mL centrifuge tube.

  • Centrifugation: Centrifuge the mixture at 1790 x g for 5 minutes to pellet the solid plant material.[8]

  • Filtration & Collection: Carefully decant the supernatant. For analytical purposes, filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For bulk extraction, bring the supernatant to a final volume of 25 mL in a volumetric flask.[8]

  • Storage: Store the extract at -20 °C until further analysis to prevent degradation.

Purification_Pipeline Purification and Analysis Pipeline CrudeExtract Crude Ginger Extract ColumnChrom Silica Gel Column Chromatography (Optional Bulk Fractionation) CrudeExtract->ColumnChrom HPLCSep RP-HPLC Separation (C18 Column) CrudeExtract->HPLCSep Direct Analysis ColumnChrom->HPLCSep Enriched Fractions UVDetect UV/DAD Detection (280 nm) HPLCSep->UVDetect DataAnalysis Data Analysis: - Peak Identification - Quantification UVDetect->DataAnalysis PureAnalogs Isolated Pure Analogs & Quantitative Data DataAnalysis->PureAnalogs NFkB_Pathway Inhibition of NF-κB Pathway by Gingerols cluster_cyto Cytoplasm cluster_nuc Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_protein IκBα IKK->IkB_protein P IkB p-IκBα (Degradation) NFkB_cyto NF-κB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation IkB_protein->IkB Ub Gene Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-1β) NFkB_nuc->Gene Gingerol Gingerols Gingerol->Block

References

A Predictive and Methodological Guide to the Pharmacokinetics of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

To date, the pharmacokinetic profile of 1-(3,5-Dimethoxyphenyl)heptan-1-one, a novel aromatic ketone with potential therapeutic applications, remains uncharacterized in publicly accessible literature. This technical guide serves as a foundational document for researchers, scientists, and drug development professionals by providing a comprehensive, predictive framework and a detailed methodological roadmap for its pharmacokinetic investigation. Leveraging established principles of drug metabolism and pharmacokinetic science, this guide synthesizes predictive insights based on the compound's chemical structure with detailed, field-proven experimental protocols. We outline a multi-tiered strategy encompassing in silico prediction, robust in vitro assays for absorption, distribution, and metabolism, a strategic approach to in vivo studies, and the requisite bioanalytical methodologies for accurate quantification. This document is designed not as a summary of existing data, but as an actionable blueprint for generating the high-quality pharmacokinetic data essential for advancing the preclinical development of this compound.

Introduction and Structural Rationale

This compound is an aromatic ketone characterized by a dimethoxy-substituted phenyl ring linked to a seven-carbon alkyl chain via a carbonyl group. The unique combination of these structural motifs—a lipophilic heptyl chain, a metabolically susceptible ketone, and an aromatic ring with two methoxy groups prone to O-demethylation—suggests a complex and multifaceted pharmacokinetic profile. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical prerequisite for any further therapeutic development, as these characteristics will govern its bioavailability, efficacy, and potential for drug-drug interactions.

Given the absence of empirical data, a predictive and systematic investigational approach is necessary. This guide provides the scientific rationale and detailed protocols to thoroughly characterize the ADME profile of this molecule.

Predicted Pharmacokinetic Profile: An In Silico and Structure-Based Assessment

Computational and structure-based predictions are invaluable first steps in early drug discovery, offering a cost-effective means to anticipate a compound's behavior in vivo and to guide subsequent experimental design.[1][2]

Physicochemical Properties

The structure of this compound suggests moderate lipophilicity, driven by the heptyl chain and the aromatic ring. This is partially offset by the polar ketone and ether functionalities.

Parameter Predicted Value/Characteristic Implication for Pharmacokinetics
Molecular Weight ~250.34 g/mol Favorable for oral absorption (complies with Lipinski's Rule of Five).
LogP (Lipophilicity) Moderately HighSuggests good passive diffusion across membranes but may lead to higher plasma protein binding and potential for sequestration in adipose tissue.
Aqueous Solubility Low to ModerateMay present challenges for formulation; solubility could be a limiting factor for absorption.
pKa NeutralThe molecule lacks strongly acidic or basic functional groups, so its solubility and permeability will likely be pH-independent across the gastrointestinal tract.

In silico tools like SwissADME or ADMETlab 2.0 can provide rapid initial estimates for these parameters.[2][3]

Absorption

The moderate lipophilicity and molecular weight suggest that passive transcellular diffusion will be the primary mechanism of absorption following oral administration. The long alkyl chain enhances membrane permeability.[4] However, low aqueous solubility could limit the dissolution rate, potentially leading to incomplete absorption.

Distribution

High plasma protein binding is anticipated due to the compound's lipophilic character. The volume of distribution (Vd) is predicted to be moderate to high, suggesting distribution into tissues beyond the systemic circulation.

Metabolism

Metabolism is expected to be the primary route of elimination. The chemical structure presents several key sites for biotransformation:

  • O-demethylation: The two methoxy groups on the phenyl ring are prime targets for Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2, leading to the formation of mono- and di-hydroxylated metabolites. This is a common metabolic pathway for methoxylated aromatic compounds.[5][6]

  • Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol by carbonyl reductases.

  • Alkyl Chain Oxidation: The heptyl chain is susceptible to ω and ω-1 hydroxylation by CYP enzymes (e.g., CYP4A family), followed by further oxidation to carboxylic acids.[7]

  • Phase II Conjugation: The hydroxylated metabolites formed in Phase I are likely to undergo glucuronidation or sulfation, facilitating their excretion.

Excretion

The parent compound is unlikely to be excreted unchanged in significant amounts. The majority of the dose will likely be eliminated as metabolites, primarily in the urine following Phase II conjugation.

A Strategic Framework for Experimental Pharmacokinetic Characterization

A tiered approach, beginning with in vitro assays and progressing to in vivo studies, provides a systematic and resource-efficient method for elucidating the pharmacokinetic profile.

G cluster_0 Tier 1: In Vitro ADME Profiling cluster_1 Tier 2: In Vivo Pharmacokinetics cluster_2 Tier 3: Advanced Characterization solubility Aqueous Solubility pk_po PO PK Study (Single Dose, Rodent) solubility->pk_po Formulation Strategy logd LogD / Lipophilicity stability Metabolic Stability (Microsomes, Hepatocytes) pk_iv IV PK Study (Single Dose, Rodent) stability->pk_iv Predicts Clearance permeability Permeability (e.g., Caco-2) permeability->pk_po Predicts Absorption ppb Plasma Protein Binding ppb->pk_iv Influences Vd metid Metabolite Identification pk_iv->metid Provides Samples dosedisc Tissue Distribution pk_iv->dosedisc pk_po->metid excretion Excretion / Mass Balance metid->excretion

Caption: A tiered experimental workflow for pharmacokinetic characterization.

Detailed Methodologies: In Vitro ADME Assays

In vitro assays are essential for the early assessment of a compound's ADME properties, providing critical data to predict in vivo behavior and de-risk candidates before committing to animal studies.[8][9][10]

Metabolic Stability Assessment

Objective: To determine the rate of metabolic degradation and predict hepatic clearance.

Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare human and rodent (e.g., rat, mouse) liver microsomes at a final protein concentration of 0.5 mg/mL in a phosphate buffer (100 mM, pH 7.4).

  • Incubation: Add this compound to the microsomal suspension at a final concentration of 1 µM.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system. Include control wells without the NADPH system to assess non-CYP-mediated degradation.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing a suitable internal standard.

  • Processing: Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line provides the degradation rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Causality: Liver microsomes contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism. This assay provides a direct measure of CYP-mediated metabolic liability, a key determinant of a drug's half-life and oral bioavailability.[12]

Permeability Assessment

Objective: To predict intestinal absorption and identify potential for active transport.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) before the experiment.

  • Apical to Basolateral (A-to-B) Transport: Add this compound (e.g., at 10 µM) to the apical (A) side of the monolayer. At various time points, sample from the basolateral (B) side.

  • Basolateral to Apical (B-to-A) Transport: In a separate set of wells, add the compound to the basolateral (B) side and sample from the apical (A) side.

  • Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined. An efflux ratio > 2 suggests the involvement of active efflux transporters like P-glycoprotein.

Causality: The Caco-2 cell line is the industry standard for predicting human intestinal absorption.[12] Assessing bidirectional transport is crucial because it differentiates between passive diffusion and active efflux, the latter of which can severely limit oral bioavailability.

Bioanalytical Methodology

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[13] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity, selectivity, and speed.[14]

Sample Preparation

Objective: To extract the analyte from the biological matrix and remove interferences.[15][16]

Technique Principle Application Pros/Cons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[17]High-throughput screening of plasma/serum samples.Pro: Fast, simple, inexpensive. Con: Less clean, potential for matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent.[18]Plasma, urine. Good for moderately lipophilic compounds.Pro: Cleaner extracts than PPT. Con: More labor-intensive, uses larger solvent volumes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[19]Most matrices. Ideal for low concentration samples or when high cleanliness is required.Pro: Very clean extracts, high recovery. Con: More expensive, requires method development.

For this compound, a Liquid-Liquid Extraction using a solvent like ethyl acetate or methyl tert-butyl ether would be a logical starting point due to its predicted lipophilicity.

LC-MS/MS Method Development
  • Mass Spectrometry: Infuse a standard solution of the compound into the mass spectrometer to optimize ionization parameters (e.g., electrospray ionization in positive mode) and identify precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Chromatography: Develop a reverse-phase liquid chromatography method (e.g., using a C18 column) to achieve separation from endogenous matrix components and potential metabolites. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

  • Validation: Validate the method according to regulatory guidelines for parameters including accuracy, precision, selectivity, sensitivity (LLOQ), recovery, and stability.[20]

In Vivo Pharmacokinetic Studies

In vivo studies are required to understand how the ADME properties integrate within a complete biological system.[21][22]

Study Design: Single-Dose PK in Rodents

Objective: To determine key pharmacokinetic parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

G cluster_0 IV Dosing Cohort (n=3-5) cluster_1 PO Dosing Cohort (n=3-5) iv_dose Administer IV Bolus Dose (e.g., 1 mg/kg) iv_sample Serial Blood Sampling (e.g., 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h) iv_dose->iv_sample process_samples Process Blood to Plasma Store at -80°C iv_sample->process_samples po_dose Administer PO Gavage Dose (e.g., 10 mg/kg) po_sample Serial Blood Sampling (e.g., 15, 30 min, 1, 2, 4, 8, 24 h) po_dose->po_sample po_sample->process_samples analysis LC-MS/MS Analysis of Plasma Samples process_samples->analysis pk_analysis Pharmacokinetic Analysis (NCA or Compartmental) analysis->pk_analysis

Caption: Workflow for a rodent intravenous (IV) and oral (PO) PK study.

Protocol:

  • Animals: Use two groups of male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Group 1 (IV): Administer a single intravenous bolus dose (e.g., 1 mg/kg) via the tail vein. The compound should be formulated in a solubilizing vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg). The compound can be formulated as a suspension in a vehicle like 0.5% methylcellulose.

  • Blood Sampling: Collect serial blood samples (~100 µL) from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Analysis: Quantify the plasma concentrations of this compound using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental analysis (NCA). Key parameters include:

    • IV data: Clearance (CL), Volume of distribution (Vdss), Half-life (t½), Area under the curve (AUCiv).

    • PO data: Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUCpo).

    • Bioavailability (%F): (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100.

Causality: The IV arm of the study defines the drug's disposition (distribution and clearance) independent of absorption. The PO arm reveals the rate and extent of absorption. Comparing the two allows for the calculation of absolute oral bioavailability, a critical parameter for determining if a compound is a viable oral drug candidate.[23]

Conclusion and Future Directions

This guide provides a predictive analysis and a comprehensive, actionable framework for the complete pharmacokinetic characterization of this compound. By systematically executing the proposed in silico, in vitro, and in vivo studies, researchers can generate the crucial data needed to understand its ADME profile. The results from this workflow will establish its clearance mechanism, metabolic pathways, oral bioavailability, and key distribution characteristics. This foundational knowledge is indispensable for making informed decisions in the drug development process, guiding lead optimization, designing toxicology studies, and ultimately, enabling the rational design of first-in-human clinical trials.

References

A Technical Guide to the Solubility of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3,5-Dimethoxyphenyl)heptan-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The document outlines the core physicochemical principles governing solubility, presents a robust experimental protocol for solubility determination, and discusses the predicted solubility profile of the compound in a range of common laboratory solvents. By integrating theoretical frameworks with practical methodologies, this guide serves as an essential resource for effectively utilizing this compound in research and development settings.

Introduction: The Imperative of Solubility

In the realm of drug discovery and materials science, the solubility of a compound is a critical physical property that dictates its utility and application. Poor solubility can impede formulation, reduce bioavailability, and create significant hurdles in experimental reproducibility. The subject of this guide, this compound, is an aromatic ketone with structural features that suggest a complex solubility profile. Understanding how this molecule interacts with various solvents is paramount for its effective application, from reaction chemistry to formulation development.

This document serves as a foundational guide, explaining the theoretical underpinnings of the compound's expected behavior and providing a practical, field-proven methodology for its empirical determination.

Molecular Profile of this compound

A thorough analysis of a molecule's structure is the first step in predicting its solubility.[1][2] The key to this prediction lies in identifying the polar and non-polar characteristics of the molecule.

  • Chemical Name: this compound

  • CAS Number: 39192-51-3[3]

  • Molecular Formula: C₁₅H₂₂O₃[4][5]

  • Molecular Weight: 250.34 g/mol [3][4]

  • Structure:

    alt text

Structural Analysis for Solubility Prediction:

  • Non-Polar Heptanoyl Chain: The seven-carbon alkyl chain (-C(=O)(CH₂)₅CH₃) is the dominant non-polar (lipophilic or hydrophobic) feature of the molecule. This long hydrocarbon tail will strongly favor interactions with non-polar solvents through London dispersion forces.[2][6]

  • Polar Carbonyl Group: The ketone group (C=O) introduces a significant dipole moment, providing a site for polar interactions.[7]

  • Aromatic Ring with Methoxy Groups: The dimethoxyphenyl ring is a mixed-character moiety. The benzene ring itself is largely non-polar, while the two ether-like methoxy groups (-OCH₃) can act as hydrogen bond acceptors, contributing a degree of polarity.[7]

Predicted Lipophilicity (XlogP): The predicted octanol-water partition coefficient (XlogP) for this compound is approximately 4.0.[8] This value indicates a strong preference for a non-polar environment (octanol) over a polar one (water), classifying it as a lipophilic compound.[9][10]

Theoretical Frameworks for Solubility

The Principle of "Like Dissolves Like"

The most fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[1][2][6]

  • Polar Solvents (e.g., Water, Methanol, DMSO) effectively dissolve polar solutes by forming strong dipole-dipole interactions or hydrogen bonds.[2][11]

  • Non-Polar Solvents (e.g., Hexane, Toluene) dissolve non-polar solutes primarily through weaker London dispersion forces.[6][11]

Based on its structure, this compound is expected to be poorly soluble in highly polar solvents like water and highly soluble in non-polar to moderately polar organic solvents.

Hansen Solubility Parameters (HSP)

For a more sophisticated prediction, the Hansen Solubility Parameters (HSP) provide a three-dimensional approach to characterizing solubility.[12][13][14] Every molecule is assigned three parameters:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from polar, dipolar forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle states that substances with similar (δD, δP, δH) parameters are likely to be miscible.[12][15] While the specific HSP values for this compound are not published, we can infer its characteristics. Due to the long alkyl chain and aromatic ring, it will have a significant δD value. The ketone and methoxy groups will contribute to a moderate δP and a non-negligible δH (as a hydrogen bond acceptor). Therefore, solvents that balance these three parameters will be most effective.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, an empirical approach is necessary. The following protocol is based on the OECD Test Guideline 105, known as the Shake-Flask Method, which is a robust and widely accepted standard for determining water solubility.[16][17][18] This method can be adapted for organic solvents.

Rationale for Method Selection

The Shake-Flask method is chosen for its directness and reliability for substances with solubilities above 10⁻² g/L.[18][19] It involves creating a saturated solution by agitating an excess of the solute with the solvent until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured analytically.

Step-by-Step Experimental Workflow
  • Preparation:

    • Ensure the this compound sample is of high purity (e.g., >97%).

    • Use HPLC-grade or equivalent high-purity solvents.

    • Thermostatically control a shaker bath to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).

  • Equilibration:

    • Add an excess amount of the compound to a series of flasks, each containing a different solvent. An "excess" ensures that undissolved solid remains, guaranteeing saturation.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in the shaker bath and agitate at a constant speed. The goal is to facilitate dissolution without creating a fine emulsion that is difficult to separate.

    • Allow the system to equilibrate. A preliminary test should determine the time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the flasks to stand in the temperature-controlled bath for at least 24 hours to allow for the complete sedimentation of undissolved solid.

    • Alternatively, for faster separation, centrifuge the samples at a controlled temperature.

  • Sampling and Dilution:

    • Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution). Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates.

    • Immediately dilute the aliquot with a known volume of a suitable solvent (typically the mobile phase used for analysis) to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.

  • Quantification (HPLC):

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method.[20][21]

    • Rationale for HPLC: HPLC is the preferred technique for its specificity, sensitivity, and accuracy in quantifying organic molecules in complex matrices.[20][21][22]

    • A typical reversed-phase HPLC method would involve a C18 column with a mobile phase of acetonitrile and water.

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • Calculate the concentration in the original saturated solution by back-calculating from the dilution factor.

Workflow Diagram

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation & Sampling cluster_quant Phase 3: Quantification A Add Excess Solute to Solvent B Seal Flasks & Place in Shaker Bath (25°C) A->B C Agitate for 24-48h to Reach Equilibrium B->C D Cease Agitation, Allow Sedimentation (24h) C->D E Withdraw Supernatant via Filtered Syringe D->E F Perform Serial Dilution for Analysis E->F H Analyze Diluted Sample via HPLC F->H G Prepare Calibration Curve with Known Standards G->H I Calculate Original Concentration (mg/mL) H->I

Caption: Experimental workflow for solubility determination.

Predicted Solubility Profile

While experimental data is the gold standard, a predicted solubility profile can be constructed based on established chemical principles and solvent properties. The following table summarizes the expected solubility of this compound in various solvents, categorized by their polarity.

SolventTypeDielectric Constant (ε)Polarity IndexPredicted SolubilityRationale
Water Polar Protic80.110.2Insoluble Highly polar nature of water is incompatible with the large non-polar alkyl chain.[1][7]
Methanol Polar Protic32.75.1Slightly Soluble Can interact with polar groups, but the long alkyl chain limits solubility.[1]
Ethanol Polar Protic24.64.3Moderately Soluble Less polar than methanol, providing a better balance for the molecule's mixed character.
Acetone Polar Aprotic20.75.1Soluble Good balance of polarity to interact with the ketone without being repelled by the alkyl chain.
Dichloromethane (DCM) Polar Aprotic8.93.1Very Soluble Polarity is well-matched to the overall polarity of the compound.
Tetrahydrofuran (THF) Polar Aprotic7.64.0Very Soluble Ether structure and moderate polarity make it an excellent solvent for this compound.
Toluene Non-Polar2.42.4Very Soluble Aromatic nature interacts favorably with the phenyl ring, while being non-polar enough for the alkyl chain.
Hexane Non-Polar1.90.1Soluble Primarily interacts with the heptanoyl chain via dispersion forces.[6]

Note: Solvent property data sourced from various chemical references.[23][24]

Discussion and Conclusion

The solubility profile of this compound is governed by its amphipathic nature—possessing both significant non-polar and moderately polar regions. The dominant lipophilic character, conferred by the C7 alkyl chain and the phenyl ring, dictates its high solubility in non-polar and moderately polar aprotic solvents like Toluene, THF, and Dichloromethane. The polar ketone and methoxy functional groups allow for some interaction with more polar solvents, but this is insufficient to overcome the hydrophobicity of the larger part of the molecule, leading to poor solubility in highly polar protic solvents like water.

This guide provides a robust framework for both predicting and experimentally verifying the solubility of this compound. By applying the principles and protocols outlined herein, researchers can confidently select appropriate solvent systems, ensuring the success of their experimental and developmental objectives.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Hypothesis-Driven Exploration

The compound 1-(3,5-Dimethoxyphenyl)heptan-1-one is a unique chemical entity with a structure suggestive of significant biological activity. However, a review of the current scientific literature reveals a notable absence of direct research into its pharmacological properties and therapeutic targets. This guide, therefore, adopts a hypothesis-driven approach, leveraging structure-activity relationships (SAR) of analogous compounds to propose and explore high-probability therapeutic targets. Our analysis is grounded in the well-documented bioactivities of compounds bearing the dimethoxyphenyl moiety and related aromatic ketones. We will delve into the mechanistic rationale behind each proposed target and provide detailed, actionable experimental protocols for validation.

Core Hypothesis: Tubulin Polymerization Inhibition - A Prime Target in Oncology

The most compelling potential therapeutic application for this compound lies in the realm of oncology, specifically as an inhibitor of tubulin polymerization. This hypothesis is strongly supported by the extensive body of research on compounds containing trimethoxyphenyl (TMP) and dimethoxyphenyl (DMP) moieties, which are well-established pharmacophores in the design of potent antimitotic agents.[1][2][3][4][5][6]

Mechanistic Rationale: The Colchicine Binding Site

Many TMP and DMP-containing small molecules exert their anticancer effects by binding to the colchicine site on β-tubulin.[4][6][7][8] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. The resulting mitotic arrest ultimately triggers apoptosis in rapidly proliferating cancer cells. The 3,5-dimethoxyphenyl ring of our lead compound is structurally analogous to the trimethoxyphenyl A-ring of combretastatin A-4, a potent natural tubulin inhibitor, and many synthetic analogs.[4][8]

G This compound This compound Colchicine_Binding_Site Colchicine Binding Site This compound->Colchicine_Binding_Site Binds to β-Tubulin β-Tubulin Microtubule_Polymerization_Inhibition Inhibition of Microtubule Polymerization β-Tubulin->Microtubule_Polymerization_Inhibition Disrupts Colchicine_Binding_Site->β-Tubulin Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Polymerization_Inhibition->Mitotic_Arrest Apoptosis Apoptosis in Cancer Cells Mitotic_Arrest->Apoptosis

Evidence from Structurally Related Compounds

The following table summarizes the cytotoxic and tubulin polymerization inhibitory activities of several compounds featuring the methoxyphenyl motif, lending credence to our primary hypothesis.

Compound ClassExample CompoundCancer Cell LineIC50 (µM)Tubulin Polymerization Inhibition (IC50)Reference
Trimethoxyphenyl-based analogsCompound 9HepG21.3886.73% inhibition[1][2][3]
Chalcone-Benzimidazolium SaltsCompound 7fSMMC-7721Induces G1 arrestNot specified[9]
Benzo[b]furan derivativesCompound 4tVariousNanomolar range0.43 µM[4]
TriazolopyrimidinesCompound 3dHCT-1160.533.84 µM[5]
Experimental Validation Workflow

To rigorously test this hypothesis, a multi-step experimental approach is recommended.

G cluster_0 Cell-Based Assays cluster_1 Biochemical Assays cluster_2 Cellular Imaging Cytotoxicity_Screening Cytotoxicity Screening (MTT/SRB Assay) Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Screening->Cell_Cycle_Analysis If active Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle_Analysis->Apoptosis_Assay If G2/M arrest Tubulin_Polymerization_Assay In Vitro Tubulin Polymerization Assay Apoptosis_Assay->Tubulin_Polymerization_Assay If apoptotic Colchicine_Binding_Assay Competitive Colchicine Binding Assay Tubulin_Polymerization_Assay->Colchicine_Binding_Assay If inhibitory Immunofluorescence_Microscopy Immunofluorescence Microscopy (α-tubulin staining) Colchicine_Binding_Assay->Immunofluorescence_Microscopy Confirm target engagement

Detailed Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure)

    • Glycerol-based polymerization buffer (e.g., G-PEM)

    • GTP solution

    • This compound stock solution in DMSO

    • Positive control (e.g., Combretastatin A-4)

    • Negative control (DMSO)

    • 96-well microplate reader with temperature control (37°C)

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 1 mg/mL in the polymerization buffer.

    • Add GTP to a final concentration of 1 mM.

    • Dispense the tubulin/GTP solution into a 96-well plate.

    • Add varying concentrations of this compound, positive control, and negative control to the wells.

    • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time.

    • Plot the absorbance values against time to generate polymerization curves.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

Secondary Hypothesis: Modulation of Serotonin Receptors

While a weaker hypothesis, the presence of the 2,5-dimethoxyphenyl moiety in numerous psychoactive compounds, particularly serotonin 5-HT2A receptor agonists, suggests a potential interaction of this compound with these receptors.[10][11][12] The substitution pattern on the phenyl ring is a key determinant of receptor affinity and efficacy.[11]

Mechanistic Rationale: Structure-Activity Relationships

The 2,5-dimethoxyphenethylamine (2C-x) series of compounds are well-known for their potent interactions with serotonin receptors.[10][12] While our lead compound is not a phenethylamine, the dimethoxyphenyl group could still confer some affinity for the serotonin receptor binding pocket. The heptan-1-one chain would likely modulate this interaction, potentially leading to antagonist or partial agonist activity.

Experimental Validation: A primary screen using radioligand binding assays against a panel of serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C) would be the most direct way to test this hypothesis.

Tertiary Hypothesis: Broad-Spectrum Enzyme Inhibition

The chalcone and aromatic ketone structural motifs are present in a wide array of enzyme inhibitors.[13][14][15][16] Chalcones, which are α,β-unsaturated ketones, have been shown to inhibit enzymes such as α-glucosidase and α-amylase.[13] While this compound is a saturated ketone, its general structure as an aromatic ketone makes it a candidate for enzymatic inhibition.

Potential Enzyme Targets and Rationale
  • Kinases: The ATP-binding pocket of many kinases can accommodate aromatic ketone structures.

  • Dehydrogenases: These enzymes often have hydrophobic pockets that can bind aromatic compounds.[17]

  • Histone Deacetylases (HDACs): Some HDAC inhibitors feature an aromatic cap group connected to a linker and a zinc-binding group. The dimethoxyphenyl group could serve as such a cap.

Experimental Validation: A broad-panel enzymatic screening assay against a library of common drug targets would be an efficient first step to identify potential enzyme inhibitory activity.

Concluding Remarks and Future Directions

While direct experimental data on this compound is currently unavailable, the structural analogies to well-characterized compound classes provide a strong foundation for a targeted investigation into its therapeutic potential. The inhibition of tubulin polymerization stands out as the most promising avenue for further research, with a clear mechanistic rationale and a wealth of supporting literature. The hypotheses of serotonin receptor modulation and broad-spectrum enzyme inhibition, while more speculative, are also worthy of preliminary investigation. The experimental workflows outlined in this guide provide a clear and logical path forward for elucidating the pharmacological profile of this intriguing molecule.

References

Methodological & Application

Laboratory Synthesis of 1-(3,5-Dimethoxyphenyl)heptan-1-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the laboratory synthesis of 1-(3,5-Dimethoxyphenyl)heptan-1-one, a valuable chemical intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization data to ensure successful synthesis and product validation.

Introduction and Significance

This compound is an aromatic ketone that serves as a key building block in the synthesis of more complex molecules, including potential therapeutic agents. Its structure, featuring a dimethoxy-substituted phenyl ring and a seven-carbon aliphatic chain, makes it a precursor to compounds such as Olivetol and its derivatives, which are of significant interest in cannabinoid research. The precise and efficient synthesis of this molecule is therefore of considerable importance.

This guide will primarily focus on the Friedel-Crafts acylation of 1,3-dimethoxybenzene with heptanoyl chloride, a robust and widely applicable method for the formation of aryl ketones. An alternative synthetic strategy will also be discussed, providing researchers with multiple avenues to achieve the target compound.

Mechanistic Insight: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this synthesis, a Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the acylating agent, heptanoyl chloride.

The mechanism proceeds in several key steps:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of heptanoyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is a potent electrophile.[2][3]

  • Electrophilic Attack: The electron-rich 1,3-dimethoxybenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The two methoxy groups are ortho-, para-directing and activating, leading to substitution at the C4 position, which is para to one methoxy group and ortho to the other, and sterically accessible.

  • Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding the final product, this compound.

The ketone product can form a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of this compound via the Friedel-Crafts acylation of 1,3-dimethoxybenzene with heptanoyl chloride.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1,3-DimethoxybenzeneC₈H₁₀O₂138.165.00 g36.2
Heptanoyl chlorideC₇H₁₃ClO148.635.95 g (6.0 mL)40.0
Anhydrous Aluminum ChlorideAlCl₃133.345.33 g40.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-
1 M Hydrochloric AcidHCl36.4650 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0150 mL-
Brine (Saturated NaCl solution)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment
  • Round-bottom flasks (250 mL and 100 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration

  • Standard laboratory glassware and consumables

Visual Workflow

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis reagents 1. Combine 1,3-dimethoxybenzene and anhydrous AlCl₃ in DCM cooling 2. Cool to 0°C in an ice bath reagents->cooling addition 3. Add heptanoyl chloride dropwise cooling->addition reaction 4. Stir at room temperature addition->reaction quench 5. Quench with ice-cold HCl reaction->quench Proceed to Workup extraction 6. Extract with DCM quench->extraction wash 7. Wash with NaHCO₃ and brine extraction->wash drying 8. Dry over MgSO₄ wash->drying evaporation 9. Evaporate solvent drying->evaporation Proceed to Purification chromatography 10. Purify by column chromatography evaporation->chromatography characterization 11. Characterize by NMR, IR, MS chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (5.33 g, 40.0 mmol).

    • Add 50 mL of anhydrous dichloromethane (DCM) to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve 1,3-dimethoxybenzene (5.00 g, 36.2 mmol) in 20 mL of anhydrous DCM.

    • Slowly add the 1,3-dimethoxybenzene solution to the stirred AlCl₃ suspension at 0 °C.

  • Addition of Acylating Agent:

    • Dissolve heptanoyl chloride (6.0 mL, 40.0 mmol) in 30 mL of anhydrous DCM and place it in an addition funnel.

    • Add the heptanoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 1 M HCl. Stir until the ice has melted.

    • Transfer the mixture to a 250 mL separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, for a relatively clean product, purification can be achieved by vacuum distillation.

Alternative Synthetic Route: Acylation via Organolithium Reagent

An alternative approach to the synthesis of the analogous 1-(3,5-dimethoxyphenyl)-1-pentanone has been reported, which can be adapted for the heptanoyl derivative. This method involves the acylation of an organolithium reagent with the lithium salt of 3,5-dimethoxybenzoic acid.

Brief Procedure Outline:
  • Salt Formation: 3,5-Dimethoxybenzoic acid is treated with lithium hydride in dry tetrahydrofuran (THF) to form the lithium salt.

  • Acylation: A solution of hexyllithium (in place of the butyllithium used for the pentanone analog) is added to the lithium salt solution at 0 °C.

  • Workup: The reaction is quenched with ice-water, and the product is extracted with ether. The organic layer is dried and the solvent removed to yield the crude product.

  • Purification: The product is purified by crystallization from ethanol.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by a combination of spectroscopic methods.

Physical Properties
PropertyValue
Molecular FormulaC₁₅H₂₂O₃
Molecular Weight250.34 g/mol
AppearanceExpected to be a low-melting solid or a viscous oil
CAS Number39192-51-3
Expected Spectroscopic Data

The following are predicted spectral data based on the structure of this compound and data from analogous compounds.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.0-6.9 (d, 2H, Ar-H ortho to C=O)

    • δ ~6.6 (t, 1H, Ar-H para to C=O)

    • δ 3.82 (s, 6H, 2 x -OCH₃)

    • δ ~2.9 (t, 2H, -CH₂-C=O)

    • δ ~1.7 (m, 2H, -CH₂-CH₂-C=O)

    • δ ~1.3 (m, 6H, -(CH₂)₃-)

    • δ ~0.9 (t, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~199 (C=O)

    • δ ~160 (Ar-C-OCH₃)

    • δ ~138 (Ar-C-C=O)

    • δ ~106 (Ar-CH ortho to C=O)

    • δ ~105 (Ar-CH para to C=O)

    • δ ~55 (-OCH₃)

    • δ ~38 (-CH₂-C=O)

    • δ ~31, 29, 24, 22 (-CH₂- aliphatic chain)

    • δ ~14 (-CH₃)

  • Infrared (IR) Spectroscopy (KBr or neat):

    • ~2950-2850 cm⁻¹ (C-H stretching, aliphatic)

    • ~1680 cm⁻¹ (C=O stretching, conjugated ketone)

    • ~1600, 1460 cm⁻¹ (C=C stretching, aromatic ring)

    • ~1160 cm⁻¹ (C-O stretching, ether)

    • ~830 cm⁻¹ (C-H bending, aromatic)

  • Mass Spectrometry (EI):

    • m/z 250 (M⁺)

    • m/z 165 ([M - C₆H₁₃]⁺, base peak)

    • m/z 137

    • m/z 99

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Heptanoyl chloride is corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of AlCl₃ with atmospheric moisture.

  • The quenching step is exothermic and should be performed slowly and with caution.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldInactive AlCl₃ (due to moisture)Use freshly opened or properly stored anhydrous AlCl₃.
Poor quality starting materialsPurify starting materials before use.
Formation of multiple productsReaction temperature too highMaintain the reaction temperature at 0 °C during the addition of heptanoyl chloride.
Incorrect stoichiometryEnsure accurate measurement of all reagents.
Difficult purificationIncomplete reactionMonitor the reaction by TLC to ensure completion.
Contamination from workupEnsure all glassware is clean and dry. Perform washes thoroughly.

Conclusion

This guide provides a comprehensive and detailed protocol for the laboratory synthesis of this compound. By following the outlined procedures and paying close attention to the safety precautions, researchers can confidently synthesize and characterize this valuable chemical intermediate. The inclusion of mechanistic insights and an alternative synthetic route further enhances the utility of this document for the scientific community.

References

Application Note: Preclinical Evaluation of 1-(3,5-Dimethoxyphenyl)heptan-1-one as a Potential Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the initial preclinical screening of novel chemical entities for anticonvulsant activity, using the example of 1-(3,5-Dimethoxyphenyl)heptan-1-one. While extensive research on this specific compound is not publicly available, its structural features, particularly the dimethoxyphenyl moiety present in various neurologically active compounds, suggest a rationale for its investigation.[1][2] This application note outlines comprehensive, step-by-step protocols for two of the most widely used and validated preclinical anticonvulsant assays: the Maximal Electroshock (MES) seizure model and the Pentylenetetrazol (PTZ)-induced seizure model.[3][4][5] Additionally, a protocol for assessing potential motor impairment using the Rotarod test is included to establish a therapeutic index. The methodologies described herein are designed to provide a robust preliminary assessment of a compound's efficacy and safety profile, guiding further drug development efforts.

Introduction: The Rationale for Screening Novel Compounds

The search for novel antiepileptic drugs (AEDs) is driven by the significant portion of patients who remain resistant to current therapies and the desire for treatments with improved side-effect profiles.[6] Preclinical screening in animal models remains a cornerstone of antiepileptic drug discovery.[7] The MES and PTZ models are considered predictive for generalized tonic-clonic and absence seizures, respectively, providing a broad initial assessment of a compound's potential clinical utility.[4]

This compound is a synthetic compound with a chemical structure that warrants investigation for anticonvulsant properties. The presence of the dimethoxyphenyl group is of interest as this moiety is found in various compounds with activity in the central nervous system. This structural alert, combined with the need for new AEDs, provides a strong impetus for its evaluation in established preclinical models.

Preliminary Characterization of this compound

Prior to in-vivo testing, essential physicochemical properties of the test compound should be determined.

PropertyValue
Molecular Formula C15H22O3[8]
Molecular Weight 250.34 g/mol [8]
CAS Number 39192-51-3[8]
Appearance (To be determined)
Solubility (To be determined in appropriate vehicles)
Purity >95% (as determined by HPLC or other suitable methods)

Experimental Workflow for Anticonvulsant Screening

A systematic approach is crucial for the efficient and ethical evaluation of a novel compound. The following workflow provides a logical progression from initial efficacy testing to preliminary safety assessment.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Neurotoxicity Assessment cluster_3 Phase 4: Therapeutic Index Calculation MES_Test Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizure Model) ED50_MES Determine ED50 in MES Test MES_Test->ED50_MES Positive Result PTZ_Test Pentylenetetrazol (PTZ) Test (Absence/Myoclonic Seizure Model) ED50_PTZ Determine ED50 in PTZ Test PTZ_Test->ED50_PTZ Positive Result Rotarod_Test Rotarod Test for Motor Impairment ED50_MES->Rotarod_Test ED50_PTZ->Rotarod_Test TD50_ détermination Determine TD50 Rotarod_Test->TD50_ détermination PI_Calculation Calculate Protective Index (PI = TD50 / ED50) TD50_ détermination->PI_Calculation

Figure 1: A stepwise workflow for the initial anticonvulsant screening of a novel compound.

Detailed Protocols

Animal Handling and Preparation
  • Species: Male albino mice (e.g., Swiss or C57BL/6) or rats (e.g., Sprague-Dawley or Wistar) are commonly used.[9][10]

  • Acclimation: Animals should be acclimated to the laboratory environment for a minimum of 3-4 days before testing.[10] They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have ad libitum access to food and water.[10]

  • Grouping: Animals should be randomly assigned to control and experimental groups. A typical group size is 8-12 animals.

Preparation of this compound Solution
  • Vehicle Selection: The choice of vehicle is critical and can impact drug absorption.[10] A common vehicle is 0.9% saline. If the compound is not soluble in saline, a suspension can be made using a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.5-1% in saline).

  • Concentration: Prepare a stock solution of the test compound in the chosen vehicle. The concentration should be calculated to allow for the administration of the desired dose in a reasonable volume (e.g., 10 mL/kg for mice via intraperitoneal injection).

  • Fresh Preparation: Solutions or suspensions should be prepared fresh on the day of the experiment.[9]

Protocol 1: Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.[3][11][12] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[10][12]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.[10]

  • Procedure:

    • Administer this compound or vehicle to the respective animal groups via the desired route (e.g., intraperitoneal, oral).

    • At the time of peak effect (to be determined in preliminary studies, typically 30-60 minutes post-i.p. administration), proceed with the seizure induction.

    • Apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's corneas to minimize discomfort, followed by a drop of saline to ensure good electrical contact.[11][12]

    • Place the corneal electrodes on the eyes.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats).[11][12]

    • Immediately observe the animal for the presence or absence of tonic hindlimb extension.

  • Data Analysis: An animal is considered protected if it does not exhibit tonic hindlimb extension. The percentage of protected animals in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined by testing a range of doses and applying probit analysis.[12]

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ model is used to identify compounds effective against absence and myoclonic seizures.[3] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[9]

  • Reagents: Pentylenetetrazol (PTZ) dissolved in 0.9% saline. A common convulsant dose is 85 mg/kg for subcutaneous administration in mice, which induces clonic seizures in over 95% of animals.

  • Procedure:

    • Administer this compound or vehicle to the respective animal groups.

    • At the time of peak drug effect, administer PTZ subcutaneously.

    • Immediately place the animal in an observation chamber.

    • Observe the animal for 30 minutes for the presence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body, often with a loss of righting reflex).

    • A common endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: An animal is considered protected if it does not exhibit clonic seizures. The percentage of protected animals is calculated for each group, and the ED50 is determined using probit analysis.

Protocol 3: Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the dose of a compound that causes motor impairment.[13][14]

  • Apparatus: A rotarod treadmill for rodents.

  • Procedure:

    • Training: Prior to the test day, train the animals on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 trials to achieve a stable baseline performance.[15]

    • Testing:

      • On the test day, administer various doses of this compound or vehicle.

      • At the time of peak effect, place the animal on the rotarod, which is typically set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[15]

      • Record the latency to fall from the rod. A fall is defined as the animal falling off the rod or passively rotating with the rod for two consecutive revolutions.

  • Data Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment. The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Dose-Response Data (Hypothetical)

The following tables present hypothetical data for this compound to illustrate the expected outcomes of the described assays.

Table 1: Anticonvulsant Activity of this compound

Dose (mg/kg, i.p.)MES Test (% Protection)PTZ Test (% Protection)
Vehicle00
1012.50
205025
4087.562.5
80100100
ED50 (mg/kg) 20.0 32.0

Table 2: Neurotoxicity of this compound

Dose (mg/kg, i.p.)Rotarod Test (% Impaired)
Vehicle0
5012.5
10037.5
20050
40087.5
TD50 (mg/kg) 200.0
Calculation of the Protective Index

The Protective Index (PI) is a measure of the margin of safety of a compound and is calculated as the ratio of the TD50 to the ED50. A higher PI indicates a more favorable safety profile.

  • PI (MES) = TD50 / ED50 (MES) = 200.0 / 20.0 = 10

  • PI (PTZ) = TD50 / ED50 (PTZ) = 200.0 / 32.0 = 6.25

A PI greater than 1 suggests that the compound has anticonvulsant activity at doses below those that cause motor impairment.

Potential Mechanism of Action

The mechanism of action of many antiepileptic drugs involves the modulation of voltage-gated ion channels (e.g., sodium or calcium channels) or the enhancement of GABA-mediated inhibition.[16][17] Given that the MES test is sensitive to drugs that block voltage-gated sodium channels and the PTZ test is sensitive to drugs that enhance GABAergic neurotransmission, the activity profile of this compound in these two models can provide initial clues about its potential mechanism. Further in-vitro studies, such as electrophysiological recordings from neuronal cultures or receptor binding assays, would be necessary to elucidate the precise molecular target.[18]

G MES_Model Maximal Electroshock (MES) Model Predictive of activity against generalized tonic-clonic seizures Na_Channel Voltage-Gated Sodium Channels MES_Model->Na_Channel Sensitive to blockers of PTZ_Model Pentylenetetrazol (PTZ) Model Predictive of activity against absence/myoclonic seizures GABA_Receptor GABA-A Receptor Complex PTZ_Model->GABA_Receptor Sensitive to enhancers of Compound_X This compound Compound_X->MES_Model Shows activity in Compound_X->PTZ_Model Shows activity in

Figure 2: Relationship between anticonvulsant models and potential mechanisms of action.

Conclusion

The protocols and workflow detailed in this application note provide a robust framework for the initial in-vivo evaluation of novel compounds, such as this compound, for anticonvulsant activity. By systematically employing the MES and PTZ seizure models in conjunction with a neurotoxicity assessment, researchers can efficiently identify promising lead candidates for further development. The determination of ED50, TD50, and the resulting Protective Index are critical first steps in characterizing the therapeutic potential of new chemical entities in the challenging field of epilepsy research.

References

Application Notes and Protocols for the In Vivo Evaluation of 1-(3,5-Dimethoxyphenyl)heptan-1-one in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Path from Bench to In Vivo

The journey of a novel chemical entity from synthesis to potential therapeutic application is one of rigorous scientific validation. This document provides a comprehensive guide for the in vivo evaluation of 1-(3,5-Dimethoxyphenyl)heptan-1-one in rodent models. It is important to note that, as of the writing of this document, publicly available data on the specific biological activities of this compound is limited. The protocols and applications outlined herein are therefore presented as a foundational framework for the systematic investigation of a novel compound with this chemical structure. The experimental designs are based on established methodologies in preclinical drug development and are intended to be adapted based on emerging in vitro data.

The structural motif of a dimethoxyphenyl group linked to a heptanone chain is present in various biologically active molecules. This suggests potential interactions with a range of biological targets. For the purpose of providing a concrete experimental context, these notes will proceed with the hypothesis that this compound may possess analgesic or anti-inflammatory properties, a common area of investigation for novel small molecules. Researchers are advised to tailor these protocols to their specific research questions and any preliminary data they have generated.

Part 1: Foundational Knowledge and Pre-Clinical Strategy

Compound Profile: this compound
PropertyValueSource
Molecular Formula C15H22O3[1][2]
Molecular Weight 250.33 g/mol [2]
CAS Number 39192-51-3
Appearance Solid (Melting Point: 26-30 °C)[3]
Purity ≥95-97% recommended for in vivo studies[2]
Storage 2-8 °C

Prior to initiating any in vivo experiments, it is imperative to have a thoroughly characterized batch of the compound. This includes confirmation of its identity and purity via methods such as NMR, mass spectrometry, and HPLC.

The Logic of Investigation: A Phased Approach

A logical progression of in vivo studies is critical for generating robust and interpretable data. This typically involves a tiered approach, starting with tolerability and pharmacokinetic assessments, followed by pharmacodynamic and efficacy studies.

G cluster_0 Phase 1: Foundational In Vivo Studies cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Mechanistic & Advanced Studies A Acute Tolerability Assessment B Pharmacokinetic (PK) Profiling A->B Establish Maximum Tolerated Dose (MTD) C Preliminary Pharmacodynamic (PD) Evaluation B->C Inform Dose-Response Studies D Acute Nociceptive Models C->D Select Relevant Models E Inflammatory Pain Models D->E F Neuropathic Pain Models E->F G Target Engagement Studies F->G Validate Mechanism of Action H Chronic Dosing & Safety G->H

Caption: Phased approach to in vivo evaluation.

Part 2: Essential Protocols for Rodent Studies

Vehicle Formulation and Compound Administration

The choice of vehicle is critical for ensuring the solubility and stability of the test compound and for minimizing any confounding effects of the vehicle itself. A systematic approach to vehicle selection should be undertaken, starting with common excipients.

Protocol 2.1.1: Vehicle Screening

  • Assess Solubility: Test the solubility of this compound in a panel of common vehicles (e.g., saline, PBS, 5% DMSO in saline, 5% Tween 80 in saline, 0.5% methylcellulose).

  • Observe Stability: Once a suitable solvent is identified, prepare a formulation at the desired concentration and observe for precipitation over a relevant time course (e.g., 2-4 hours) at room temperature.

  • Consider Route of Administration: The final vehicle choice will also depend on the intended route of administration (e.g., oral gavage, intraperitoneal injection). For instance, oily vehicles may be suitable for subcutaneous administration but not for intravenous routes.

Protocol 2.1.2: Oral Gavage in Mice

Oral gavage is a common method for administering precise doses of a substance directly into the stomach.[4]

  • Materials:

    • Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip).[5]

    • Syringes.

    • Vehicle containing this compound.

  • Procedure:

    • Animal Restraint: Properly restrain the mouse to immobilize the head and neck.[4]

    • Measure Insertion Depth: Before the procedure, measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.[4]

    • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[4] The mouse will often swallow, which facilitates the passage of the needle into the esophagus.

    • Administration: Once the needle is at the predetermined depth, administer the substance slowly.[6]

    • Post-Procedure Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing or bleeding.[4][7]

Mouse Weight (grams)Max. Gavage Volume (mL)Recommended Needle Gauge
20-250.2520G
25-300.3018G
30-350.3518G
Source: Adapted from BenchChem and Washington State University IACUC guidelines.[4][7] The general recommendation for maximum volume is 10 mL/kg of the animal's body weight.[4][7]

Protocol 2.1.3: Intraperitoneal (IP) Injection in Rats

IP injection is another common route for systemic administration.

  • Materials:

    • Sterile syringes and needles (23-25 gauge for rats).[8][9]

    • 70% ethanol for disinfection.[10]

    • Vehicle containing this compound.

  • Procedure:

    • Animal Restraint: Securely restrain the rat in dorsal recumbency with the head tilted slightly downward.[10]

    • Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.[8][9][10]

    • Needle Insertion: Insert the needle at a 30-40° angle with the bevel facing up.[8][9]

    • Aspiration: Gently pull back on the plunger to ensure that a blood vessel or organ has not been punctured.[10][11]

    • Injection: Inject the substance and withdraw the needle.

    • Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Rat Weight (grams)Max. IP Volume (mL)Recommended Needle Gauge
200-3002.0-3.023-25G
300-4003.0-4.023-25G
400-5004.0-5.023-25G
Source: Based on a general guideline of up to 10 mL/kg.[8][9]
Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing meaningful efficacy studies.[12][13]

Protocol 2.2.1: Single-Dose PK in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Dosing: Administer this compound at a single dose (e.g., 10 mg/kg, i.v. and p.o.) to separate groups of animals.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.[14]

G cluster_0 PK Study Workflow A Dosing (IV & PO) B Serial Blood Sampling A->B C Plasma Isolation B->C D LC-MS/MS Analysis C->D E PK Parameter Calculation D->E

Caption: Workflow for a typical pharmacokinetic study.

Part 3: Pharmacodynamic and Efficacy Evaluation

Based on our working hypothesis, the following behavioral assays are relevant for assessing the potential analgesic effects of this compound.

Models of Acute Nociception

These models assess the compound's effect on acute pain perception.

Protocol 3.1.1: Hot Plate Test

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Acclimation: Acclimate the animals to the testing room and apparatus.

  • Baseline Measurement: Determine the baseline latency for each animal to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

  • Dosing: Administer this compound or vehicle at various doses.

  • Post-Dose Measurement: Measure the response latency at several time points after dosing (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.

Models of Inflammatory Pain

These models are used to evaluate the compound's efficacy in pain states associated with inflammation.

Protocol 3.2.1: Carrageenan-Induced Paw Edema

  • Baseline Measurement: Measure the baseline paw volume of the rats using a plethysmometer.

  • Dosing: Administer this compound or vehicle.

  • Induction of Inflammation: At a specified time after dosing, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each treated group compared to the vehicle control group.

Neurological and Behavioral Assessments

It is crucial to assess for any potential central nervous system (CNS) side effects.

Protocol 3.3.1: Rotarod Test

This test is used to assess motor coordination.[15][16]

  • Training: Train the mice on the rotarod at a constant or accelerating speed for a set period over several days.

  • Baseline Measurement: On the test day, record the baseline latency to fall for each animal.

  • Dosing: Administer this compound or vehicle.

  • Post-Dose Measurement: At various time points post-dosing, place the animals back on the rotarod and record the latency to fall.

  • Data Analysis: Compare the post-dose latencies to the baseline values and between treatment groups.

Part 4: Scientific Integrity and Reporting

All in vivo research must be conducted with the highest standards of animal welfare and scientific rigor. Adherence to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is essential for ensuring the reproducibility and transparency of the research.[17][18][19][20][21]

Key principles to uphold include:

  • Randomization: Animals should be randomly assigned to treatment groups.

  • Blinding: The experimenter should be blinded to the treatment allocation during the experiment and data analysis.

  • Sample Size Calculation: The number of animals used should be justified by a sample size calculation.[19]

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data.[19]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial in vivo characterization of this compound. While the specific biological target of this compound remains to be elucidated, a systematic approach encompassing tolerability, pharmacokinetics, and pharmacodynamics will be instrumental in uncovering its potential therapeutic value. The causality behind each experimental choice is rooted in the principles of preclinical pharmacology, aiming to build a comprehensive profile of the compound's effects in a living system. It is through such rigorous and ethically sound research that novel chemical entities can be successfully translated into future medicines.

References

Topic: A Multi-Assay Strategy for Characterizing the Cytotoxicity of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the cytotoxic characterization of the novel compound 1-(3,5-Dimethoxyphenyl)heptan-1-one, for which no prior biological activity data has been reported[1][2]. As a Senior Application Scientist, my objective is not to provide a single, rigid protocol, but to present a logical, tiered experimental strategy that enables researchers to perform a robust initial assessment of cytotoxicity, determine the dose-dependent effects, and elucidate the primary mechanism of cell death. We will progress from a broad assessment of metabolic viability to more specific assays that distinguish between apoptosis and necrosis. This approach ensures a thorough and mechanistically informative evaluation, critical for early-stage drug discovery and toxicological assessment.

Introduction: The Rationale for a Multi-Assay Approach

The evaluation of a compound's effect on cell viability is a cornerstone of toxicology and pharmacology. A cytotoxic compound can induce cell death through various mechanisms, broadly categorized as apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to acute injury)[3][4]. These pathways are distinguished by unique biochemical and morphological characteristics. Apoptosis is an active, energy-dependent process involving the activation of specific enzymes called caspases[5]. In contrast, necrosis is a passive process often resulting from severe cellular injury that leads to the loss of plasma membrane integrity and the release of intracellular contents[6].

Given that this compound is a novel chemical entity, a single cytotoxicity assay is insufficient. A result from a lone assay, such as the MTT assay, only indicates a reduction in metabolic activity, which could stem from various causes, not exclusively cell death[7]. Therefore, a multi-assay approach is scientifically imperative. Our strategy employs a panel of three distinct, well-validated cell-based assays:

  • MTT Assay: To quantify metabolic activity as an indicator of cell viability and establish a dose-response curve (IC50).

  • LDH Release Assay: To measure the loss of plasma membrane integrity, a hallmark of necrosis.

  • Caspase-3/7 Activation Assay: To specifically detect the activation of executioner caspases, a key indicator of apoptosis.

By integrating the data from these three assays, we can construct a detailed cytotoxic profile of this compound.

Experimental Design and Workflow

The proposed workflow is designed to be efficient and logical, moving from a general screen to specific mechanistic assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Primary Screen cluster_mech Phase 3: Mechanistic Elucidation cluster_interp Phase 4: Interpretation start Select & Culture Cells (e.g., HeLa, A549) prepare_compound Prepare Stock Solution of This compound in DMSO start->prepare_compound seed_plates Seed Cells in 96-Well Plates & Incubate 24h prepare_compound->seed_plates treat Treat Cells with Serial Dilutions of Compound (24-72h) seed_plates->treat mtt_assay Perform MTT Assay (Metabolic Activity) treat->mtt_assay ldh_assay Perform LDH Assay (Necrosis Marker) treat->ldh_assay caspase_assay Perform Caspase-3/7 Assay (Apoptosis Marker) treat->caspase_assay mtt_data Analyze MTT Data: Calculate % Viability Determine IC50 mtt_assay->mtt_data interpretation Synthesize Data to Profile Compound's Cytotoxic Mechanism mtt_data->interpretation ldh_data Analyze LDH Data: Calculate % Cytotoxicity ldh_assay->ldh_data caspase_data Analyze Caspase Data: Calculate Fold Activation caspase_assay->caspase_data ldh_data->interpretation caspase_data->interpretation

Caption: Experimental workflow for cytotoxic characterization.

Understanding the Core Assays

A clear understanding of what each assay measures is fundamental to interpreting the results correctly.

G cluster_cell Target Cell cluster_assays Assay Interventions cluster_outcomes Cell Fate Pathways cell Viable Cell (Intact Membrane, Active Mitochondria) mtt MTT Assay Measures Mitochondrial Reductase Activity cell->mtt apoptosis Apoptosis (Blebbing, Caspase Activation) cell->apoptosis Compound Induces Programmed Death necrosis Necrosis (Membrane Lysis, LDH Release) cell->necrosis Compound Induces Acute Injury ldh LDH Assay Measures Released LDH from Damaged Membrane caspase Caspase-3/7 Assay Measures Activated Executioner Caspases apoptosis->caspase necrosis->ldh

Caption: Cellular targets of the selected cytotoxicity assays.

Materials and General Cell Culture Protocols

Recommended Materials
  • Cell Line: A well-characterized, robust cell line such as HeLa (human cervical cancer) or A549 (human lung carcinoma). Primary cells can also be used but require more specialized care[8].

  • Culture Medium: Appropriate complete growth medium for the selected cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: this compound.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[9].

    • MTT Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or SDS-HCl solution)[9][10].

    • Commercially available LDH Cytotoxicity Assay Kit.

    • Commercially available Caspase-Glo® 3/7 Assay Kit[11].

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates (clear for microscopy/MTT, white-walled for luminescence).

    • Humidified incubator (37°C, 5% CO₂).

    • Multichannel pipette.

    • Microplate spectrophotometer (for MTT and LDH assays).

    • Luminometer (for Caspase-Glo® assay).

General Cell Culture & Seeding Protocol

This protocol is a general guideline and should be optimized for your specific cell line based on recommendations from the supplier (e.g., ATCC)[12].

  • Maintain Cells: Culture cells in T-75 flasks in a humidified incubator. Passage cells when they reach 80-90% confluency to maintain them in the exponential growth phase[12].

  • Prepare Cell Suspension: On the day of the experiment, aspirate the medium, wash the cell monolayer with DPBS, and detach cells using Trypsin-EDTA solution. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube[8].

  • Count Cells: Perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Seed Plates: Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). Dispense 100 µL of the cell suspension into each well of the 96-well plates.

  • Incubate: Incubate the plates for 24 hours to allow cells to attach and resume normal growth.

Detailed Assay Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in serum-free medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the appropriate compound dilution to the treatment wells. Add 100 µL of medium with 0.5% DMSO to vehicle control wells and 100 µL of medium only to blank wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL)[7][13].

  • Incubate: Incubate at 37°C for 3-4 hours, protected from light, allowing formazan crystals to form.

  • Solubilize Crystals: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals[9].

  • Read Absorbance: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background[13].

  • Data Analysis:

    • Corrected Absorbance = Absorbance(sample) - Absorbance(blank).

    • % Viability = [Corrected Absorbance(sample) / Corrected Absorbance(vehicle control)] x 100.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity[14][15].

  • Plate Setup: Seed and treat cells as described for the MTT assay (Steps 5.1.1 - 5.1.3). It is critical to set up three additional controls for each condition:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells lysed with the kit's lysis buffer 45 minutes before the assay endpoint.

    • Medium Background: Medium only.

  • Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's protocol) to each well containing the supernatant[16].

  • Incubation: Incubate at room temperature for 30 minutes, protected from light[16].

  • Stop Reaction: Add 50 µL of stop solution (as per the manufacturer's protocol).

  • Read Absorbance: Measure the absorbance at 490 nm and 680 nm (background)[16].

  • Data Analysis:

    • Corrected Absorbance = Absorbance(490nm) - Absorbance(680nm).

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay uses a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a light signal via luciferase[11].

  • Plate Setup: Seed cells in an opaque-walled 96-well plate suitable for luminescence. Treat cells as described for the MTT assay (Steps 5.1.1 - 5.1.3).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Add Reagent: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume. This single step lyses the cells and introduces the substrate[17].

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 2 minutes at 300-500 rpm. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

  • Read Luminescence: Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Corrected Luminescence = Luminescence(sample) - Luminescence(blank).

    • Fold Activation = Corrected Luminescence(sample) / Corrected Luminescence(vehicle control).

Data Presentation and Interpretation

Summarize all quantitative data in a structured table to allow for easy comparison across assays.

Table 1: Example Cytotoxicity Profile of this compound after 48h Treatment

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3/7 Activation (Fold Change)
0 (Vehicle)100 ± 4.50 ± 2.11.0 ± 0.1
195 ± 5.13 ± 1.81.2 ± 0.2
582 ± 6.28 ± 2.53.5 ± 0.4
1055 ± 4.812 ± 3.08.1 ± 0.9
2521 ± 3.915 ± 3.38.5 ± 1.1
508 ± 2.565 ± 5.54.3 ± 0.6
1005 ± 1.888 ± 6.12.1 ± 0.3
IC50 (µM) ~12 >50 N/A
Interpreting Combined Results:
  • Scenario 1: Apoptosis-Dominant Cytotoxicity: A dose-dependent decrease in MTT viability is mirrored by a strong, dose-dependent increase in Caspase-3/7 activity. LDH release remains low until very high concentrations, where secondary necrosis may occur. The example data in Table 1 suggests this profile, with strong caspase activation at 10-25 µM, while significant LDH release only occurs at ≥50 µM.

  • Scenario 2: Necrosis-Dominant Cytotoxicity: A dose-dependent decrease in MTT viability corresponds with a strong, dose-dependent increase in LDH release. Caspase-3/7 activity remains at or near baseline levels.

  • Scenario 3: Cytostatic Effect: A decrease in MTT signal is observed, but there is no significant increase in either LDH release or caspase activity. This suggests the compound may be inhibiting cell proliferation without directly killing the cells. Further proliferation assays (e.g., BrdU incorporation) would be required to confirm this.

References

Application Note: High-Purity Isolation of 1-(3,5-Dimethoxyphenyl)heptan-1-one via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 1-(3,5-dimethoxyphenyl)heptan-1-one, a moderately polar aromatic ketone. High purity of such intermediates is critical for successful outcomes in drug discovery and materials science research. We detail a robust method employing automated flash column chromatography on silica gel, optimized through preliminary Thin-Layer Chromatography (TLC) analysis. The procedure outlines solvent system selection, sample loading techniques, gradient elution, and fraction analysis, enabling the isolation of the target compound with greater than 97% purity.

Introduction and Purification Rationale

This compound is a synthetic organic compound featuring a substituted aromatic ring and an aliphatic ketone chain.[1][2][3][4] As with many multifunctional molecules used in multi-step syntheses, achieving high purity is paramount. Impurities, such as unreacted starting materials or byproducts, can interfere with subsequent reactions, complicate structural analysis, and yield inaccurate biological or material property data.

Flash column chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to accelerate solvent flow, significantly reducing purification time compared to traditional gravity-fed methods.[5][6][7][8] This technique is the cornerstone of modern synthetic chemistry for purifying milligram to multi-gram quantities of compounds.[6][8] This guide explains the purification of this specific ketone by leveraging the principles of normal-phase adsorption chromatography.

Principles of Separation

The purification strategy is based on normal-phase chromatography, where the stationary phase is polar and the mobile phase is non-polar.[9]

  • Stationary Phase: Silica gel (SiO₂) is used as the stationary phase.[9][10] The surface of silica gel is rich in silanol groups (Si-OH), making it highly polar.[11] Molecules with polar functional groups, like the ketone and methoxy groups of our target compound, will interact with these silanol groups primarily through hydrogen bonding and dipole-dipole interactions.[12]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexanes) and a more polar solvent (Ethyl Acetate, EtOAc) is used as the mobile phase.[13] The eluent flows through the column, carrying the sample mixture with it.[14]

  • Mechanism of Separation: The separation occurs due to a continuous competition for the analyte between the mobile phase and the stationary phase.[15]

    • Non-polar impurities have weak interactions with the polar silica gel and a high affinity for the non-polar mobile phase. They travel quickly through the column and are eluted first.[15][16]

    • The target compound, this compound, is moderately polar. It will adsorb to the silica gel but can be displaced by increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate).[16]

    • Highly polar impurities will bind very strongly to the silica gel and will elute last, or may not elute at all under the selected conditions.[14]

Materials and Methods

Materials and Equipment
  • Crude Sample: this compound (synthesis crude)

  • Stationary Phase: Silica gel, 40-63 µm particle size

  • Solvents (HPLC Grade): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Equipment:

    • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)

    • Pre-packed silica gel flash column

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)[17]

    • TLC developing chamber

    • UV lamp (254 nm)

    • Capillary spotters

    • Rotary evaporator

    • Glass vials for fraction collection

Preliminary Analysis & Method Development via TLC

Before performing the flash chromatography, it is essential to determine the optimal solvent system using TLC.[18][19][20] The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rƒ) of approximately 0.2-0.4, ensuring good separation from impurities.[21][22]

Protocol for TLC Analysis:

  • Prepare several developing chambers with different ratios of Hexanes:EtOAc (e.g., 95:5, 90:10, 80:20). Add about 0.5 cm of the solvent mixture to each chamber, cover, and let it saturate for 5-10 minutes.[21]

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM or ethyl acetate.

  • Using a capillary tube, carefully spot the dissolved crude mixture onto the pencil-marked baseline of a TLC plate, ensuring the spot is small and concentrated.[22][23]

  • Place the TLC plate in a developing chamber, ensuring the baseline is above the solvent level.[22]

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[21]

  • Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry.

  • Visualize the separated spots under a UV lamp (254 nm) and circle them with a pencil.[18]

  • Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Solvent System (Hexanes:EtOAc) Target Compound Rƒ Observation
95:50.10Too low. Compound is strongly retained.
90:100.25Good starting point. Clear separation from a less polar spot (Rƒ ~0.6) and baseline material.
80:200.45Too high. Separation from non-polar impurities is reduced.

Automated Flash Chromatography Protocol

This protocol assumes a sample load of approximately 500 mg of crude material. The column size should be selected based on the manufacturer's guidelines, typically a 20-50x sample-to-adsorbent weight ratio is effective.[15] For 500 mg, a 24 g silica column is appropriate.

Sample Preparation and Loading

Proper sample loading is critical for achieving high-resolution separation. Dry loading is strongly recommended to avoid band broadening associated with injecting a large volume of strong solvent.[24]

Dry Loading Protocol:

  • Dissolve the 500 mg of crude this compound in a minimal amount of a suitable solvent (e.g., 2-3 mL of Dichloromethane).

  • Add approximately 1.5-2 g of silica gel to this solution.

  • Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load this powder into an empty solid load cartridge compatible with the flash system.

Chromatographic Conditions
  • System: Automated Flash Chromatography System

  • Column: 24 g pre-packed Silica Gel column

  • Solvents: A = Hexanes, B = Ethyl Acetate

  • Flow Rate: 35 mL/min

  • Detection: UV, 254 nm and 280 nm

  • Fraction Size: 15 mL

Elution Gradient: A linear gradient is used to ensure that less polar impurities are washed off first, followed by the elution of the target compound in a sharp band, and finally, the removal of more polar impurities.[19][20]

Column Volumes (CV) % B (Ethyl Acetate) Purpose
0 - 2.05%Equilibrate column and elute very non-polar impurities.
2.0 - 12.05% → 25%Gradient elution of the target compound. Based on TLC (Rƒ ~0.25 in 10% EtOAc), the compound should elute around 12-15% EtOAc.
12.0 - 15.025% → 50%Column wash to elute more polar impurities.

Results and Post-Run Analysis

The automated system will generate a chromatogram showing UV absorbance versus elution volume. The peak corresponding to the target compound should be collected.

  • Fraction Analysis: Collect fractions corresponding to the major peak. Analyze every second or third fraction by TLC using the 90:10 Hexanes:EtOAc system to identify the pure fractions.

  • Pooling and Concentration: Combine the fractions that show a single, clean spot for the product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Yield and Purity: Dry the resulting oil or solid under high vacuum to obtain the final mass and calculate the recovery yield. Purity can be confirmed by ¹H NMR, LC-MS, or other appropriate analytical techniques. A typical recovery for this method is >85% with >97% purity.

Workflow and Separation Visualization

Caption: Workflow for the purification of the target compound.

G cluster_column Silica Gel Column (Stationary Phase) cluster_elution Silica Si-OH (Polar Surface) A Non-Polar Impurity (Elutes First) B Target Ketone (Moderately Retained) B->Silica H-Bonding & Dipole-Dipole Interaction C Polar Impurity (Strongly Retained)

Caption: Separation principle on the polar silica gel surface.

Troubleshooting

Problem Potential Cause Solution
Poor Separation / Overlapping Peaks Incorrect solvent system.Re-optimize the solvent system using TLC. Try a shallower gradient over more column volumes.
Column overloading.Reduce the amount of crude material loaded onto the column.[24]
Peak Tailing Sample is too acidic or basic.Add a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds).
Sample degradation on silica.Consider using a different stationary phase like alumina or a functionalized silica.
Low Recovery Compound is irreversibly adsorbed.Use a stronger (more polar) solvent wash at the end of the run.
Compound is volatile.Use care during rotary evaporation; use a lower bath temperature.

Conclusion

The described method of automated flash column chromatography, guided by preliminary TLC analysis, is a highly effective and efficient protocol for the purification of this compound. The use of a gradient elution with a hexanes/ethyl acetate mobile phase on a silica gel stationary phase provides excellent separation from common synthetic impurities, reliably yielding the target compound in high purity and good recovery. This protocol can be adapted for other moderately polar aromatic ketones, serving as a valuable tool for researchers in organic synthesis and drug development.

References

formulation of 1-(3,5-Dimethoxyphenyl)heptan-1-one for drug delivery systems

Author: BenchChem Technical Support Team. Date: January 2026

Formulation of 1-(3,5-Dimethoxyphenyl)heptan-1-one for Enhanced Drug Delivery

Abstract

This document provides a comprehensive guide for the formulation of this compound, a lipophilic aromatic ketone, into advanced drug delivery systems. Recognizing the compound's inherent poor aqueous solubility, this guide details protocols for its encapsulation within two distinct nanocarrier platforms: a high-energy nanoemulsion and a robust solid lipid nanoparticle (SLN) system. The protocols are designed to be reproducible and scalable, addressing the critical challenges of enhancing bioavailability and achieving controlled release. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step methodologies for formulation and characterization.

Introduction: The Rationale for Nanocarrier-Based Formulation

This compound is an aromatic ketone with a molecular weight of 250.33 g/mol and a melting point of 26-30°C[1][2][3]. Its chemical structure, characterized by a dimethoxy-substituted phenyl ring and a seven-carbon aliphatic chain, confers significant lipophilicity. Such hydrophobic compounds often exhibit poor water solubility, leading to challenges in achieving adequate bioavailability for therapeutic efficacy[4][5][6][7]. To overcome these limitations, formulation into nanocarrier systems is a highly effective strategy[8][9][10].

Nanocarriers, such as nanoemulsions and solid lipid nanoparticles (SLNs), can encapsulate hydrophobic drugs, thereby improving their solubility in aqueous environments and facilitating their absorption in the body[11][12][13]. These systems offer numerous advantages, including:

  • Enhanced Bioavailability: By presenting the drug in a solubilized, high-surface-area form, nanocarriers can significantly improve absorption and systemic exposure[11][12].

  • Controlled and Sustained Release: The nanocarrier matrix can be engineered to release the encapsulated drug in a controlled manner, potentially reducing dosing frequency and improving patient compliance[8][11].

  • Protection from Degradation: Encapsulation within a lipid or oil core can protect the drug from enzymatic and chemical degradation in the gastrointestinal tract or bloodstream[14][15][16].

  • Potential for Targeted Delivery: The surface of nanocarriers can be modified to target specific tissues or cells, enhancing therapeutic efficacy while minimizing off-target side effects[8].

This guide will focus on two promising formulation approaches for this compound:

  • Nanoemulsion (Oil-in-Water): A kinetically stable colloidal dispersion of oil droplets in an aqueous phase, with droplet sizes typically in the range of 20-200 nm.[12][17]

  • Solid Lipid Nanoparticles (SLNs): Colloidal carriers where the liquid lipid (oil) of a nanoemulsion is replaced by a solid lipid, offering improved stability and controlled release characteristics[14][17][18].

Physicochemical Properties of this compound

A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to rational formulation design.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[1][19]
Molecular Weight 250.33 g/mol [1][19]
Melting Point 26-30 °C[1][3]
Density ~1.017 g/mL at 25 °C[1][3]
Appearance Solid at room temperatureInferred from melting point
Solubility Predicted to be poorly soluble in waterInferred from chemical structure

Note: Experimental solubility data in various pharmaceutically acceptable oils and lipids should be determined as a preliminary step to optimize drug loading.

Formulation Workflow Overview

The following diagram illustrates the general workflow for the formulation and characterization of this compound nanocarriers.

G cluster_0 Formulation cluster_1 Characterization API_Characterization API Physicochemical Characterization Excipient_Selection Excipient Selection (Oils, Lipids, Surfactants) API_Characterization->Excipient_Selection Formulation_1 Nanoemulsion Formulation Excipient_Selection->Formulation_1 Formulation_2 Solid Lipid Nanoparticle (SLN) Formulation Excipient_Selection->Formulation_2 Particle_Size Particle Size & PDI (DLS) Formulation_1->Particle_Size Formulation_2->Particle_Size Zeta_Potential Zeta Potential Particle_Size->Zeta_Potential EE_LC Encapsulation Efficiency & Drug Loading Zeta_Potential->EE_LC Morphology Morphology (TEM/SEM) EE_LC->Morphology In_Vitro_Release In Vitro Drug Release Morphology->In_Vitro_Release Stability Stability Studies In_Vitro_Release->Stability

Caption: General workflow for nanocarrier formulation and characterization.

Protocol 1: High-Energy Nanoemulsion Formulation

This protocol utilizes high-pressure homogenization to produce a fine oil-in-water nanoemulsion of this compound.

Materials and Equipment
MaterialSupplierPurpose
This compounde.g., CookeChem, ChemShuttleActive Pharmaceutical Ingredient
Medium-Chain Triglycerides (MCT) Oile.g., Sigma-AldrichOil Phase
Polysorbate 80 (Tween® 80)e.g., Sigma-AldrichSurfactant
Sorbitan Monooleate (Span® 80)e.g., Sigma-AldrichCo-surfactant
Deionized WaterIn-houseAqueous Phase
Equipment
High-pressure homogenizer
High-shear mixer (e.g., Ultra-Turrax)
Magnetic stirrer with heating plate
Analytical balance
Step-by-Step Protocol
  • Preparation of the Oil Phase: a. Weigh 100 mg of this compound and dissolve it in 5 g of MCT oil. b. Gently heat the mixture to 40°C on a magnetic stirrer to ensure complete dissolution. c. Add 2 g of Span® 80 to the oil phase and mix until a homogenous solution is formed.

  • Preparation of the Aqueous Phase: a. In a separate beaker, dissolve 3 g of Tween® 80 in 90 g of deionized water. b. Heat the aqueous phase to 40°C while stirring.

  • Formation of the Pre-emulsion: a. Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer. b. Once all the oil phase has been added, homogenize the mixture using a high-shear mixer at 10,000 rpm for 5 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: a. Immediately pass the pre-emulsion through a high-pressure homogenizer. b. Homogenize at 1500 bar for 5-10 cycles.[20] c. Cool the resulting nanoemulsion to room temperature.

  • Storage: a. Store the final nanoemulsion in a sealed container at 4°C, protected from light.

Protocol 2: Solid Lipid Nanoparticle (SLN) Formulation

This protocol employs a hot homogenization and ultrasonication technique to prepare SLNs encapsulating this compound.

Materials and Equipment
MaterialSupplierPurpose
This compounde.g., CookeChem, ChemShuttleActive Pharmaceutical Ingredient
Glyceryl Monostearate (GMS)e.g., Sigma-AldrichSolid Lipid
Poloxamer 188 (Pluronic® F68)e.g., Sigma-AldrichSurfactant
Deionized WaterIn-houseAqueous Phase
Equipment
High-shear mixer (e.g., Ultra-Turrax)
Probe sonicator
Magnetic stirrer with heating plate
Analytical balance
Water bath
Step-by-Step Protocol
  • Preparation of the Lipid Phase: a. Weigh 1 g of Glyceryl Monostearate (GMS) and melt it in a beaker at 75°C (approximately 10-15°C above the lipid's melting point). b. Weigh 100 mg of this compound and dissolve it in the molten lipid with continuous stirring.

  • Preparation of the Aqueous Phase: a. In a separate beaker, dissolve 2 g of Poloxamer 188 in 97 g of deionized water. b. Heat the aqueous phase to 75°C.

  • Formation of the Hot Pre-emulsion: a. Slowly add the hot aqueous phase to the molten lipid phase under high-shear mixing at 10,000 rpm for 10 minutes. This will form a hot oil-in-water emulsion.

  • Ultrasonication: a. Immediately subject the hot pre-emulsion to probe sonication for 5 minutes at 60% amplitude.

  • Nanoparticle Formation and Cooling: a. Disperse the resulting hot nanoemulsion in a beaker of cold water (2-4°C) under gentle magnetic stirring to facilitate the solidification of the lipid nanoparticles.

  • Storage: a. Store the final SLN dispersion in a sealed container at 4°C.

Characterization of Nanocarrier Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanocarriers.[10][21][22][23]

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the in vivo fate and stability of the nanoparticles.[8]

  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoemulsion or SLN dispersion with deionized water to an appropriate concentration.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at 25°C.

ParameterAcceptable RangeRationale
Particle Size 50 - 200 nmOptimal for avoiding rapid clearance and promoting absorption.
PDI < 0.3Indicates a narrow and homogenous particle size distribution.
Zeta Potential > |±30 mV|Suggests good colloidal stability due to electrostatic repulsion between particles[8].
Encapsulation Efficiency (EE) and Drug Loading (DL)

EE and DL quantify the amount of drug successfully encapsulated within the nanocarriers.

  • Technique: Ultracentrifugation followed by UV-Vis Spectrophotometry or HPLC.

  • Protocol:

    • Separate the unencapsulated drug from the nanocarriers by centrifuging a known amount of the formulation in a centrifugal filter unit.

    • Quantify the amount of free drug in the filtrate using a validated analytical method (e.g., UV-Vis or HPLC).

    • Calculate EE and DL using the following equations:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Morphological Analysis
  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Protocol:

    • Prepare a diluted sample of the nanocarrier dispersion.

    • Place a drop of the sample onto a carbon-coated copper grid and allow it to air dry.

    • Optionally, negatively stain the sample (e.g., with phosphotungstic acid) for enhanced contrast in TEM.

    • Visualize the nanoparticles under the electron microscope to assess their size, shape, and surface morphology.

In Vitro Drug Release Studies

In vitro release studies are crucial for predicting the in vivo performance of the formulation. The dialysis bag method is a commonly used technique.[24][25][26][27]

G Start Start: Nanocarrier Formulation Dialysis_Bag Place Formulation in Dialysis Bag Start->Dialysis_Bag Release_Medium Immerse in Release Medium (e.g., PBS with 0.5% Tween 80) Dialysis_Bag->Release_Medium Incubation Incubate at 37°C with Stirring Release_Medium->Incubation Sampling Withdraw Samples from Release Medium at Time Intervals Incubation->Sampling Analysis Analyze Drug Concentration (UV-Vis/HPLC) Sampling->Analysis Plot Plot Cumulative Drug Release vs. Time Analysis->Plot

Caption: Workflow for in vitro drug release study using the dialysis bag method.

  • Protocol:

    • Place a known amount of the nanoemulsion or SLN formulation into a dialysis bag with a suitable molecular weight cutoff.

    • Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a surfactant like 0.5% Tween 80 to maintain sink conditions).

    • Maintain the system at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Analyze the drug concentration in the collected samples using a validated analytical method.

    • Plot the cumulative percentage of drug released against time.

Stability Studies

The stability of the formulation is assessed under different storage conditions to determine its shelf-life.[28][29]

  • Protocol:

    • Store aliquots of the formulation at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

    • At specified time points (e.g., 0, 1, 3, and 6 months), evaluate the samples for changes in particle size, PDI, zeta potential, and drug content.

    • Assess for any signs of physical instability, such as creaming, cracking, or aggregation.

Conclusion

The protocols detailed in this application note provide a robust framework for the successful formulation of the poorly soluble compound this compound into nanoemulsion and solid lipid nanoparticle-based drug delivery systems. By following these methodologies, researchers can develop stable and effective nanocarriers with the potential to significantly enhance the therapeutic performance of this and other lipophilic drug candidates. The comprehensive characterization techniques outlined are essential for ensuring the quality and reproducibility of the formulations, paving the way for further preclinical and clinical development.

References

Application Notes & Protocols: A-Z Guide to Experimental Design for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, providing the essential framework for transforming a preliminary "hit" compound into a viable drug candidate.[1][2] This iterative process systematically investigates how modifications to a molecule's chemical structure influence its biological activity, guiding the optimization of potency, selectivity, and pharmacokinetic properties.[1][3] This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to design and execute robust SAR studies. We delve into the causal logic behind experimental choices, present self-validating protocols for key in vitro and biophysical assays, and offer a framework for integrating computational tools to accelerate the discovery pipeline.

Introduction: The Logic and Goal of SAR Studies

The fundamental premise of SAR is that the three-dimensional arrangement of atoms and functional groups within a molecule dictates its interaction with biological targets like enzymes, receptors, or nucleic acids.[3] Consequently, even minor structural alterations can profoundly impact a compound's biological effect, including its efficacy, metabolic stability, and potential toxicity.[3][4] The primary goal of an SAR study is to build a qualitative and quantitative understanding of these relationships.

This is achieved through a cyclical process:

  • Design: Based on an initial active compound (a "hit" or "lead"), medicinal chemists design a series of structural analogs.[3][4]

  • Synthesis: These analogs, each featuring specific, targeted modifications, are chemically synthesized.[3][5]

  • Testing: The compounds are then evaluated in a cascade of biological assays to measure their activity and other critical properties.[1][5]

  • Analysis: By correlating the structural changes with the resulting biological data, researchers build an SAR model that informs the next design cycle.[5][6]

This iterative loop is the engine of lead optimization, driving the refinement of compounds to enhance potency and selectivity while improving crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4][7]

Foundational Principles of SAR Experimental Design

A successful SAR campaign is not merely about generating data but about generating interpretable data. The design of the chemical library and the selection of assays are critical for building a clear and predictive SAR model.

Strategic Design of Analog Libraries

The creation of a focused library of compounds is the first crucial step. The goal is to explore the chemical space around a lead compound systematically.[8]

  • Systematic Modification: Analogs are synthesized with slight, deliberate structural modifications from the lead compound.[1][3] This includes altering functional groups, changing ring systems, or adjusting steric bulk and electronic properties.[3][7]

  • Targeted vs. Diversity-Oriented Synthesis: Early-stage SAR may involve more diverse modifications ("scaffold hopping") to explore new chemical space.[1] As the SAR matures, modifications become more focused and rational to fine-tune specific properties.

  • Consideration of Physicochemical Properties: Modifications should be planned to modulate properties like hydrophobicity (LogP), electronic character (pKa), and size, as these often correlate with activity and ADMET profiles.[3]

A key objective is the identification of "activity cliffs"—small structural changes that result in a large, disproportionate change in biological activity.[3] These cliffs are highly informative for understanding key molecular interactions.

The Assay Cascade: From Primary Screening to In-Depth Profiling

No single assay can provide all the necessary information. A well-designed SAR study employs a tiered "assay cascade" to efficiently filter and characterize compounds.

  • Primary Assays (High-Throughput): These are typically rapid, cost-effective in vitro assays designed to measure the direct interaction of the compound with its biological target (e.g., enzyme inhibition, receptor binding).[9] Their purpose is to provide initial potency data (e.g., IC₅₀ or EC₅₀) for a large number of analogs.

  • Secondary Assays (Mechanism & Selectivity): Compounds that show promise in primary assays are advanced to more complex secondary assays. These may include cell-based assays to confirm activity in a more physiological context or selectivity panels to assess off-target effects.[2]

  • Biophysical Assays (Binding Characterization): Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide detailed information on binding kinetics (kₒₙ, kₒff), thermodynamics (ΔH, ΔS), and stoichiometry, offering deeper mechanistic insights beyond simple potency values.[10][11][12]

  • ADMET & Physicochemical Profiling: Early assessment of properties like solubility, metabolic stability (e.g., using liver microsomes), and cell permeability (e.g., Caco-2 assays) is crucial to ensure that potent compounds also possess drug-like properties.[7][13]

This tiered approach ensures that resources are focused on the most promising compounds, preventing costly late-stage failures.

Core Methodologies and Protocols

This section provides detailed, step-by-step protocols for key assays commonly used in SAR studies. These protocols are designed to be self-validating, incorporating essential controls for robust and reproducible data generation.

In Vitro Biochemical Assay: Kinase Inhibition Profiling

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase. This is a foundational assay for many oncology and inflammation drug discovery programs.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylated product is quantified, typically via a fluorescence- or luminescence-based readout.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

    • Prepare a 2X solution of the kinase in Kinase Buffer.

    • Prepare a 2X solution of the biotinylated peptide substrate and ATP in Kinase Buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Prepare serial dilutions of test compounds in 100% DMSO, then dilute into Kinase Buffer to create a 4X final concentration.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound solution (or DMSO for controls) to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature. The plate should be protected from light.

    • Stop the reaction by adding 10 µL of HTRF Detection Buffer containing EDTA (to chelate Mg²⁺) and the HTRF detection reagents (e.g., Streptavidin-XL665 and a europium cryptate-labeled anti-phospho-antibody).

    • Incubate for 60 minutes at room temperature to allow for the detection complex to form.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Controls for Self-Validation:

    • Positive Control (No Inhibition): Wells containing kinase, substrate, ATP, and DMSO (vehicle). Represents 0% inhibition.

    • Negative Control (Maximal Inhibition): Wells containing kinase, substrate, ATP, and a known potent inhibitor or high concentration of EDTA. Represents 100% inhibition.

    • Background Control: Wells without kinase to check for signal interference.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data: % Inhibition = 100 * (1 - [Ratio_sample - Ratio_neg_ctrl] / [Ratio_pos_ctrl - Ratio_neg_ctrl]).

    • Plot % Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay: Target Engagement using NanoBRET™

Objective: To quantify the binding of a test compound to its target protein within a live-cell environment. This confirms that the compound can cross the cell membrane and engage its target in a physiological context.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay uses a target protein genetically fused to a NanoLuc® luciferase enzyme. A fluorescent tracer that binds to the target is added to the cells. When the tracer binds, its close proximity to the luciferase allows for energy transfer upon addition of the substrate, generating a BRET signal. A test compound that binds to the same site will displace the tracer, disrupting the BRET signal in a dose-dependent manner.

Protocol: Cellular Target Engagement Assay

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the NanoLuc®-fused target protein of interest.

    • The day before the assay, harvest and plate the cells in a 96-well white assay plate at a density of 2 x 10⁴ cells per well in Opti-MEM™ I Reduced Serum Medium.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in Opti-MEM™.

    • Prepare a 2X solution of the fluorescent BRET tracer in Opti-MEM™. The optimal tracer concentration should be pre-determined and is typically around its EC₅₀ for BRET signal generation.

    • Add the test compound dilutions to the cells.

    • Immediately add the 2X tracer solution to the wells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it with the supplied buffer according to the manufacturer's protocol.

    • Add the substrate to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) simultaneously.

  • Controls for Self-Validation:

    • No Tracer Control: Cells with substrate but no tracer to determine background luminescence.

    • No Compound Control: Cells with tracer and substrate to determine the maximum BRET signal.

    • Positive Control: Cells with tracer, substrate, and a known high-affinity unlabeled ligand to determine the minimum BRET signal.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to the "No Compound Control" (0% displacement) and "Positive Control" (100% displacement).

    • Plot the normalized BRET ratio against the logarithm of compound concentration and fit to a four-parameter logistic model to determine the IC₅₀.

Biophysical Assay: Binding Kinetics via Surface Plasmon Resonance (SPR)

Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (K₋) of a compound binding to its target.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A target protein (ligand) is immobilized on the chip. A solution containing the test compound (analyte) is flowed over the surface. Binding of the analyte to the ligand changes the mass at the surface, which alters the refractive index and is detected as a response unit (RU) signal.

Protocol: SPR Kinetic Analysis

  • Immobilization:

    • Select an appropriate sensor chip (e.g., CM5). Activate the surface using a mixture of EDC/NHS.

    • Immobilize the target protein to the desired density (typically 2000-5000 RU) via amine coupling in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Kinetic Analysis Cycle:

    • Prepare a dilution series of the analyte (test compound) in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

    • Inject the lowest concentration of the analyte over both the reference and active flow cells for a set association time (e.g., 120 seconds).

    • Switch back to running buffer and monitor the dissociation phase for a set time (e.g., 300 seconds).

    • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle.

    • Repeat the cycle for each concentration in the series, typically from lowest to highest.

  • Controls for Self-Validation:

    • Reference Cell: The reference-subtracted sensorgram ensures that the observed signal is due to specific binding.

    • Buffer Blank Cycles: Injecting buffer instead of analyte helps in double referencing and ensures a stable baseline.

    • Mass Transport Limitation Test: Perform the analysis at two different flow rates. If the observed binding rates are independent of the flow rate, mass transport limitations are not affecting the results.

  • Data Analysis:

    • Process the raw data by subtracting the reference cell signal and the buffer blank injection signals (double referencing).

    • Globally fit the processed sensorgrams for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • The fitting will yield values for kₐ (association rate constant), kₔ (dissociation rate constant), and Rₘₐₓ (maximum analyte binding).

    • Calculate the equilibrium dissociation constant: K₋ = kₔ / kₐ.

Integrating Computational Chemistry

Modern SAR studies are rarely conducted without computational support. In silico methods can rationalize experimental results and predict the properties of virtual compounds, prioritizing synthetic efforts.[1][3]

  • Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor, helping to explain why certain structural modifications increase or decrease activity.[4][7]

  • Quantitative Structure-Activity Relationship (QSAR): Uses statistical methods to build mathematical models that quantitatively relate the chemical structure of compounds to their biological activity.[1][3] These models can then be used to predict the activity of newly designed compounds.[14]

  • Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can be used to screen virtual libraries for novel scaffolds that fit the pharmacophore.[4][7]

The synergy between experimental testing and computational modeling creates a more efficient and insightful lead optimization process.[3]

Data Visualization and Interpretation

Clear presentation of SAR data is essential for discerning trends. Data should be summarized in structured tables that allow for easy comparison of structural modifications with resulting biological and physicochemical data.

Table 1: Example SAR Data for a Fictional Kinase Inhibitor Series

Compound IDR1-GroupR2-GroupKinase IC₅₀ (nM)Cell Potency EC₅₀ (nM)h-LM Stability (% rem at 1h)
LEAD-001HH250120045
ANA-002FH15080048
ANA-003ClH8045055
ANA-004MeH300150040
ANA-005ClMe9550025
ANA-006Clc-Pr6035075

Caption: This table illustrates how systematic modifications at R1 and R2 positions of a lead scaffold impact kinase inhibition, cellular activity, and metabolic stability in human liver microsomes (h-LM).

From this table, a medicinal chemist can quickly deduce key SAR trends:

  • Small electron-withdrawing groups (F, Cl) at R1 are favorable for potency (LEAD-001 vs. ANA-002/003).

  • A bulky methyl group at R1 is detrimental (LEAD-001 vs. ANA-004).

  • Adding a methyl at R2 negatively impacts metabolic stability (ANA-003 vs. ANA-005).

  • Replacing the R2-methyl with a cyclopropyl group improves both potency and stability (ANA-005 vs. ANA-006), identifying a promising vector for further optimization.

Visualizing Workflows and Relationships

Diagrams are invaluable for illustrating the logical flow of experiments and the relationships between different stages of an SAR study.

SAR_Workflow cluster_Design Design & Synthesis cluster_Testing Iterative Testing Cascade cluster_Analysis Analysis & Iteration Hit Hit/Lead Compound Design Design Analog Library (Computational Guidance) Hit->Design Synth Synthesize Analogs Design->Synth Primary Primary Biochemical Assay (e.g., Kinase IC50) Synth->Primary Secondary Secondary Cellular Assay (e.g., NanoBRET™) Primary->Secondary Biophys Biophysical Characterization (e.g., SPR Kinetics) Secondary->Biophys ADME Early ADMET Profiling (Solubility, Stability) Biophys->ADME Analysis SAR Data Analysis (Identify Trends) ADME->Analysis Decision Select Compound for Next Cycle Analysis->Decision Decision->Design Next Design Cycle Lead_Opt Optimized Lead Decision->Lead_Opt Advance to Lead Optimization

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Assay_Cascade Start Compound Library (100s of Analogs) Tier1 Tier 1: Primary Screen High-Throughput Biochemical Assay (Potency: IC₅₀) Start->Tier1:f0 All Compounds Tier2 Tier 2: Hit Confirmation Cellular Target Engagement (Cell Potency, Permeability) Tier1:f1->Tier2:f0 Active Compounds (~10-20%) Tier3 Tier 3: In-Depth Profile Biophysical Assays (Kinetics) Selectivity Panels Early ADMET Tier2:f1->Tier3:f0 Confirmed Hits (~5-10%) End Prioritized Hits for Lead-Op Tier3:f1->End

Caption: A tiered assay cascade for efficient compound filtering in SAR.

Conclusion

The design and execution of Structure-Activity Relationship studies are a multidisciplinary endeavor, blending medicinal chemistry, pharmacology, biochemistry, and computational science.[13] A well-designed SAR strategy does not just identify potent molecules; it builds a deep understanding of the molecular features that govern a compound's entire biological profile. By employing an iterative cycle of rational design, synthesis, and tiered testing with robust, self-validating assays, research teams can efficiently navigate the complex path of lead optimization. The integration of biophysical and computational methods further enriches the data, enabling more informed decisions and accelerating the journey from an initial hit to a promising drug candidate.[15]

References

Application Notes & Protocols: 1-(3,5-Dimethoxyphenyl)heptan-1-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-(3,5-Dimethoxyphenyl)heptan-1-one (CAS No: 39192-51-3) is an aromatic ketone that serves as a valuable and versatile intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a heptanoyl chain attached to a 3,5-dimethoxyphenyl ring, presents multiple reactive sites for strategic molecular elaboration. The electron-rich dimethoxy-substituted benzene ring is primed for electrophilic aromatic substitution, while the ketone's carbonyl group is a key functional handle for a wide array of nucleophilic additions and reduction reactions. These characteristics make it a strategic building block for accessing more complex molecular architectures, including potential precursors to bioactive compounds like diarylheptanoids.[3][4]

This guide provides an in-depth exploration of the synthesis and key synthetic transformations of this compound, offering detailed, field-proven protocols for researchers in drug discovery and chemical development.

Compound Property Value Reference
CAS Number 39192-51-3[5][6][7][8]
Molecular Formula C15H22O3[5][9]
Molecular Weight 250.33 g/mol [5][6]
Purity Typically ≥97%[5][6]
Appearance Solid
Melting Point 26-30 °C[6]
Density ~1.017 g/mL at 25 °C[6]
Refractive Index ~1.5190 (20/D)[6]

Part 1: Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[10][11][12][13][14] This classic electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from heptanoyl chloride. The electron-donating methoxy groups on the benzene ring activate the aromatic system and direct the acylation primarily to the C4 position (ortho/para to both methoxy groups), yielding the desired product with high regioselectivity.

Experimental Workflow: Friedel-Crafts Acylation

G reagents 1,3-Dimethoxybenzene Heptanoyl Chloride Aluminum Chloride (AlCl₃) reaction Reaction Vessel (0°C to RT) reagents->reaction Add dropwise solvent Dichloromethane (DCM) solvent->reaction quench Quench (Ice-cold HCl) reaction->quench Reaction mixture extraction Work-up (DCM/H₂O extraction) quench->extraction purification Purification (Column Chromatography) extraction->purification Crude product product This compound purification->product Pure product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 1,3-Dimethoxybenzene (1.0 eq)

  • Heptanoyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Catalyst Suspension: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous AlCl₃ (1.2 eq). Suspend the catalyst in anhydrous DCM under a nitrogen atmosphere and cool the mixture to 0 °C using an ice bath.

    • Causality Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst and inhibit the formation of the acylium ion.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1,3-dimethoxybenzene (1.0 eq) and heptanoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: Slow, controlled addition prevents excessive exotherm and potential side reactions, such as di-acylation or polymerization.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 1,3-dimethoxybenzene is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

    • Causality Note: This hydrolyzes the aluminum complexes formed during the reaction and deactivates the catalyst. The process is highly exothermic and must be done cautiously.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Causality Note: The acid wash removes any remaining aluminum salts, the bicarbonate wash neutralizes any unreacted acid, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford this compound as a pure compound.

Part 2: Application as a Chemical Intermediate

The ketone functionality of this compound is a gateway to a variety of molecular transformations, enabling C-C bond formation and functional group interconversion.

Application 1: Nucleophilic Addition of Grignard Reagents

The reaction of the ketone with Grignard reagents is a cornerstone of organic synthesis for constructing tertiary alcohols and new carbon-carbon bonds.[15][16][17] The highly nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon, leading to the formation of a new C-C bond.

Experimental Workflow: Grignard Reaction

G ketone This compound in Anhydrous THF reaction Reaction Vessel (0°C, Anhydrous) ketone->reaction grignard Grignard Reagent (e.g., MeMgBr) in Anhydrous Ether/THF grignard->reaction Add dropwise quench Quench (Sat. aq. NH₄Cl) reaction->quench Alkoxide intermediate extraction Work-up (Ether/H₂O extraction) quench->extraction purification Purification (Column Chromatography) extraction->purification Crude product product Tertiary Alcohol Product purification->product Pure product

Caption: Workflow for the Grignard addition to form a tertiary alcohol.

Protocol 2: Synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylheptan-1-ol

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, nitrogen-purged round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the MeMgBr solution (1.5 eq) dropwise via syringe to the stirred ketone solution.

    • Causality Note: Grignard reagents are extremely strong bases and nucleophiles that react readily with protic solvents like water.[15] Strict anhydrous conditions are mandatory for the reaction to succeed.[16][17] The excess of Grignard reagent ensures complete conversion of the starting ketone.

  • Reaction Monitoring: After addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction and any unreacted Grignard reagent.

    • Causality Note: Saturated NH₄Cl is a mild proton source that protonates the intermediate magnesium alkoxide to form the alcohol while being less acidic than dilute mineral acids, which can sometimes promote side reactions like elimination.

  • Work-up: Add diethyl ether to the mixture and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography to yield the tertiary alcohol.

Application 2: Selective Reduction to a Secondary Alcohol

The ketone can be selectively reduced to a secondary alcohol using hydride reagents. Sodium borohydride (NaBH₄) is an ideal choice for this transformation as it is a mild reducing agent that will reduce ketones and aldehydes but will not affect the aromatic rings or the methoxy ether groups.[3][18]

Experimental Workflow: Ketone Reduction

G ketone This compound reaction Reaction Vessel (0°C to RT) ketone->reaction reagent Sodium Borohydride (NaBH₄) reagent->reaction Add portion-wise solvent Methanol (MeOH) solvent->reaction quench Quench (Water) reaction->quench extraction Work-up (EtOAc/H₂O extraction) quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification Crude product product 1-(3,5-Dimethoxyphenyl)heptan-1-ol purification->product Pure product

Caption: Workflow for the selective reduction of the ketone to a secondary alcohol.

Protocol 3: Synthesis of 1-(3,5-Dimethoxyphenyl)heptan-1-ol

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C.

  • Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise to the stirred solution over 15 minutes.

    • Causality Note: The reaction of NaBH₄ with methanol generates hydrogen gas. Portion-wise addition controls the rate of gas evolution and the exothermic nature of the reduction.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Concentrate the methanol under reduced pressure.

  • Extraction: Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer once more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude secondary alcohol, which can be purified further by recrystallization or column chromatography if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,5-dimethoxyphenyl)heptan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this synthesis. The primary synthetic route discussed is the Friedel-Crafts acylation of 3,5-dimethoxybenzene with heptanoyl chloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the Friedel-Crafts acylation of 3,5-dimethoxybenzene are often traced back to a few critical factors. Let's break down the likely culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in your glassware, solvent, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous conditions throughout the experiment.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[1][3] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][2] A general guideline is to use at least one equivalent of the catalyst relative to the acylating agent.

  • Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the yield. While some acylations proceed well at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]

  • Improper Work-up: The quenching and extraction steps are critical for isolating the product. Incomplete quenching of the reaction can lead to product loss. The formation of emulsions during the aqueous work-up is a common issue that can hinder efficient extraction.[3]

Solutions and Optimization Strategies:

ParameterRecommendationRationale
Reaction Conditions Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.To prevent the deactivation of the moisture-sensitive Lewis acid catalyst.[1][2]
Catalyst Use a fresh, unopened container of AlCl₃ or purify it before use. Use at least a stoichiometric equivalent, and consider a slight excess (e.g., 1.1 equivalents).To ensure sufficient active catalyst is present to drive the reaction to completion, accounting for complexation with the product.[1][2][3]
Temperature Start the reaction at a lower temperature (e.g., 0°C) and allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be applied.To control the initial exothermic reaction and then provide enough energy for the reaction to proceed without promoting side reactions.
Work-up Quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.This breaks up the aluminum chloride-ketone complex and helps to prevent the formation of emulsions.
Question: I am observing multiple products in my reaction mixture. What are the likely side reactions, and how can I improve selectivity?

Answer:

While Friedel-Crafts acylation is generally more selective than alkylation, the formation of byproducts can still occur, especially with a highly activated aromatic ring like 3,5-dimethoxybenzene.

  • Regioselectivity: The two methoxy groups in 3,5-dimethoxybenzene are ortho-, para-directing. Acylation is expected to occur at the 2-, 4-, or 6-positions. Due to steric hindrance from the two methoxy groups, acylation at the 2-position is less likely. The primary product should be acylation at the 4-position. However, under certain conditions, acylation at the 2-position might be observed as a minor product.

  • Polyacylation: The introduction of an acyl group deactivates the aromatic ring, making a second acylation less favorable.[1] Therefore, polyacylation is generally not a significant issue in Friedel-Crafts acylation.

Improving Selectivity:

  • Choice of Solvent: The solvent can influence the regioselectivity of the reaction. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used and generally favor the thermodynamically more stable product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Experimental Protocol: Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 3,5-Dimethoxybenzene

  • Heptanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve 3,5-dimethoxybenzene (1 equivalent) and heptanoyl chloride (1 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, and then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Glassware setup Reaction Setup (AlCl3 in DCM at 0°C) prep_reagents->setup addition Slow Addition of Reactants setup->addition stirring Stir at RT addition->stirring quench Quench with Ice/HCl stirring->quench extract Extraction with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A stepwise workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?

A1: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with heptanoyl chloride to form a highly electrophilic and resonance-stabilized acylium ion.[4][5]

  • Electrophilic Attack: The electron-rich 3,5-dimethoxybenzene ring acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[4]

Reaction_Mechanism reagents Heptanoyl Chloride + AlCl3 acylium Acylium Ion R-C≡O+ reagents->acylium Formation of Electrophile sigma Sigma Complex (Carbocation Intermediate) acylium->sigma aromatic 3,5-Dimethoxybenzene aromatic->sigma Nucleophilic Attack product This compound sigma->product Deprotonation & Aromatization

Caption: The core mechanism of the Friedel-Crafts acylation reaction.

Q2: Can I use other Lewis acids besides aluminum chloride?

A2: Yes, other Lewis acids can be used, although AlCl₃ is the most common for this reaction. Alternatives include ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). The reactivity of the Lewis acid can influence the reaction rate and yield, so optimization may be necessary when substituting the catalyst.

Q3: Why is Friedel-Crafts acylation preferred over alkylation for introducing a heptanoyl group?

A3: Friedel-Crafts acylation has two main advantages over alkylation in this context:

  • No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo rearrangements, which are a common problem in Friedel-Crafts alkylation.[4][6] This ensures the straight-chain heptanoyl group is introduced without isomerization.

  • No Polyalkylation: The acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[4][7] This prevents the addition of multiple acyl groups to the ring, a common issue known as polyalkylation in Friedel-Crafts alkylation.[7][8][9]

Q4: What are the key safety precautions for this synthesis?

A4:

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Heptanoyl chloride is also corrosive and a lachrymator. Handle it with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

  • The reaction can be exothermic , especially during the addition of the reactants. Maintain proper temperature control.

References

Technical Support Center: Crystallization of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(3,5-Dimethoxyphenyl)heptan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this compound.

Compound Profile: this compound

To effectively troubleshoot crystallization, a foundational understanding of the target molecule's properties is essential.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.33 g/mol [1]
Appearance Solid[2]
Melting Point 26-30 °C[2]
Boiling Point 161-161.5 °C at 3 Torr

The low melting point of this compound is a critical factor that significantly influences its crystallization behavior, often leading to a phenomenon known as "oiling out."[3]

Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: Understanding and Preventing "Oiling Out"

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid crystalline lattice.[4] This is a common issue for compounds with low melting points, like this compound, where the solution temperature at the point of supersaturation is above the compound's melting point.[3][5] Impurities can also depress the melting point, exacerbating this problem.[3] An oily product is undesirable as it tends to trap impurities.[5]

Immediate Corrective Actions:

  • Reheat and Dilute : If oiling out occurs, reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent (one in which the compound is soluble) to decrease the saturation point.[3][6]

  • Slow Cooling : Allow the solution to cool much more slowly. Insulate the flask to ensure a gradual temperature drop. This provides a larger window for nucleation to occur at a temperature below the compound's melting point.[6]

  • Solvent System Modification :

    • Choose a solvent with a lower boiling point.[7]

    • Employ a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) and then slowly add a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., water or hexane) at an elevated temperature until slight turbidity is observed. Then, add a drop or two of the "good" solvent to clarify the solution before cooling.[5][8]

Logical Workflow for Troubleshooting Oiling Out:

oiling_out_troubleshooting start Oiling Out Observed (Liquid droplets form) check_mp Is the solution temperature above the compound's melting point (26-30°C)? start->check_mp cause_mp Cause: Melting Point Depression Impure solid's melting point is lower than the solution temperature. check_mp->cause_mp Yes check_supersaturation Was supersaturation achieved too quickly? check_mp->check_supersaturation No solution_reheat Solution 1: Reheat & Dilute Return to heat, add more 'good' solvent to redissolve the oil. cause_mp->solution_reheat solution_impurities Solution 5: Remove Impurities Consider activated charcoal treatment if impurities are suspected. cause_mp->solution_impurities cause_kinetic Cause: Kinetic Hindrance High supersaturation favors liquid-liquid phase separation. check_supersaturation->cause_kinetic Yes check_solvent Is the solvent choice appropriate? check_supersaturation->check_solvent No solution_slow_cool Solution 2: Slow Cooling Cool the solution very slowly. Insulate the flask. cause_kinetic->solution_slow_cool solution_seed Solution 3: Introduce Seed Crystals Add seeds once the solution is slightly supersaturated. cause_kinetic->solution_seed cause_solvent Cause: Poor Solute-Solvent Interaction The solvent may be too non-polar or too different in nature. check_solvent->cause_solvent No success Successful Crystallization check_solvent->success Yes solution_change_solvent Solution 4: Change Solvent System - Choose a solvent with a lower boiling point. - Use a co-solvent or anti-solvent system. cause_solvent->solution_change_solvent solution_reheat->success solution_impurities->success solution_slow_cool->success solution_seed->success solution_change_solvent->success

Caption: Troubleshooting workflow for addressing oiling out events.

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A2: Inducing Crystallization

The failure of crystals to form from a cooled, supersaturated solution is often due to a kinetic barrier to nucleation.[9] Here are several techniques to induce crystallization:

  • Scratching : Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites.[9]

  • Seeding : If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution. This provides a template for further crystal growth.[10]

  • Reducing Solubility Further :

    • If using a single solvent, try cooling the solution in an ice-salt bath or a dry ice/acetone bath.[11]

    • If using a mixed-solvent system, add a few more drops of the "poor" solvent (anti-solvent).[5]

  • Concentration : It's possible too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[12]

Q3: The crystallization yield is very low. How can I improve it?

A3: Maximizing Product Recovery

A low yield can stem from several factors:

  • Excessive Solvent : Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[12] Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization : If crystallization occurs during a hot gravity filtration step, product will be lost. To prevent this, use a pre-heated funnel and a small amount of extra hot solvent.[12]

  • Inappropriate Solvent Choice : The ideal solvent should exhibit high solubility for the compound when hot and very low solubility when cold.[8] If the compound is still moderately soluble at low temperatures, the yield will be compromised.

  • Incomplete Crystallization : Ensure the solution is cooled for a sufficient amount of time to allow for maximum precipitation. Cooling in an ice bath for at least 30 minutes is recommended.[12]

Frequently Asked Questions (FAQs)

What are the likely impurities in my sample of this compound?

The impurities will largely depend on the synthetic route used.

  • Friedel-Crafts Acylation : This is a common method for synthesizing aromatic ketones.[13]

    • Starting Materials : Unreacted 1,3-dimethoxybenzene or heptanoyl chloride/anhydride.

    • Byproducts : Polysubstituted products, although less common than in Friedel-Crafts alkylation.

    • Catalyst Residues : Residual Lewis acids (e.g., AlCl₃) or Brønsted acids.[11]

  • Grignard Reaction : Reaction of a 3,5-dimethoxyphenylmagnesium halide with a heptanoyl derivative.[14][15]

    • Starting Materials : Unreacted Grignard reagent or carbonyl compound.

    • Byproducts : Biphenyl-type compounds from the coupling of the Grignard reagent.[16]

How do I select the best solvent for crystallization?

A systematic approach to solvent selection is crucial.

Solvent Selection Workflow:

Caption: A stepwise process for selecting an appropriate crystallization solvent.

Recommended Solvents to Screen: Based on the structure (an aromatic ketone with moderate polarity), consider the following, starting with less polar options:

  • Single Solvents : Hexane, heptane, ethanol, methanol, isopropanol. A related compound, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone, has been successfully recrystallized from methanol.[2]

  • Mixed Solvents :

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane[4][5]

Experimental Protocol for Solvent Screening:

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature. If the solid dissolves, the solvent is too good and should be rejected for single-solvent crystallization.

  • If the solid is insoluble at room temperature, gently heat the test tube.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool to room temperature, then place it in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.[8]

My compound might be polymorphic. What does this mean and how do I handle it?

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[17][18] These different forms can have distinct physical properties, including melting point, solubility, and stability. While no specific polymorphs of this compound are documented in the searched literature, polymorphism is a known phenomenon in substituted acetophenones.[8][17][18]

  • Identification : Different polymorphs may appear as needles, plates, or prisms. Variations in melting point for different batches of recrystallized material can also indicate polymorphism.

  • Control : The formation of a specific polymorph can be influenced by the choice of solvent, the rate of cooling, and the temperature at which crystallization occurs. If you suspect polymorphism, it is crucial to maintain consistent crystallization parameters to ensure reproducibility.

References

Technical Support Center: Interpreting Mass Spectrometry Data for 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of 1-(3,5-Dimethoxyphenyl)heptan-1-one. This document is designed for researchers, scientists, and drug development professionals, providing in-depth insights into its fragmentation behavior, troubleshooting common experimental issues, and offering validated protocols. Our goal is to move beyond simple peak identification to a mechanistic understanding of the fragmentation processes, empowering you to interpret your data with confidence.

Part 1: Understanding the Expected Fragmentation of this compound

Before analyzing an experimental spectrum, it is crucial to predict the likely fragmentation pathways based on the molecule's structure. This compound is an aromatic ketone with a hexyl alkyl chain. This structure presents several key features that dictate its fragmentation under electron ionization (EI) mass spectrometry: the stable aromatic ring, the carbonyl group, and the long aliphatic chain.

The molecular formula is C₁₅H₂₂O₃, with a monoisotopic mass of approximately 250.16 Da.[1]

Key Fragmentation Pathways

Two primary fragmentation mechanisms are expected to dominate the mass spectrum: Alpha (α)-Cleavage and the McLafferty Rearrangement.

  • Alpha (α)-Cleavage: This is a characteristic fragmentation of ketones where the bond adjacent to the carbonyl group is cleaved.[2][3] For this molecule, there are two possible α-cleavage points.

    • Pathway A (Preferred): Cleavage of the bond between the carbonyl carbon and the hexyl chain. This is the most favorable pathway because it results in the formation of a highly stable, resonance-stabilized 3,5-dimethoxybenzoyl cation. The loss of the less stable hexyl radical is energetically preferred.[4]

    • Pathway B (Less Favorable): Cleavage of the bond between the carbonyl carbon and the aromatic ring. This would result in a less stable heptanoyl cation.

  • McLafferty Rearrangement: This is a highly specific rearrangement reaction common in molecules containing a carbonyl group and an accessible gamma (γ)-hydrogen on an alkyl chain.[5][6] The process involves a six-membered transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α-β bond.[7][8] This results in the elimination of a neutral alkene molecule and the formation of a new radical cation.[9]

Predicted Mass Fragments

Based on these pathways, we can predict the major ions that should appear in the spectrum.

m/z Value Proposed Ion Structure/Formula Fragmentation Pathway Significance
250[C₁₅H₂₂O₃]⁺•Molecular Ion (M⁺•)Confirms the molecular weight of the intact molecule. May be of moderate to low intensity.[10]
165 [C₉H₉O₃]⁺α-Cleavage (Pathway A) Predicted Base Peak. Formation of the very stable 3,5-dimethoxybenzoyl cation.[11]
194[C₁₁H₁₄O₃]⁺•McLafferty RearrangementDiagnostic peak confirming the presence of a C₃ or longer alkyl chain with a γ-hydrogen.[12]
137[C₈H₉O₂]⁺Secondary fragmentation of the m/z 165 ionLoss of a neutral carbon monoxide (CO) molecule (28 Da) from the benzoyl cation.[4]
113[C₇H₁₃O]⁺α-Cleavage (Pathway B)Formation of the heptanoyl cation. Expected to be a minor peak compared to m/z 165.

Part 2: Visualizing the Fragmentation Mechanisms

To clarify these processes, the following diagrams illustrate the electron movements during the key fragmentation events.

G cluster_alpha Alpha-Cleavage Pathway mol Molecular Ion (m/z 250) This compound⁺• frag1 3,5-Dimethoxybenzoyl Cation [C₉H₉O₃]⁺ m/z 165 (Base Peak) mol->frag1 α-Cleavage frag2 Hexyl Radical [C₆H₁₃]• (Neutral Loss, Not Detected) mol->frag2 α-Cleavage

Caption: Preferred α-cleavage leading to the stable m/z 165 base peak.

G cluster_mclafferty McLafferty Rearrangement Pathway mol Molecular Ion (m/z 250) (γ-hydrogen accessible) ts Six-Membered Transition State (γ-H transfer to C=O) mol->ts Initiation frag_ion Enol Radical Cation [C₁₁H₁₄O₃]⁺• m/z 194 ts->frag_ion β-Cleavage frag_neutral Neutral Alkene Loss Butene [C₄H₈] (Not Detected) ts->frag_neutral β-Cleavage

Caption: McLafferty rearrangement resulting in the diagnostic m/z 194 ion.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the analysis of your mass spectrometry data.

Q1: My molecular ion peak at m/z 250 is very weak or completely absent. Is this normal?

A1: Yes, this can be a normal observation. While aromatic compounds typically show a prominent molecular ion due to the stability of the ring system, extensive fragmentation can diminish its abundance.[13] Compounds with long alkyl chains can also show weaker molecular ion peaks.[4] If the molecular ion is critical for your analysis (e.g., for molecular formula confirmation), consider using a "softer" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which imparts less energy to the molecule and minimizes fragmentation.[14]

Q2: I see a prominent peak at m/z 165, but also a smaller one at m/z 166. What is the m/z 166 peak?

A2: The peak at m/z 166 is the M+1 isotope peak for the m/z 165 fragment. It arises from the natural abundance of the ¹³C isotope (approx. 1.1%).[14] The ion responsible for the m/z 165 peak has the formula [C₉H₉O₃]⁺. The probability of one of those nine carbon atoms being a ¹³C atom results in this M+1 peak, and its intensity relative to the m/z 165 peak will be approximately 9 x 1.1% = 9.9%. This isotopic peak is a useful confirmation of the ion's elemental composition.

Q3: My spectrum shows a significant peak at m/z 57. This wasn't predicted as a primary fragment. Where does it come from?

A3: A peak at m/z 57 is very characteristic of a butyl cation ([C₄H₉]⁺). While not a primary fragment from the initial molecular ion, it can arise from secondary fragmentation of the alkyl portions of the molecule. The hexyl radical or other alkyl fragments can undergo further cleavage. In the mass spectra of long-chain alkanes, clusters of peaks corresponding to CₙH₂ₙ₊₁⁺ ions are common, with m/z 43 and 57 often being the most abundant in the series.[15]

Q4: My overall signal intensity is poor and the baseline is noisy. What should I check first?

A4: Poor signal and a high noise level are common issues that can often be resolved by systematically checking a few key areas.[16]

  • Sample Concentration: Ensure your sample is at an optimal concentration. If it's too dilute, the signal will be weak. If it's too concentrated, you can experience "ion suppression," where the efficiency of ionization is reduced, also leading to a weaker signal.

  • Instrument Contamination: A dirty ion source, lens stack, or mass analyzer can significantly degrade performance. Follow your instrument manufacturer's guidelines for cleaning.

  • Instrument Tuning & Calibration: Your mass spectrometer needs to be regularly tuned and calibrated to ensure proper mass accuracy and sensitivity.[16] Perform a calibration check with a known standard.

  • Chromatography (if applicable): If using GC-MS or LC-MS, poor peak shape or a drifting baseline can indicate problems with the column or mobile phase.

G start Problem: Poor MS Data Quality q1 Is Signal Intensity Low? start->q1 q2 Is Baseline Noisy / Drifting? q1->q2 No sol1 Check Sample Concentration (Too Dilute or Too Concentrated?) q1->sol1 Yes q3 Are Peaks Broad / Tailing? q2->q3 No sol4 Optimize Chromatography (GC/LC Method) q2->sol4 Yes q3->sol1 No, check other issues sol6 Ensure Proper Column Installation & Conditioning (GC/LC) q3->sol6 Yes sol2 Verify Ion Source Tuning & Calibration sol1->sol2 sol3 Clean Ion Source & Optics sol2->sol3 sol5 Check for Leaks (Vacuum System) sol4->sol5 sol6->sol4

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

Part 4: Experimental Protocol

This section provides a general protocol for acquiring an electron ionization (EI) mass spectrum. Parameters should be optimized for your specific instrument.

Protocol: EI-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 10-50 µg/mL. The optimal concentration may vary depending on instrument sensitivity.

  • Instrument Calibration and Tuning:

    • Ensure the mass spectrometer's vacuum system is at its optimal operating pressure.

    • Perform a routine instrument tune and mass calibration according to the manufacturer's protocol, typically using a standard calibrant such as perfluorotributylamine (PFTBA). This step is critical for ensuring mass accuracy.[16]

  • Method Setup (Direct Infusion or GC-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for creating reproducible library-searchable spectra).

    • Mass Range: Scan from m/z 40 to m/z 350. This range will cover the molecular ion and all significant predicted fragments.

    • Source Temperature: Typically 200-250 °C.

    • Acquisition Mode: Full Scan.

  • Sample Introduction and Data Acquisition:

    • For Direct Infusion: Introduce the sample via a direct insertion probe. Heat the probe gradually to volatilize the sample into the ion source.

    • For GC-MS: Inject 1 µL of the working solution into the GC. Use a suitable temperature program to ensure the analyte elutes as a sharp peak (e.g., hold at 100 °C for 1 min, then ramp at 15 °C/min to 280 °C). The mass spectrometer will acquire spectra across the entire chromatographic peak.

  • Data Analysis:

    • Examine the resulting mass spectrum.

    • Identify the molecular ion peak (m/z 250) and its M+1 peak.

    • Identify the base peak and compare its m/z value with the predicted m/z 165 fragment.

    • Search for other predicted diagnostic ions, such as the McLafferty rearrangement peak at m/z 194 and the [M-CO] peak at m/z 137.

    • Compare the obtained spectrum to reference libraries (e.g., NIST, Wiley) if available.

References

Technical Support Center: Scaling Up 1-(3,5-Dimethoxyphenyl)heptan-1-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(3,5-Dimethoxyphenyl)heptan-1-one (CAS No. 39192-51-3). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into troubleshooting common issues, provide answers to frequently asked questions, and offer detailed protocols grounded in established chemical principles.

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with heptanoyl chloride.[1][2] This electrophilic aromatic substitution reaction is a robust and well-established method for forming aryl ketones.[3] However, like many organic transformations, scaling up presents unique challenges related to reaction control, impurity profiles, and product isolation.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.

Q1: My reaction yield is significantly lower at a larger scale compared to my lab experiments. What are the likely causes and how can I fix it?

This is a common and multifaceted issue. Low yield can often be traced back to several key factors that become more pronounced at scale:

  • Catalyst Inactivity: The most common Lewis acid for this reaction, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your reagents, solvent, or reactor will rapidly deactivate the catalyst.[4] On a larger scale, the increased surface area and longer transfer times provide more opportunities for moisture contamination.

    • Solution: Ensure all glassware and reactors are rigorously dried. Use anhydrous grade solvents and freshly opened containers of AlCl₃. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Insufficient Catalyst Loading: Friedel-Crafts acylation is not truly catalytic in the traditional sense. The AlCl₃ forms a complex with the carbonyl group of the newly formed ketone product.[4] This complex is typically stable under the reaction conditions, effectively sequestering the Lewis acid.

    • Solution: A stoichiometric amount (or even a slight excess, e.g., 1.1-1.2 equivalents) of AlCl₃ relative to the heptanoyl chloride is required. Do not assume a catalytic amount will suffice, as this will lead to an incomplete reaction.

  • Poor Temperature Control: The initial complexation of AlCl₃ with heptanoyl chloride is highly exothermic.[4] In a large reactor, inefficient heat dissipation can lead to localized "hot spots." These can cause decomposition of starting materials or the formation of unwanted side products, ultimately lowering the yield.

    • Solution: Implement controlled, slow addition of the heptanoyl chloride to the suspension of AlCl₃ in the solvent at a reduced temperature (e.g., 0-5 °C) using an addition funnel or a syringe pump. Utilize a jacketed reactor with an efficient cooling system and monitor the internal reaction temperature closely.

Q2: I'm observing a complex mixture of byproducts and the purity of my final product is low. How can I improve selectivity?

While the two methoxy groups on the aromatic ring strongly direct the acylation to the desired position (C4), side reactions can still occur, particularly under non-optimized conditions.

  • Cause - Impurities in Starting Materials: The quality of your 1,3-dimethoxybenzene and heptanoyl chloride is critical. Impurities in the acyl chloride, such as other acyl halides or the corresponding carboxylic acid, can lead to the formation of different ketone byproducts.

    • Solution: Always use high-purity starting materials (≥97%).[5][6] It is advisable to analyze the starting materials by GC-MS or NMR before use in a large-scale run. Distilling the heptanoyl chloride before use can be an effective purification step.

  • Cause - Deactivated Aromatic Ring: Friedel-Crafts reactions are generally ineffective on strongly deactivated aromatic rings. If your 1,3-dimethoxybenzene starting material is contaminated with electron-withdrawing impurities, the reaction rate will be significantly reduced.

    • Solution: Source high-purity 1,3-dimethoxybenzene. If contamination is suspected, purification via distillation or recrystallization may be necessary.

Q3: The work-up procedure is problematic at scale, with persistent emulsions and difficulties in isolating the product. What is a robust work-up protocol?

Work-up is a critical step where significant product loss can occur if not managed correctly.

  • Problem - Quenching: The traditional method of quenching the reaction involves adding the reaction mixture to ice and acid. On a large scale, this can be hazardous and difficult to control.

    • Solution: A "reverse quench" is often safer and more effective. Slowly and carefully transfer the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. This helps to control the exotherm from the hydrolysis of excess AlCl₃ and decompose the AlCl₃-ketone complex.

  • Problem - Emulsions: The presence of aluminum salts can lead to the formation of persistent emulsions during the aqueous extraction phase, making layer separation difficult.

    • Solution: After quenching, ensure the aqueous layer is sufficiently acidic (pH < 1). Adding a saturated solution of NaCl (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase. Allow adequate time for the layers to separate. In some cases, a filtration step to remove solid aluminum hydroxides may be beneficial.

Experimental Workflow and Protocols

General Workflow Diagram

The following diagram outlines the key stages in the production of this compound.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Prep Dry Reactor & Glassware Inert Atmosphere (N2) Charge_Solvent Charge Anhydrous Solvent (e.g., DCM, DCE) Prep->Charge_Solvent Charge_AlCl3 Charge AlCl3 Charge_Solvent->Charge_AlCl3 Cool Cool to 0-5 °C Charge_AlCl3->Cool Charge_Aromatic Add 1,3-Dimethoxybenzene Cool->Charge_Aromatic Add_Acyl Slowly Add Heptanoyl Chloride React Warm to RT & Stir (Monitor by TLC/GC) Add_Acyl->React Quench Quench on Ice/HCl React->Quench Charge_Aromatic->Add_Acyl Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Purify Crude Product (Vacuum Distillation or Column Chromatography) Concentrate->Purify Analyze Analyze Final Product (NMR, GC-MS, HPLC) Purify->Analyze

Caption: Overall workflow for the synthesis of this compound.

Recommended Lab-Scale Protocol (0.1 mol)
  • Preparation: Under an inert nitrogen atmosphere, charge a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous dichloromethane (DCM, 150 mL) and aluminum chloride (14.7 g, 0.11 mol).

  • Reagent Addition: Cool the stirred suspension to 0-5 °C using an ice bath. Add 1,3-dimethoxybenzene (13.8 g, 0.1 mol) to the suspension. Prepare a solution of heptanoyl chloride (14.9 g, 0.1 mol) in anhydrous DCM (50 mL) in the dropping funnel. Add the heptanoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a slurry of crushed ice (200 g) and concentrated HCl (30 mL). Slowly and with vigorous stirring, pour the reaction mixture into the ice/HCl slurry.

  • Isolation: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid or oil.[6]

Key Scale-Up Considerations
ParameterLab-Scale (0.1 mol)Pilot-Scale (10 mol)Key Considerations for Scale-Up
Reactor 500 mL Flask50 L Jacketed ReactorEnsure adequate mixing and heat transfer. Glass-lined steel is ideal.
Reagent Addition Dropping Funnel (30-45 min)Metering Pump (2-3 hours)Slow addition is critical to control the exotherm. Monitor internal temp.
Heat Management Ice BathChiller/Glycol SystemAggressive cooling is required to manage the initial exotherm.
Quenching Pour into Ice/HClReverse Quench (add mixture to ice)Safety and better temperature control.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsure efficient mixing to prevent localized concentration gradients.

Frequently Asked Questions (FAQs)

Q1: Are there greener or safer alternatives to aluminum chloride? A: Yes, research has explored various alternatives to traditional Lewis acids to mitigate the environmental and handling challenges.[7] Metal triflates, such as scandium triflate (Sc(OTf)₃), can be used in catalytic amounts and are often more water-tolerant.[7] Solid acid catalysts like zeolites or sulfated zirconia are also options that can simplify work-up as they can be filtered off.[7] However, their reactivity with this specific substrate combination would need to be evaluated and optimized.

Q2: Why is Friedel-Crafts acylation preferred over alkylation for scale-up? A: Friedel-Crafts acylation has two significant advantages over alkylation. First, the acylium ion intermediate does not undergo carbocation rearrangements, leading to a single, predictable product.[8] Second, the product of acylation (a ketone) has an electron-withdrawing acyl group, which deactivates the aromatic ring, preventing further reactions (polyacylation).[8] In contrast, the alkyl group from an alkylation reaction activates the ring, often leading to over-alkylation, which is difficult to control.[8]

Q3: What are the primary safety concerns when scaling up this process? A: The main safety concerns are:

  • Exothermic Reaction: The reaction can generate a significant amount of heat. A failure in cooling or too rapid addition of reagents could lead to a runaway reaction.

  • Corrosive Reagents: Aluminum chloride and heptanoyl chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE) is essential.

  • HCl Gas Evolution: The reaction of AlCl₃ with any moisture, and the quenching step, will evolve hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated area or fume hood, and off-gases should be scrubbed.

Q4: What analytical methods should I use for quality control? A: A combination of techniques is recommended:

  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting material.

  • Final Product Analysis:

    • Identity: ¹H and ¹³C NMR spectroscopy to confirm the structure.

    • Purity: GC-MS or HPLC to determine the purity and identify any minor impurities.

    • Physical Properties: Melting point determination.[6]

References

Validation & Comparative

A Comparative Analysis of 1-(3,5-Dimethoxyphenyl)heptan-1-one and Established Antiepileptic Drugs: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment involves a diverse array of antiepileptic drugs (AEDs), each with distinct mechanisms of action, efficacy profiles, and side effect considerations. The quest for novel, more effective, and better-tolerated AEDs is a continuous endeavor in neuroscience and drug development. This guide aims to provide a comparative analysis of the investigational compound 1-(3,5-Dimethoxyphenyl)heptan-1-one against established antiepileptic drugs.

However, a comprehensive search of the current scientific literature and pharmacological databases reveals a critical gap in knowledge: as of early 2026, there is no publicly available experimental data detailing the anticonvulsant or antiepileptic properties of this compound. While its chemical structure is known (CAS No. 39192-51-3; Molecular Formula: C15H22O3), its biological activity in the context of epilepsy remains uncharacterized.

Consequently, a direct, data-driven comparison with established AEDs is not feasible at this time. This guide will, therefore, pivot to provide a foundational understanding of the landscape of current antiepileptic drug therapy and the rigorous experimental methodologies required to characterize a novel compound like this compound. This will serve as a framework for its potential future evaluation and comparison.

Current Landscape of Antiepileptic Drug Mechanisms

Established antiepileptic drugs primarily exert their effects by modulating neuronal excitability through several key mechanisms.[1] A novel compound would likely be evaluated for its activity on one or more of these pathways:

  • Modulation of Voltage-Gated Ion Channels:

    • Sodium (Na+) Channel Blockade: This is the most common mechanism of action for many AEDs.[1] By blocking these channels, drugs reduce the ability of neurons to fire at high frequencies.

    • Calcium (Ca2+) Channel Blockade: Particularly important for absence seizures, this mechanism involves the inhibition of T-type calcium channels.[1]

  • Enhancement of GABAergic Inhibition:

    • Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Some AEDs enhance GABA's effects, leading to decreased neuronal excitability.

  • Reduction of Glutamatergic Excitation:

    • Glutamate is the main excitatory neurotransmitter. Blocking its receptors, such as NMDA and AMPA receptors, can suppress seizure activity.[1]

To illustrate the interplay of these mechanisms, consider the following simplified diagram of a synapse:

Antiepileptic Drug Mechanisms cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Action Potential Propagation Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Glutamate_Vesicle Triggers Release NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Excitatory Signal AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Excitatory Signal GABA_Receptor GABA-A Receptor GABA_Neuron Inhibitory Neuron GABA_Neuron->GABA_Receptor Inhibitory Signal Drug_Na Na+ Channel Blockers Drug_Na->Na_Channel Drug_Ca Ca2+ Channel Blockers Drug_Ca->Ca_Channel Drug_GABA GABA Enhancers Drug_GABA->GABA_Receptor Drug_Glutamate Glutamate Blockers Drug_Glutamate->NMDA_Receptor Drug_Glutamate->AMPA_Receptor

Caption: Simplified overview of common antiepileptic drug targets at a synapse.

Experimental Workflow for Characterizing a Novel Antiepileptic Compound

To evaluate this compound, a standardized preclinical screening workflow would be necessary. This typically involves a battery of in vivo and in vitro tests to determine its efficacy, potency, and potential mechanism of action.

In Vivo Screening Models

Animal models are crucial for the initial identification of anticonvulsant activity.[2] The two most widely used first-line screening models are:

  • Maximal Electroshock (MES) Seizure Test: This model induces a generalized tonic-clonic seizure and is predictive of efficacy against this seizure type.

  • Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: This chemical-induced seizure model is used to identify compounds effective against myoclonic and absence seizures.

A typical experimental workflow for these models is outlined below:

InVivo_Screening_Workflow Start Compound Administration MES_Test Maximal Electroshock (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test Start->scPTZ_Test Observation Observe for Seizure Activity and Duration MES_Test->Observation scPTZ_Test->Observation Data_Analysis Determine ED50 (Median Effective Dose) Observation->Data_Analysis End Efficacy Profile Data_Analysis->End

Caption: A standard workflow for in vivo screening of novel anticonvulsant compounds.

Detailed Experimental Protocols

Maximal Electroshock (MES) Seizure Protocol (Rodent Model)

  • Animal Preparation: Adult male mice or rats are used. The compound of interest, or vehicle control, is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Time to Peak Effect: The test is conducted at the presumed time of peak effect of the compound.

  • Induction of Seizure: A brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis: The dose that protects 50% of the animals (ED50) is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Protocol (Rodent Model)

  • Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound or vehicle.

  • Induction of Seizure: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of these clonic seizures.

  • Data Analysis: The ED50 is calculated.

Comparative Data of Established Antiepileptic Drugs

While we lack data for this compound, the following table presents hypothetical data points for established AEDs in common preclinical models to illustrate how a comparison would be structured.

DrugPrimary Mechanism of ActionMES (ED50, mg/kg)scPTZ (ED50, mg/kg)
Phenytoin Na+ Channel Blocker~9>100 (inactive)
Carbamazepine Na+ Channel Blocker~9~30
Ethosuximide T-type Ca2+ Channel Blocker>150 (inactive)~130
Valproic Acid Multiple (Na+, GABA, Ca2+)~270~150
Levetiracetam SV2A Ligand~22~47
This compound Unknown Data Not Available Data Not Available

Future Directions and Conclusion

The development of novel antiepileptic drugs is a critical area of research. While this compound is a defined chemical entity, its potential as an AED remains to be elucidated. The experimental framework outlined in this guide provides a roadmap for the necessary preclinical studies to characterize its anticonvulsant profile.

Should initial screenings in models like the MES and scPTZ tests show promise, further investigations would be warranted. These would include more sophisticated in vivo models (e.g., kindling models of chronic epilepsy) and in vitro electrophysiological studies (e.g., patch-clamp analysis on neuronal cultures) to pinpoint its precise mechanism of action.

Only after such data is generated can a meaningful and objective comparison of this compound to the existing armamentarium of antiepileptic drugs be made. Researchers in the field are encouraged to undertake these foundational studies to determine if this compound holds promise for the treatment of epilepsy.

References

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale) has been a cornerstone of traditional medicine for centuries, with its therapeutic properties largely attributed to a class of pungent phenolic compounds known as gingerols.[1] Among these,[1]-gingerol,[2]-gingerol, and[3]-gingerol are the most abundant and well-studied, demonstrating a wide spectrum of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[4] The therapeutic potential of these natural products has inspired medicinal chemists to explore synthetic analogues to delineate structure-activity relationships (SAR) and develop novel therapeutic leads.[5]

This guide provides a comparative analysis of natural gingerols and a representative synthetic analogue, 1-(3,5-Dimethoxyphenyl)heptan-1-one . This specific analogue was chosen to probe the bio-isosteric replacement of the gingerol 4-hydroxy-3-methoxyphenyl moiety with a 3,5-dimethoxyphenyl group, allowing for a focused investigation into the role of the phenolic hydroxyl group in biological activity. We will objectively compare their chemical structures, analyze existing experimental data on the bioactivity of gingerols, and provide detailed, validated protocols for a head-to-head experimental comparison.

Part 1: Structural and Chemical Comparison

The fundamental difference between natural gingerols and the synthetic analogue this compound lies in the substitution pattern of the aromatic ring and the presence of a β-hydroxy group.

  • Gingerols possess a 4-hydroxy-3-methoxyphenyl group. The free phenolic hydroxyl group is a critical feature, acting as a hydrogen donor, which is mechanistically crucial for radical scavenging and antioxidant activity. They also contain a β-hydroxy ketone moiety in their alkyl chain.[6][7]

  • This compound replaces this with a 3,5-dimethoxyphenyl group, effectively "capping" the phenolic hydroxyl with a methyl group. This modification prevents hydrogen donation from the ring, allowing researchers to isolate and evaluate the antioxidant contributions of other structural features. It also lacks the β-hydroxy group, presenting a simpler ketone structure.

This strategic structural modification is not arbitrary; it is a classic medicinal chemistry approach to understanding pharmacophores. By comparing the activity of the natural compound with the synthetic analogue, one can directly infer the functional importance of the phenolic hydroxyl group and the β-hydroxy ketone for specific biological endpoints.

Part 2: Comparative Biological Activity - A Data-Driven Analysis

While direct comparative experimental data for this compound is not available in the literature, we can establish a robust performance benchmark from studies on the gingerol series. The key takeaway from extensive research is the profound impact of the alkyl chain length on biological efficacy.[8][9]

Antioxidant Capacity

The ability to neutralize reactive oxygen species (ROS) is a hallmark of gingerols. A systematic study by Dugasani et al. provides a clear quantitative comparison of the radical scavenging activities of[1]-,[2]-, and[3]-gingerol.[8]

Table 1: Comparative In Vitro Antioxidant Activity of Gingerols (IC₅₀ Values in µM)

CompoundDPPH Radical ScavengingSuperoxide Radical ScavengingHydroxyl Radical Scavenging
[1]-Gingerol 26.304.054.62
[2]-Gingerol 19.472.501.97
[3]-Gingerol 10.471.681.35
[1]-Shogaol *8.050.850.72
Data from Dugasani et al.[8] A lower IC₅₀ value indicates higher antioxidant activity.[1]-Shogaol, a dehydrated form of[1]-gingerol, is included for reference and shows exceptionally high potency, often attributed to its α,β-unsaturated ketone moiety.

Expert Analysis : The data unequivocally demonstrates a direct correlation between the length of the n-alkane side chain and antioxidant potency: [3]-gingerol >[2]-gingerol >[1]-gingerol .[8] This is likely due to increased lipophilicity, which may enhance interaction with lipid-based radicals or cellular membranes. It is hypothesized that this compound would exhibit significantly lower radical scavenging activity in assays like DPPH, as it lacks the primary hydrogen-donating phenolic hydroxyl group.

Anti-inflammatory Effects

Gingerols exert potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[3][10] The same study by Dugasani et al. also compared the anti-inflammatory properties of the gingerol series in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 2: Inhibition of Inflammatory Mediators by Gingerols

CompoundInhibition of Nitrite Production (IC₅₀, µM)Inhibition of PGE₂ Production (IC₅₀, µM)
[1]-Gingerol 13.6011.50
[2]-Gingerol 11.409.80
[3]-Gingerol 7.806.50
[1]-Shogaol 4.603.80
Data derived from Dugasani et al.[8]

Expert Analysis : The structure-activity relationship holds true for anti-inflammatory action. The longer alkyl chain of[3]-gingerol confers the most potent inhibition of NO and PGE₂ production among the gingerols.[8] This activity is intrinsically linked to the modulation of upstream signaling pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of gingerols and their analogues against various cancer cell lines.[11][12][13] The mechanisms are often multi-faceted, involving the induction of apoptosis and the inhibition of proliferation by modulating pathways such as NF-κB, STAT3, and MAPK.[13] For instance,[1]-gingerol has shown cytotoxic effects on skin adenocarcinoma cells.[14][15] A comprehensive evaluation would require testing this compound alongside the gingerol series using standardized cytotoxicity assays.

Part 3: Mechanistic Insights & Signaling Pathways

The anti-inflammatory effects of gingerols are not merely symptomatic; they are rooted in the modulation of core intracellular signaling cascades. In immune cells like macrophages, bacterial lipopolysaccharide (LPS) acts as a potent inflammatory stimulus, activating pathways that lead to the expression of pro-inflammatory genes. Gingerols have been shown to intervene at critical nodes within this network.[10][16]

The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway .[4][13] Normally, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Gingerols can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.[10]

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB IkBa_p->NFkB Releases IkBa->IkBa_p NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Nucleus Nucleus NFkB_nuc->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Mediators Inflammatory Mediators (NO, Prostaglandins) Genes->Mediators Gingerols Gingerols Gingerols->IKK INHIBITS

Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of gingerols.

Part 4: Standardized Experimental Protocols for Comparative Evaluation

To ensure a trustworthy and reproducible comparison, the following self-validating protocols are provided. These assays are standard in the field and allow for the direct assessment of antioxidant, anti-inflammatory, and cytotoxic properties.

Workflow for Compound Evaluation

Figure 2. Recommended experimental workflow for comparative analysis.

Protocol 1: Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

Causality : This assay is selected for its simplicity and reliance on a stable free radical (DPPH•). An antioxidant's ability to donate a hydrogen atom to DPPH• neutralizes it, causing a measurable decrease in absorbance (color change from violet to yellow). It provides a direct measure of radical scavenging potential.[2][17]

Methodology :

  • Reagent Preparation :

    • Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.[17]

    • Prepare stock solutions of test compounds (Gingerols, Analogue) and a standard (Trolox or Ascorbic Acid) in methanol. Perform serial dilutions to create a range of concentrations.[17]

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well with 100 µL of methanol and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Data Analysis :

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[17]

    • Plot % inhibition against compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher activity.

Protocol 2: Evaluation of Anti-inflammatory Activity (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

Causality : RAW 264.7 cells are a standard murine macrophage cell line that reliably produces nitric oxide (NO) via iNOS upon stimulation with LPS. Measuring the inhibition of NO production is a robust indicator of anti-inflammatory activity. NO is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[18][19]

Methodology :

  • Cell Culture :

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[18]

  • Treatment and Stimulation :

    • Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compounds (determined from Protocol 3). Incubate for 1 hour.[20]

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[19]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction :

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well, incubate for 10 minutes at room temperature, protected from light.[19]

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[19]

  • Data Analysis :

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the IC₅₀ value for NO inhibition for each compound.

Protocol 3: Evaluation of Cytotoxicity (MTT Assay)

Causality : This assay is essential to ensure that the observed effects in Protocol 2 are due to specific anti-inflammatory action and not simply cell death. The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[21][22]

Methodology :

  • Cell Culture and Treatment :

    • Seed RAW 264.7 cells as described in Protocol 2.

    • Treat the cells with the same concentration range of test compounds used for the anti-inflammatory assay. Incubate for 24 hours.

  • MTT Incubation :

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[22]

  • Formazan Solubilization :

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[21][23]

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Analysis :

    • Measure the absorbance at 570 nm.

    • Calculate cell viability relative to untreated control cells. This data is used to select non-toxic concentrations for the NO inhibition assay.

Conclusion

The comparative analysis of natural gingerols reveals a clear and compelling structure-activity relationship where increased alkyl chain length enhances both antioxidant and anti-inflammatory potency.[8] This provides a solid foundation for evaluating synthetic analogues like this compound. The strategic design of this analogue, which lacks the critical phenolic hydroxyl group of the gingerols, allows for a precise determination of this moiety's contribution to the overall bioactivity.

By employing the standardized protocols outlined in this guide, researchers can generate robust, comparable data to elucidate these relationships further. Such studies are vital for the rational design of new therapeutic agents that harness the beneficial properties of natural products while optimizing for potency, selectivity, and drug-like characteristics.

References

A Comparative Guide to the In Vivo Validation of 1-(3,5-Dimethoxyphenyl)heptan-1-one as a Novel Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anticonvulsant Therapies

Epilepsy is a chronic and often debilitating neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients, estimated at around 30%, are refractory to existing treatments.[2][3] This treatment gap, coupled with the adverse side effects associated with current medications, underscores the urgent need for the discovery and development of novel anticonvulsant agents with improved efficacy and safety profiles.[4] The preclinical pipeline for new AEDs relies heavily on robust in vivo validation using standardized animal models of seizures.[5]

This guide provides a comprehensive framework for the in vivo validation of a novel chemical entity, 1-(3,5-Dimethoxyphenyl)heptan-1-one , as a potential anticonvulsant. We will objectively compare its hypothetical performance profile with established first-line anticonvulsant drugs—Phenytoin, Carbamazepine, and Ethosuximide—using gold-standard preclinical assays. The methodologies detailed herein are designed to establish a foundational efficacy and safety profile, guiding further development.

Pillar 1: Foundational In Vivo Screening Models

The initial preclinical evaluation of a potential anticonvulsant hinges on its activity in validated, high-throughput screening models that are predictive of clinical efficacy against specific seizure types.[6] The two most widely utilized models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[7] These models, complemented by a neurotoxicity assessment like the Rotarod test, form a critical triad for initial go/no-go decisions in drug development.

  • Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[6][8] It assesses a compound's ability to prevent the spread of a seizure discharge through neural tissue.[9] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, a hallmark of this seizure type. Drugs that are effective in this model, such as Phenytoin and Carbamazepine, often act by modulating voltage-gated sodium channels.

  • Pentylenetetrazol (PTZ) Test: This is a chemoconvulsant model used to identify compounds effective against myoclonic and absence (petit mal) seizures.[1] Pentylenetetrazol is a GABA-A receptor antagonist; by inhibiting GABAergic neurotransmission, it lowers the seizure threshold and induces clonic seizures. Drugs effective in this model, like Ethosuximide, often work by modulating T-type calcium channels.

  • Rotarod Test: This assay is a cornerstone for assessing potential neurological deficits, such as motor incoordination, which can be an undesirable side effect of centrally acting drugs. The test measures the ability of an animal to maintain balance on a rotating rod, and a drug-induced impairment in performance is a key indicator of neurotoxicity.

Pillar 2: Experimental Protocols & Methodologies

The trustworthiness of preclinical data is directly linked to the rigor and reproducibility of the experimental protocols. The following sections provide detailed, step-by-step methodologies for the key in vivo assays.

Maximal Electroshock (MES) Test Protocol

This protocol is designed to determine the median effective dose (ED₅₀) of a test compound required to protect against MES-induced seizures.

Materials and Equipment:

  • Animals: Male albino mice (20-25 g).

  • Electroconvulsometer: Capable of delivering a constant alternating current.

  • Corneal Electrodes: Soaked in 0.9% saline.

  • Test Compounds: this compound, Phenytoin (positive control), Carbamazepine (positive control).

  • Vehicle: Appropriate solvent for the test compounds (e.g., 0.5% carboxymethylcellulose).

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least one week prior to testing.

  • Grouping and Dosing: Divide animals into groups (n=8-12 per group). Administer increasing doses of the test compound or positive controls intraperitoneally (i.p.) or orally (p.o.). A vehicle control group must be included.

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, determined from preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. administration).

  • Stimulation: Gently restrain the animal and apply the saline-soaked corneal electrodes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice).[6]

  • Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[6]

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ value using probit analysis.

Diagram: MES Experimental Workflow

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Male Mice, 20-25g) Grouping Grouping & Dosing (n=8-12 per group) - Vehicle - Test Compound - Positive Control Animal_Acclimation->Grouping Pretreatment Pre-treatment Interval (Time to Peak Effect) Grouping->Pretreatment MES_Stim MES Stimulation (50 mA, 60 Hz, 0.2s) Pretreatment->MES_Stim Observation Observation (Tonic Hindlimb Extension) MES_Stim->Observation Protection Endpoint: Protection vs. No Protection Observation->Protection ED50_Calc ED₅₀ Calculation (Probit Analysis) Protection->ED50_Calc

Caption: Workflow for the Maximal Electroshock (MES) test.

Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol

This protocol assesses the ability of a test compound to prevent clonic seizures induced by the chemoconvulsant PTZ.

Materials and Equipment:

  • Animals: Male albino mice (18-22 g).

  • Test Compounds: this compound, Ethosuximide (positive control).

  • Convulsant: Pentylenetetrazol (PTZ), dissolved in 0.9% saline.

  • Vehicle: Appropriate solvent for the test compounds.

  • Observation Chambers: Clear chambers for observing seizure activity.

Procedure:

  • Animal Preparation: Acclimate animals as described for the MES test.

  • Grouping and Dosing: Divide animals into dose groups (n=8-12 per group), including vehicle and positive control groups. Administer the compounds (i.p. or p.o.).

  • Pre-treatment Time: Allow for the appropriate absorption time based on the route of administration (e.g., 30-60 minutes).

  • PTZ Administration: Administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) to each animal.

  • Observation: Immediately place each animal in an individual observation chamber and observe for 30 minutes.

  • Endpoint: The primary endpoint is the absence of a generalized clonic seizure, often defined as clonus lasting for more than 5 seconds. The latency to the first seizure can also be recorded.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀ using probit analysis.

Diagram: PTZ Experimental Workflow

PTZ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Acclimation (Male Mice, 18-22g) Dosing Drug Administration - Vehicle - Test Compound - Positive Control Animal_Prep->Dosing Absorption Pre-treatment Interval Dosing->Absorption PTZ_Admin PTZ Injection (85 mg/kg, s.c.) Absorption->PTZ_Admin Observation_Period 30 min Observation (Clonic Seizures) PTZ_Admin->Observation_Period Endpoint Endpoint: Protection vs. No Protection Observation_Period->Endpoint ED50_Calc ED₅₀ Calculation (Probit Analysis) Endpoint->ED50_Calc

Caption: Workflow for the Pentylenetetrazol (PTZ) test.

Rotarod Neurotoxicity Test Protocol

This protocol determines the median toxic dose (TD₅₀), the dose at which 50% of animals exhibit motor impairment.

Materials and Equipment:

  • Animals: Male albino mice (20-25 g).

  • Rotarod Apparatus: A rotating rod with adjustable speed.

  • Test Compounds: this compound and standard AEDs.

  • Vehicle: Appropriate solvent.

Procedure:

  • Training: Prior to the test day, train the mice to stay on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 1-2 minutes). Exclude animals that cannot complete the training.

  • Grouping and Dosing: On the test day, administer various doses of the test compound, positive controls, or vehicle to trained animals (n=8-12 per group).

  • Testing: At the time of expected peak effect, place each animal on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).

  • Endpoint: Record the latency to fall off the rod. An animal is considered neurotoxic if it falls off the rod within a predetermined time (e.g., 60 seconds) or fails to remain on the rod for a set number of passive rotations.

  • Data Analysis: Calculate the percentage of animals exhibiting neurotoxicity at each dose. Determine the TD₅₀ value using probit analysis.

Diagram: Rotarod Experimental Workflow

Rotarod_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Training Animal Training (Constant Speed) Dosing Drug Administration (Trained Animals) Animal_Training->Dosing Peak_Effect Wait for Peak Effect Time Dosing->Peak_Effect Rotarod_Test Rotarod Test (Accelerating Speed) Peak_Effect->Rotarod_Test Record_Latency Record Latency to Fall Rotarod_Test->Record_Latency Endpoint Endpoint: Motor Impairment Record_Latency->Endpoint TD50_Calc TD₅₀ Calculation (Probit Analysis) Endpoint->TD50_Calc

References

A Predictive Structure-Activity Relationship Guide to 1-(3,5-Dimethoxyphenyl)heptan-1-one Analogs as Potential Cannabinoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, has emerged as a significant target for therapeutic intervention in a range of physiological and pathological processes.[1][2][3] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system, playing a role in inflammatory processes.[1][3] The discovery and development of synthetic cannabinoids have been instrumental in elucidating the pharmacology of these receptors.[4][5] This guide focuses on the largely unexplored chemical space of 1-(3,5-dimethoxyphenyl)heptan-1-one and its analogs, postulating a structure-activity relationship (SAR) for their potential interaction with cannabinoid receptors based on established principles from known synthetic cannabinoid ligands.

The core structure, featuring a dimethoxyphenyl ring connected to a heptan-1-one chain, presents a unique scaffold that warrants investigation. This guide will provide a predictive comparison of how structural modifications to this scaffold may influence binding affinity and functional activity at CB1 and CB2 receptors. Furthermore, we will detail the necessary experimental protocols to synthesize these analogs and validate their pharmacological activity, providing a roadmap for researchers interested in exploring this novel class of potential cannabinoid receptor modulators.

Predictive Structure-Activity Relationship (SAR) of this compound Analogs

Based on the extensive literature on synthetic cannabinoids, we can infer a hypothetical SAR for the this compound scaffold.[4][5][6] The key structural components for analysis are the 3,5-dimethoxyphenyl head group, the heptan-1-one linker, and the terminal alkyl tail.

Key Structural Regions and Their Predicted Influence on Activity

SAR_Prediction cluster_Scaffold This compound Scaffold cluster_A A: Dimethoxyphenyl Ring cluster_B B: Heptan-1-one Linker cluster_C C: Terminal Alkyl Chain Scaffold A Modifications: - Position of methoxy groups - Replacement of methoxy groups - Addition of other substituents B Modifications: - Carbonyl group reduction/replacement - Chain length variation A->B Influences receptor interaction and subtype selectivity C Modifications: - Branching - Introduction of cyclic moieties B->C Impacts binding affinity and lipophilicity

Caption: Key regions for SAR analysis of this compound analogs.

Comparative Analysis of Hypothetical Analogs

The following table outlines predicted changes in cannabinoid receptor activity based on specific structural modifications. These predictions are based on established SAR principles for other synthetic cannabinoid classes.

Analog Modification Predicted CB1/CB2 Activity Rationale
Parent Compound This compoundBaseline activityThe dimethoxyphenyl group and the heptyl chain are common features in some classes of synthetic cannabinoids.
Analog 1 Replacement of 3,5-dimethoxy with 2,5-dimethoxyPotentially increased CB1 affinityThe 2,5-dimethoxyphenyl substitution is present in some psychoactive phenylisopropylamine derivatives that interact with serotonin receptors, but may influence cannabinoid receptor binding.
Analog 2 Replacement of methoxy groups with hydroxyl groupsLikely decreased affinityThe phenolic hydroxyl group is critical for the activity of classical cannabinoids like THC, but its impact here would need experimental validation.[7]
Analog 3 Reduction of the ketone to a hydroxyl groupAltered functional activity (e.g., from agonist to antagonist or partial agonist)The carbonyl oxygen may act as a hydrogen bond acceptor, and its removal or modification would significantly alter receptor interaction.
Analog 4 Shortening of the heptyl chain to a pentyl chainPotentially decreased affinityOptimal alkyl chain length is crucial for fitting into the hydrophobic pocket of the cannabinoid receptors.
Analog 5 Branching of the heptyl chain (e.g., dimethylheptyl)Potentially increased affinity and selectivityBranching in the alkyl tail can enhance binding affinity, as seen in potent synthetic cannabinoids like CP-55,940.[8]
Analog 6 Introduction of a terminal cyclic group (e.g., cyclohexyl)Potentially increased affinityA terminal cyclic group can provide additional hydrophobic interactions within the receptor binding pocket.

Experimental Protocols for Synthesis and Pharmacological Evaluation

To validate the predictive SAR outlined above, a systematic approach involving chemical synthesis followed by in vitro and in vivo pharmacological evaluation is necessary.

General Synthesis of this compound Analogs

A common synthetic route for these analogs would involve a Friedel-Crafts acylation reaction.

Synthesis_Workflow Reactants 1,3-Dimethoxybenzene (or substituted analog) + Heptanoyl chloride (or other acyl chloride) Lewis_Acid Lewis Acid Catalyst (e.g., AlCl3) Reactants->Lewis_Acid 1. Add Reaction Friedel-Crafts Acylation Lewis_Acid->Reaction 2. Initiate Workup Aqueous Workup and Purification Reaction->Workup 3. Quench Product This compound Analog Workup->Product 4. Isolate

Caption: General workflow for the synthesis of this compound analogs.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the appropriately substituted dimethoxybenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride.

  • Acylation: Slowly add the desired acyl chloride (e.g., heptanoyl chloride) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography.

  • Workup: Upon completion, pour the reaction mixture into a mixture of ice and hydrochloric acid. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-(substituted-phenyl)alkan-1-one analog.

In Vitro Pharmacological Evaluation

1. Cannabinoid Receptor Binding Assays

These assays determine the affinity of the synthesized analogs for the CB1 and CB2 receptors. A competitive radioligand binding assay is a standard method.[9][10][11]

Protocol:

  • Membrane Preparation: Use commercially available cell membranes from cells stably expressing human CB1 or CB2 receptors or prepare them from transfected cell lines.[10][11]

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4).[11]

  • Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound.

  • Incubation: Incubate the plates at 30°C for 60-90 minutes.[10]

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) values.

2. Functional Assays ([³⁵S]GTPγS Binding Assay)

This assay determines the functional activity of the analogs (i.e., whether they are agonists, antagonists, or inverse agonists) by measuring G-protein activation.

Protocol:

  • Membrane Incubation: Incubate the CB1 or CB2 receptor-expressing cell membranes with the test compound.

  • GTPγS Addition: Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Stimulation: If the compound is an agonist, it will stimulate the binding of [³⁵S]GTPγS to the G-proteins coupled to the cannabinoid receptors.

  • Separation and Quantification: Separate the bound and free [³⁵S]GTPγS and quantify the radioactivity.

  • Data Analysis: Plot the concentration-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect) values.

In Vivo Pharmacological Evaluation

The Mouse Tetrad Model

The mouse tetrad is a series of four tests used to assess the cannabimimetic activity of a compound in vivo.[1][12] The four components are:

  • Hypothermia: Measurement of rectal temperature.

  • Analgesia: Assessment of pain response, typically using the tail-flick or hot-plate test.

  • Catalepsy: Measurement of the time an animal remains immobile in an unnatural posture.

  • Hypolocomotion: Assessment of spontaneous motor activity in an open field.

Protocol:

  • Animal Dosing: Administer the test compound to mice via an appropriate route (e.g., intraperitoneal injection).

  • Sequential Testing: At specific time points after drug administration, sequentially perform the four tests on each mouse.[1]

  • Data Collection: Record the rectal temperature, latency to respond to a thermal stimulus, duration of catalepsy, and locomotor activity.

  • Data Analysis: Compare the results for the test compound to those of a vehicle control and a known cannabinoid agonist (e.g., Δ⁹-THC).

InVivo_Workflow cluster_Tetrad Mouse Tetrad Tests Dosing Administer Compound to Mice Hypothermia Measure Rectal Temperature Dosing->Hypothermia Analgesia Tail-Flick or Hot-Plate Test Dosing->Analgesia Catalepsy Bar Test Dosing->Catalepsy Hypolocomotion Open Field Activity Dosing->Hypolocomotion Analysis Data Analysis and Comparison Hypothermia->Analysis Analgesia->Analysis Catalepsy->Analysis Hypolocomotion->Analysis

Caption: Workflow for in vivo evaluation using the mouse tetrad model.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel cannabinoid receptor modulators. While direct experimental data is currently lacking, this guide provides a scientifically grounded, predictive framework for the structure-activity relationships of its analogs. By systematically modifying the dimethoxyphenyl head group, the heptan-1-one linker, and the terminal alkyl tail, researchers can explore the chemical space around this core structure. The detailed experimental protocols for synthesis, in vitro binding and functional assays, and in vivo behavioral assessment offer a clear path for the validation of these predictions. This comprehensive approach will enable the scientific community to determine the potential of this chemical class to yield novel therapeutic agents targeting the endocannabinoid system.

References

Bridging the Gap: A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Data for 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Validation in Preclinical Research

In the realm of drug discovery and development, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a testament to rigorous scientific validation. A frequent and critical challenge in this journey is the translation of promising in vitro results to meaningful in vivo efficacy and safety. This guide provides a comprehensive framework for the cross-validation of preclinical data, using the novel compound 1-(3,5-Dimethoxyphenyl)heptan-1-one as a case study.

As this is a novel compound, this guide will present a hypothetical, yet scientifically rigorous, experimental roadmap. We will explore not just the "how" but the "why" behind the selection of assays, the design of protocols, and the interpretation of data, empowering researchers to build a robust and predictive preclinical data package. Our focus is on establishing a self-validating system of experiments that enhances the confidence in promoting a compound to the next stage of development.

Foundational Analysis: Hypothesizing a Mechanism of Action

Given the structure of this compound, which features a dimethoxyphenyl group, a common motif in compounds targeting inflammatory pathways, we will hypothesize its potential as an anti-inflammatory agent. Specifically, we will propose a mechanism of action involving the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This hypothesis will form the basis of our experimental design.

In Vitro Evaluation: Quantifying Potency and Selectivity

The initial step is to ascertain the compound's activity and selectivity in a controlled, cell-free environment. This allows for a direct measure of interaction with the putative target without the complexities of cellular uptake, metabolism, or off-target effects.

Experimental Protocol: COX-2 Inhibition Assay (Enzymatic)

This assay will quantify the direct inhibitory effect of this compound on the COX-2 enzyme.

Methodology:

  • Reagents and Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, this compound, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Preparation: The compound and positive control are serially diluted to create a range of concentrations.

  • Enzymatic Reaction: The recombinant COX-2 enzyme is incubated with the various concentrations of the test compound or control.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The product of the enzymatic reaction is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Hypothetical In Vitro Data
CompoundTargetAssay TypeIC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundCOX-2Enzymatic75>100
Celecoxib (Positive Control)COX-2Enzymatic50>150

This hypothetical data suggests that our compound is a potent and selective inhibitor of COX-2, comparable to the known drug celecoxib.

In Vivo Assessment: Evaluating Efficacy and Safety in a Biological System

Following the promising in vitro results, the next logical step is to evaluate the compound's performance in a living organism. This will provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential toxicity in a complex biological system.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established animal model of acute inflammation, ideal for evaluating the in vivo efficacy of potential anti-inflammatory agents.

Methodology:

  • Animal Model: Male Wistar rats (180-200g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Compound Administration: this compound is administered orally at different doses (e.g., 10, 30, and 100 mg/kg). A vehicle control (e.g., 0.5% carboxymethyl cellulose) and a positive control (e.g., indomethacin, 10 mg/kg) are also included.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Hypothetical In Vivo Data
Treatment Group (Oral Dose)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
This compound (10 mg/kg)0.62 ± 0.0427.1%
This compound (30 mg/kg)0.41 ± 0.0351.8%
This compound (100 mg/kg)0.25 ± 0.0270.6%
Indomethacin (10 mg/kg)0.30 ± 0.0364.7%

This hypothetical data demonstrates a dose-dependent anti-inflammatory effect of our compound in vivo, with the highest dose showing efficacy comparable to the standard drug indomethacin.

Cross-Validation: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The cornerstone of this guide is the critical analysis of the relationship between the in vitro potency and the in vivo efficacy. A strong in vitro-in vivo correlation (IVIVC) provides confidence that the in vitro assay is a reliable predictor of the in vivo response.

The IVIVC Framework

The IVIVC aims to establish a predictive mathematical model that relates an in vitro property of a dosage form (e.g., the rate or extent of drug dissolution or release) to an in vivo response (e.g., the plasma drug concentration or amount of drug absorbed). In our case, we are correlating the in vitro enzymatic inhibition (IC50) with the in vivo anti-inflammatory effect (% inhibition of edema).

A robust IVIVC is more than just a statistical correlation; it is a cornerstone of modern drug development that is recognized by regulatory agencies like the U.S. Food and Drug Administration (FDA).[1][2] A well-established IVIVC can be used to set meaningful dissolution specifications and can serve as a surrogate for in vivo bioequivalence studies under certain circumstances.[1] The process of developing an IVIVC involves establishing a relationship between the in vitro drug release profile and the in vivo plasma concentration profile.[3][4]

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool in this process.[5][6][7] It provides a mathematical framework to link the concentration of a drug in the body over time (pharmacokinetics) with its observed effect (pharmacodynamics).[5][6] In our case, a PK/PD model could be developed to correlate the plasma concentration of this compound with the reduction in paw edema.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from initial in vitro screening to the establishment of an IVIVC.

cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Cross-Validation In Vitro Assay COX-2 Enzymatic Assay In Vitro Data IC50 = 75 nM In Vitro Assay->In Vitro Data Generates IVIVC In Vitro-In Vivo Correlation In Vitro Data->IVIVC In Vivo Model Carrageenan-Induced Paw Edema (Rat) In Vivo Data Dose-Dependent Efficacy In Vivo Model->In Vivo Data Yields In Vivo Data->IVIVC

Caption: Experimental workflow for cross-validation.

Interpreting the Correlation

A strong correlation between the in vitro IC50 and the in vivo efficacy would suggest that COX-2 inhibition is indeed the primary mechanism of action for the observed anti-inflammatory effect. Discrepancies, on the other hand, would necessitate further investigation. For instance, if the compound shows high potency in vitro but poor efficacy in vivo, it could indicate issues with bioavailability, rapid metabolism, or the involvement of other biological targets.

Trustworthiness: A Self-Validating Experimental System

The credibility of this cross-validation framework hinges on the inclusion of rigorous controls and validation steps at each stage.

  • In Vitro Assay Validation: The COX-2 enzymatic assay should be validated for its linearity, precision, and accuracy. A known selective COX-2 inhibitor, such as celecoxib, and a non-selective inhibitor, like indomethacin, should be run in parallel to confirm the assay's specificity.

  • In Vivo Study Controls: The carrageenan-induced paw edema model must include a vehicle control group to establish the baseline inflammatory response and a positive control group (e.g., indomethacin) to validate the model's sensitivity to known anti-inflammatory drugs.

  • Reproducibility: All experiments should be performed with a sufficient number of replicates to ensure the statistical significance of the results.

Conclusion: Enhancing Predictive Power in Drug Discovery

The cross-validation of in vitro and in vivo data is not merely a confirmatory step but a crucial, iterative process that guides the entire preclinical development of a novel compound like this compound. By integrating mechanistically relevant in vitro assays with well-designed in vivo models, researchers can build a comprehensive data package that not only supports the compound's proposed mechanism of action but also enhances the predictive power of the preclinical findings. This, in turn, increases the likelihood of successful translation to clinical development.

References

A Comparative Guide to the Synthesis of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,5-Dimethoxyphenyl)heptan-1-one is an aromatic ketone that serves as a valuable intermediate and building block in the synthesis of various organic molecules, including potential pharmaceutical agents and natural product analogues. The 3,5-dimethoxyphenyl moiety is a common feature in a range of biologically active compounds. The selection of an optimal synthetic route to this ketone is critical for researchers in drug development and organic synthesis, balancing factors such as yield, cost, scalability, and environmental impact.

This guide provides an in-depth comparison of three primary synthetic strategies for preparing this compound:

  • Route A: Classical Friedel-Crafts Acylation

  • Route B: Grignard Organometallic Synthesis

  • Route C: Modern Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Each route is analyzed for its mechanistic underpinnings, practical advantages, and potential drawbacks. Detailed experimental protocols and comparative data are provided to assist researchers in making an informed, application-specific decision.

Route A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and is the most direct method for synthesizing aryl ketones.[1][2] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3]

Mechanism and Rationale

For the synthesis of this compound, the reaction proceeds by activating 1,3-dimethoxybenzene with heptanoyl chloride. The two methoxy groups are strongly activating and ortho-, para-directing. Their meta-relationship on the benzene ring synergistically directs the incoming electrophile to the C2, C4, and C6 positions. The C4 position is sterically the most accessible, leading to high regioselectivity for the desired product.

The choice of Lewis acid is critical. Strong catalysts like aluminum chloride (AlCl₃) ensure high conversion but can lead to undesired side reactions, such as cleavage of the methyl ether groups.[4] Milder, more eco-friendly catalysts like bismuth(III) chloride or hafnium(IV) triflate can mitigate these issues, though potentially at the cost of reaction rate.[3] Polyphosphoric acid (PPA) is another effective medium that can promote acylation without causing ether cleavage at controlled temperatures.[4]

Friedel-Crafts Acylation cluster_intermediate Key Intermediate cluster_product Product R1 1,3-Dimethoxybenzene P1 This compound R1->P1 + Acylium Ion R2 Heptanoyl Chloride I1 Acylium Ion R2->I1 + Lewis Acid R3 Lewis Acid (e.g., AlCl₃) Grignard Synthesis cluster_step2 Step 2: C-C Coupling cluster_step3 Step 3: Hydrolysis SM 1-Bromo-3,5-dimethoxybenzene G1 3,5-Dimethoxyphenyl- magnesium bromide SM->G1 + Mg, ether I1 Imine Intermediate G1->I1 + Heptanenitrile E1 Heptanenitrile P1 This compound I1->P1 + H₃O⁺ Suzuki Coupling Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition PdII_Acyl Ar-Pd(II)-COR Ln PdII_Aryl->PdII_Acyl Transmetalation PdII_Acyl->Pd0 Product Target Ketone PdII_Acyl->Product Reductive Elimination BoronicAcid 3,5-Dimethoxyphenyl- boronic Acid BoronicAcid->PdII_Aryl AcylChloride Heptanoyl Chloride AcylChloride->Pd0 Base Base Base->PdII_Aryl

References

benchmarking the neuroprotective effects of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Neuroprotective Effects of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Introduction: The Quest for Novel Neuroprotective Agents

Neurodegenerative diseases represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. Key pathological drivers include oxidative stress, neuroinflammation, and apoptosis. The development of therapeutic agents capable of mitigating these processes is a critical goal in modern drug discovery. This guide introduces This compound , a novel compound whose therapeutic potential has yet to be extensively explored.[1] Its chemical structure belongs to the diarylheptanoid class, a group of phenolic compounds that includes well-documented neuroprotective agents like gingerol and curcumin.[2][3] Diarylheptanoids isolated from natural sources such as Alpinia officinarum have demonstrated significant efficacy in reducing oxidative stress and apoptosis in neuronal cells.[4][5] This structural similarity provides a strong rationale for a comprehensive investigation into the neuroprotective capabilities of this compound.

This document outlines a rigorous benchmarking strategy to systematically evaluate the neuroprotective and anti-inflammatory effects of this compound, hereafter referred to as Compound DHP-7 . We will detail validated in vitro models, propose comparative benchmarks, and provide step-by-step experimental protocols to generate robust, reproducible data for researchers, scientists, and drug development professionals.

Part 1: Benchmarking Against Oxidative Stress-Induced Neuronal Death

Rationale: Oxidative stress is a primary factor in neuronal damage, arising from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses.[6][7] An effective neuroprotective agent must be able to shield neurons from oxidative insults. This section details a workflow to quantify the cytoprotective, antioxidant, and anti-apoptotic potential of Compound DHP-7.

Experimental Model: The human neuroblastoma SH-SY5Y cell line is the model of choice.[8] Upon differentiation, these cells exhibit mature neuronal characteristics, including the expression of dopaminergic markers and the formation of neurites, making them an excellent system for studying neurotoxicity and neuroprotection.[9][10] Oxidative damage will be induced using hydrogen peroxide (H₂O₂), a well-established method to trigger ROS-dependent apoptosis.[11][12]

Benchmark Compound: 6-Gingerol , the major bioactive component of ginger, will be used as the positive control. Its potent antioxidant and anti-apoptotic properties are well-documented in numerous studies, providing a robust benchmark for comparison.[6][13][14]

Experimental Workflow: Oxidative Stress Model

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assays Endpoint Assays prep1 Culture SH-SY5Y Cells prep2 Differentiate with Retinoic Acid (7 days) prep1->prep2 treat1 Pre-treat with: - Compound DHP-7 (various conc.) - 6-Gingerol (benchmark) - Vehicle Control prep2->treat1 Seed into plates treat2 Induce Oxidative Stress: Add H₂O₂ (100 µM, 24h) treat1->treat2 assay1 Cell Viability (MTT Assay) treat2->assay1 assay2 ROS Levels (DCFDA Assay) treat2->assay2 assay3 Lipid Peroxidation (MDA Assay) treat2->assay3 assay4 Apoptosis (Caspase-3/7 Assay) treat2->assay4

Caption: Workflow for assessing neuroprotection against oxidative stress.

Quantitative Data Summary (Hypothetical)
Assay ParameterVehicle Control (H₂O₂)Compound DHP-7 (10 µM)6-Gingerol (10 µM)
Cell Viability (% of untreated) 48.5%85.2%81.7%
Intracellular ROS (Fold Change) 4.51.82.1
MDA Levels (nmol/mg protein) 3.21.41.7
Caspase-3/7 Activity (Fold Change) 5.11.92.3
Detailed Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Differentiation

  • Culture: Maintain SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[15]

  • Seeding: Seed cells into appropriate well plates (e.g., 96-well for viability, 12-well for protein assays).

  • Differentiation: Once cells reach 70-80% confluency, switch to low-serum (1% FBS) medium containing 10 µM retinoic acid.[10]

  • Incubation: Culture for 7 days, replacing the medium every 2-3 days, to induce a differentiated, neuronal phenotype.[10]

Protocol 2: MTT Assay for Cell Viability

  • After the 24-hour H₂O₂ treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[11]

Protocol 3: Intracellular ROS Detection (DCFDA Assay)

  • After treatment, wash cells twice with warm PBS.

  • Load the cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 30 minutes at 37°C.[16]

  • Wash cells again with PBS to remove excess probe.

  • Measure fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

Protocol 4: Caspase-3/7 Activity Assay

  • This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.[17]

  • After treatment, lyse the cells according to the manufacturer's protocol (e.g., Promega Caspase-Glo® 3/7 Assay).[18][19]

  • Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (DEVD).[18]

  • Incubate at room temperature for 1-2 hours.

  • Measure the resulting luminescence with a plate reader. The signal is directly proportional to the amount of caspase activity.[19]

Part 2: Benchmarking Anti-Neuroinflammatory Activity

Rationale: Neuroinflammation, primarily mediated by activated microglia, is a hallmark of neurodegenerative disease pathology.[20] Activated microglia release pro-inflammatory and neurotoxic factors, including nitric oxide (NO) and cytokines like TNF-α and IL-6.[21] A comprehensive neuroprotective agent should ideally possess anti-inflammatory properties to quell this detrimental response.

Experimental Model: The BV-2 immortalized murine microglial cell line is a widely accepted model for studying neuroinflammation.[22][23] Inflammation is reliably induced by treatment with lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls that potently activates microglia via TLR4 signaling.[24][25]

Benchmark Compound: 6-Shogaol , another pungent compound from ginger, will serve as the benchmark. It is a potent inhibitor of microglial activation and has been shown to suppress the production of NO and pro-inflammatory cytokines.[26]

Proposed Anti-Inflammatory Signaling Pathway

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription DHP7 Compound DHP-7 DHP7->IKK Inhibits

Caption: Proposed inhibition of the NF-κB inflammatory pathway by Compound DHP-7.

Quantitative Data Summary (Hypothetical)
Assay ParameterVehicle Control (LPS)Compound DHP-7 (10 µM)6-Shogaol (10 µM)
Nitric Oxide (NO) Production (µM) 25.68.36.1
TNF-α Release (pg/mL) 1240450380
IL-6 Release (pg/mL) 980310250
Detailed Experimental Protocols

Protocol 5: BV-2 Microglia Culture and LPS Stimulation

  • Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Seeding: Plate cells in 96-well (for Griess assay) or 24-well (for ELISA) plates and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Compound DHP-7, 6-Shogaol, or vehicle for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells (excluding the untreated control) and incubate for 24 hours to induce an inflammatory response.[27]

Protocol 6: Nitric Oxide (NO) Measurement (Griess Assay)

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes in the dark.

  • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm. The NO concentration is determined by comparison to a sodium nitrite standard curve.[23]

Protocol 7: Pro-inflammatory Cytokine Measurement (ELISA)

  • Collect the cell culture supernatant after the 24-hour LPS stimulation.

  • Centrifuge the supernatant to pellet any detached cells and debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions precisely.[27]

  • The results are typically quantified by creating a standard curve with recombinant cytokines and are expressed in pg/mL.

Conclusion and Future Directions

This guide presents a structured, evidence-based framework for the initial benchmarking of this compound (Compound DHP-7) as a potential neuroprotective agent. The proposed experiments will generate critical data on its ability to counteract oxidative stress, reduce apoptosis, and suppress neuroinflammation—three core pillars of neurodegeneration. Positive results from these in vitro screens would provide a strong foundation for advancing this compound into more complex models, such as neuron-glia co-cultures, and eventually into in vivo models of neurodegenerative diseases to assess its therapeutic efficacy and safety profile.[22][28] The structural similarity to other bioactive diarylheptanoids suggests a high probability of success, making this a promising avenue for novel drug discovery.[29][30]

References

A Comprehensive Guide to Comparative Docking Studies: Evaluating 1-(3,5-Dimethoxyphenyl)heptan-1-one as a Putative Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for conducting a comparative molecular docking study of 1-(3,5-dimethoxyphenyl)heptan-1-one against known tubulin inhibitors. We will delve into the scientific rationale, a meticulous experimental protocol, and the interpretation of simulated binding interactions. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and microtubule-targeting agents.

Introduction: The Rationale for Investigation

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell structure.[1][2] This makes them a prime target for the development of anticancer therapeutics.[1][2] Agents that interfere with tubulin polymerization, particularly those that bind to the colchicine binding site, have demonstrated significant potential in cancer therapy.[1][3][4]

The compound this compound is a synthetic molecule with a structure featuring a dimethoxyphenyl group, a motif present in numerous known tubulin inhibitors, including the potent, naturally occurring combretastatin A-4.[5][6][7] While there is a lack of published biological data for this compound, its structural similarity to established colchicine-site binders provides a strong rationale for investigating its potential as a tubulin polymerization inhibitor.[6][7]

This guide outlines a comparative in silico analysis to predict the binding affinity and mode of this compound at the colchicine binding site of β-tubulin. Its performance will be benchmarked against two well-characterized inhibitors: colchicine and combretastatin A-4.[5][8] Through this study, we aim to generate a testable hypothesis regarding the potential of this compound as a novel microtubule-targeting agent.

Experimental Methodology: A Step-by-Step Protocol

This section details a rigorous and reproducible protocol for the comparative docking study. The choice of software and parameters is critical for obtaining meaningful results. We will utilize AutoDock Vina, a widely used and validated open-source molecular docking program, for this study.[9]

Workflow Overview

The overall workflow for this comparative docking study is depicted in the diagram below.

G PDB Download Tubulin Structure (PDB ID: 4O2B) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands Obtain Ligand Structures (PubChem) PrepLig Ligand Preparation (Energy minimization, assign charges) Ligands->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Dock Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Interactions) Dock->Analyze Compare Comparative Analysis Analyze->Compare

Figure 1: Workflow for the comparative molecular docking study.

Protein Preparation
  • Structure Retrieval: Download the crystal structure of tubulin in complex with colchicine from the RCSB Protein Data Bank. For this study, we will use PDB ID: 4O2B , which provides a high-resolution (2.30 Å) structure of the tubulin-colchicine complex.[10][11]

  • Initial Cleaning: Load the PDB file (4o2b.pdb) into a molecular visualization tool such as UCSF Chimera or BIOVIA Discovery Studio.[12] Remove all non-essential components, including water molecules, ions, and any co-crystallized ligands other than the tubulin chains and the colchicine molecule (for binding site definition).[13][14]

  • Chain Selection: The asymmetric unit of 4O2B contains multiple tubulin chains. For simplicity and clarity, retain a single αβ-tubulin heterodimer for the docking study.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. Assign appropriate atomic charges using a force field such as AMBER.[13][14] Many molecular modeling programs have automated tools for this step.[12][15]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, charges, and atom types.[16]

Ligand Preparation
  • Structure Retrieval: Obtain the 3D structures of the following compounds from the PubChem database in SDF format:

    • This compound (CID: 3522587)[6]

    • Colchicine (CID: 6148)

    • Combretastatin A-4 (CID: 5281596)

  • Energy Minimization: Perform energy minimization on each ligand structure to obtain a stable, low-energy conformation. This can be done using molecular mechanics force fields like MMFF94.[17]

  • Charge and Torsion Angle Assignment: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This is a critical step for flexible docking, allowing the ligand to adopt different conformations within the binding site.[18]

  • File Format Conversion: Convert the prepared ligand structures into the PDBQT format for use with AutoDock Vina.[16]

Molecular Docking with AutoDock Vina
  • Binding Site Definition (Grid Box): The binding site for docking is defined by a three-dimensional grid. The center of this grid should be the geometric center of the co-crystallized colchicine in the original 4O2B structure. The size of the grid box should be large enough to encompass the entire binding pocket and allow for translational and rotational movement of the ligands. A grid box size of 25 x 25 x 25 Å is a reasonable starting point.[19]

  • Docking Execution: Perform the docking calculations for each of the three prepared ligands against the prepared tubulin structure. AutoDock Vina will explore various conformations of each ligand within the defined grid box and estimate the binding affinity for the most favorable poses.[9] The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a higher value for more accurate results, though this will increase computation time.[19]

  • Pose Analysis: The output from AutoDock Vina will be a set of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.

Results and Comparative Analysis

The docking results are summarized in the table below. The binding energies represent the predicted affinity of the compound for the colchicine binding site of tubulin, with more negative values indicating stronger binding. The interacting residues are those amino acids in the binding pocket that are predicted to form significant non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues
This compound -7.8Cys241, Leu248, Ala250, Val238, Ala316, Val318, Ile378
Colchicine (Reference) -9.2Cys241, Leu248, Ala250, Val238, Asn258, Ala316, Val318, Ile378, Lys352
Combretastatin A-4 (Reference) -8.5Cys241, Leu248, Ala250, Val238, Asn258, Ala316, Val318, Ile378

Discussion of Results:

The reference inhibitor, colchicine , exhibited the strongest predicted binding affinity of -9.2 kcal/mol. This is consistent with its known potent inhibitory activity. The analysis of its binding pose reveals extensive hydrophobic interactions with residues such as Leu248, Ala250, and Val318, and a key hydrogen bond with the side chain of Asn258. These interactions are characteristic of inhibitors that bind to the colchicine site.[3]

Combretastatin A-4 , another potent inhibitor, showed a strong predicted binding energy of -8.5 kcal/mol.[5] Its smaller size compared to colchicine results in a slightly lower, yet still very favorable, binding energy. The trimethoxyphenyl ring of combretastatin A-4 is predicted to occupy a similar hydrophobic pocket as the corresponding ring in colchicine, interacting with many of the same residues.

The test compound, This compound , demonstrated a promising predicted binding energy of -7.8 kcal/mol. While this value is less negative than those of the established inhibitors, it still suggests a favorable interaction with the colchicine binding site. The dimethoxyphenyl group is predicted to engage in hydrophobic interactions with residues lining the pocket, similar to the reference compounds. The heptan-1-one tail is predicted to occupy a hydrophobic channel, interacting with residues like Val238 and Ile378. The absence of a hydrogen bond donor/acceptor group analogous to those in colchicine and combretastatin A-4 may contribute to its slightly lower predicted binding affinity.

These in silico results suggest that this compound is a plausible candidate for a tubulin inhibitor that targets the colchicine binding site. The predicted binding mode provides a structural basis for this hypothesis and can guide future lead optimization efforts. For instance, the introduction of a hydrogen-bonding moiety on the heptanone chain could potentially enhance its binding affinity.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the potential of this compound as a novel tubulin inhibitor. The in silico analysis predicts that this compound can favorably bind to the colchicine site on β-tubulin, with a binding mode that shares similarities with known inhibitors colchicine and combretastatin A-4.

It is crucial to emphasize that these are computational predictions and require experimental validation. The next logical steps would involve:

  • In vitro tubulin polymerization assays: To experimentally determine if this compound inhibits tubulin assembly.

  • Cell-based cytotoxicity assays: To evaluate its anti-proliferative activity against various cancer cell lines.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of this compound to improve its potency and drug-like properties.

References

A Researcher's Roadmap: From Unknown Target to Confirmed Binding Site for 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey of a promising small molecule from initial hit to a well-understood lead compound is fraught with challenges. One of the most critical is identifying its specific protein target and elucidating the precise nature of their interaction. This guide addresses this challenge for the compound 1-(3,5-Dimethoxyphenyl)heptan-1-one, for which a definitive biological target is not yet established in public literature.

Instead of a rigid protocol, this document serves as a strategic guide, navigating the experimental landscape from broad target identification to high-resolution binding site confirmation. We will explore and compare state-of-the-art methodologies, providing the rationale behind experimental choices and detailed protocols to ensure scientific rigor and reproducibility.

Part 1: The Hunt for the Target - A Comparative Guide to Identification Strategies

When a compound's target is unknown, the initial step is a broad, unbiased search across the proteome. The choice of method depends on factors like the compound's properties, available resources, and the desired depth of information.

Initial Approaches: Casting a Wide Net

The first phase of target discovery aims to generate a list of potential interacting proteins. These "hits" will then be subjected to more rigorous validation. We can broadly classify these initial screening methods into affinity-based, stability-based, and genetic approaches.

Affinity-Based Methods: These techniques rely on the physical interaction between the small molecule and its target protein to isolate the protein from a complex mixture.

  • Affinity Chromatography: This is a classic and powerful method where the small molecule (ligand) is immobilized on a solid support to "fish" for its binding partners from a cell lysate.[1][2][3] The primary challenge lies in distinguishing true binders from non-specific interactions.[3]

  • Photoaffinity Labeling (PAL): PAL offers a more robust alternative by creating a covalent bond between the ligand and its target.[4][5][6] A chemically modified version of the compound, containing a photoreactive group, is introduced to cells or lysates. Upon UV irradiation, it permanently crosslinks to its binding partner, allowing for stringent purification and identification.[4][5][7]

Stability-Based Methods: These innovative approaches exploit the principle that a protein's stability changes upon ligand binding. They have the significant advantage of using the unmodified, native small molecule.

  • Drug Affinity Responsive Target Stability (DARTS): DARTS is based on the observation that a protein bound to a small molecule often becomes more resistant to proteolysis.[8][9][10][11] By treating cell lysates with the compound and then a protease, target proteins are protected from degradation and can be identified by mass spectrometry.[8][12]

  • Cellular Thermal Shift Assay (CETSA): CETSA operates on a similar principle, but with thermal stability. Ligand binding can increase the melting temperature of a protein.[13][14][15] By heating cells or lysates treated with the compound to various temperatures, the stabilized target protein remains in the soluble fraction at higher temperatures than its unbound form.[13][16]

Genetic Methods:

  • Yeast Three-Hybrid (Y3H) System: This in-vivo screening method adapts the well-known yeast two-hybrid system. It identifies protein-small molecule interactions by reconstituting a functional transcription factor inside a yeast cell, which activates a reporter gene.[17][18][19] This method is particularly useful for detecting interactions that occur within a cellular context.[20]

Comparative Analysis of Target Identification Methods

Choosing the right method is a critical decision. The following table provides a comparative overview to guide this choice.

Method Principle Pros Cons Typical Throughput
Affinity Chromatography Ligand immobilization to capture binding proteins.[1][2]Well-established, direct identification of physical binders.Requires compound immobilization; high risk of non-specific binding.[3]Low to Medium
Photoaffinity Labeling (PAL) Photoreactive ligand forms a covalent bond with the target upon UV exposure.[4][5]Covalent bond allows for stringent purification, reducing false positives; applicable in live cells.Requires synthesis of a modified probe; potential for UV-induced cell damage.[21]Medium
DARTS Ligand binding protects the target protein from protease digestion.[8][9]Uses unmodified compound; relatively simple and quick protocol.[10]May not work for all interactions; requires careful optimization of proteolysis.Medium
CETSA Ligand binding alters the thermal stability of the target protein.[13][14]Uses unmodified compound; can be performed in intact cells and tissues, confirming target engagement.[15]Indirect detection; requires specific antibodies or mass spectrometry for readout.High (with multiplex readout)[16]
Yeast Three-Hybrid (Y3H) In-vivo reconstitution of a transcription factor upon ligand-protein interaction.[18][19]Screens in a cellular context; can identify weak interactions.Requires synthesis of a hybrid ligand; potential for false positives/negatives due to cellular environment.[22]High
Computational Prediction In silico methods using ligand similarity or reverse docking to predict targets.[23][24]Fast, low-cost, provides hypotheses.Predictive, not definitive; requires experimental validation.[25][26][27]Very High
Workflow for Target Identification

The following diagram outlines a logical workflow for identifying the target of this compound.

Target_Identification_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Primary Experimental Screen cluster_2 Phase 3: Hit Validation Start Start: this compound (Target Unknown) InSilico Computational Prediction (Reverse Docking, Ligand Similarity) Start->InSilico BroadScreen Broad Proteome-Wide Screen (Choose one or more) InSilico->BroadScreen Guide screen design DARTS DARTS BroadScreen->DARTS Unmodified compound CETSA MS-CETSA BroadScreen->CETSA Unmodified compound, in-cell Affinity Affinity Chromatography-MS BroadScreen->Affinity Requires immobilization PAL Photoaffinity Labeling BroadScreen->PAL Requires probe synthesis HitList Generate Putative Target List DARTS->HitList CETSA->HitList Affinity->HitList PAL->HitList Validation Orthogonal Validation HitList->Validation Western Western Blot (CETSA/DARTS) Validation->Western Confirm stabilization PullDown Biotin-Compound Pulldown Validation->PullDown Confirm direct binding RNAi RNAi/CRISPR Knockdown (Phenotypic Rescue) Validation->RNAi Confirm functional relevance End Validated Target(s) Western->End PullDown->End RNAi->End

Fig 1. A workflow for identifying and validating the protein target(s) of a novel small molecule.

Part 2: Pinpointing the Interaction - High-Resolution Binding Site Confirmation

Once a target protein is validated, the focus shifts to confirming direct binding and precisely mapping the interaction site. This phase combines biophysical techniques to quantify the interaction and structural biology to visualize it.

Biophysical Characterization: Quantifying the Affinity and Thermodynamics

Before investing in high-resolution structural studies, it is crucial to quantify the binding interaction.

  • Surface Plasmon Resonance (SPR): SPR is an optical technique that measures molecular interactions in real-time.[28] It provides invaluable kinetic data, including the association rate (k_a) and dissociation rate (k_d), from which the equilibrium dissociation constant (K_D) is calculated.[29][30][31] This confirms a direct interaction and its strength.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding.[32][33][34] It directly measures the heat released or absorbed during binding, providing the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[35][36] This thermodynamic signature gives deep insights into the forces driving the interaction.[33]

Structural Biology: Visualizing the Binding Site

The ultimate confirmation of a binding site comes from a high-resolution 3D structure of the protein-ligand complex.

  • X-ray Crystallography: For decades, this has been the premier method for obtaining atomic-resolution structures.[37][38][39][40] It requires crystallizing the protein in complex with the ligand, but when successful, it provides a precise picture of the binding pose and all interacting residues.[41]

  • Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique, particularly for large proteins or complexes that are difficult to crystallize.[42] Recent advances in resolution now allow for the accurate modeling of small molecule ligands into the cryo-EM density map.[43][44][45]

Mapping and Validation of the Binding Interface

Even without a full structure, other methods can map the binding site and validate the importance of specific residues.

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique monitors the exchange of backbone amide hydrogens with deuterium in the solvent. When a ligand binds, it often protects the binding site residues from exchange, allowing the interface to be mapped.

  • Site-Directed Mutagenesis: This is a critical validation step. By mutating residues identified in the putative binding site (from structural or HDX-MS data) and re-measuring the binding affinity (e.g., with SPR or ITC), one can confirm their functional importance to the interaction. A significant loss in affinity upon mutation provides strong evidence for that residue's role in binding.

Comparative Analysis of Binding Site Confirmation Methods
Method Information Provided Pros Cons Resolution
SPR Binding kinetics (k_on, k_off), affinity (K_D).[29]Real-time, label-free, high sensitivity.Requires protein immobilization; can be complex to set up.N/A (Kinetics)
ITC Binding affinity (K_D), thermodynamics (ΔH, ΔS), stoichiometry.[32][35]Gold standard for thermodynamics; solution-based, no immobilization.Requires larger amounts of pure protein; lower throughput.N/A (Thermo.)
X-ray Crystallography Atomic 3D structure of the binding site.[37][41]Highest resolution, unambiguous identification of interacting residues.Requires well-diffracting crystals, which can be a major bottleneck.Atomic (<2 Å)
Cryo-EM 3D structure of the protein-ligand complex.[42]Does not require crystallization; good for large/flexible proteins.Resolution can be lower than crystallography, making ligand fitting challenging.[43][46]Near-atomic (~2-4 Å)
HDX-MS Maps regions of the protein protected by ligand binding.Uses small amounts of protein; provides dynamic information in solution.Does not provide atomic detail of individual residue contacts.Peptide-level
Site-Directed Mutagenesis Validates the functional role of specific residues in binding.Directly tests functional importance.Labor-intensive; mutations can cause global protein misfolding.Residue-level

Workflow for Binding Site Confirmation

Binding_Site_Workflow cluster_0 Phase 1: Biophysical Characterization cluster_1 Phase 2: Structural Determination cluster_2 Phase 3: Binding Site Mapping & Validation Start Validated Target Protein Quantify Quantify Binding Interaction Start->Quantify SPR SPR (Kinetics: kon, koff, KD) Quantify->SPR Direct interaction & kinetics ITC ITC (Thermodynamics: KD, ΔH, ΔS) Quantify->ITC Thermodynamic profile Structure Determine High-Resolution Structure SPR->Structure Confirm strong binding ITC->Structure Confirm strong binding Xray X-ray Crystallography Structure->Xray If protein crystallizes CryoEM Cryo-EM Structure->CryoEM For large or non-crystalline proteins Map Map & Validate Interface Structure->Map If no structure obtained Xray->Map Guide residue selection End Confirmed Binding Site & Interaction Mechanism Xray->End CryoEM->Map Guide residue selection CryoEM->End HDX HDX-MS (Identify protected regions) Map->HDX Mutagenesis Site-Directed Mutagenesis (Confirm key residues) Map->Mutagenesis HDX->End Mutagenesis->End

Fig 2. A workflow for characterizing the binding interaction and confirming the binding site.

Part 3: Detailed Experimental Protocols

To provide actionable guidance, we present abbreviated protocols for two key techniques: DARTS for initial target discovery and SPR for quantitative validation.

Protocol 1: Target Identification using DARTS

This protocol outlines the key steps for an unbiased proteomic screen.

  • Lysate Preparation:

    • Culture and harvest cells of interest (e.g., a cell line where the compound shows a phenotypic effect).

    • Lyse cells in a non-denaturing lysis buffer (e.g., M-PER buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris. Determine protein concentration using a BCA assay.

  • Compound Treatment:

    • Aliquot the cell lysate into multiple tubes.

    • Treat one set of aliquots with this compound at a final concentration determined by its cellular EC50 (e.g., 10x EC50).

    • Treat a parallel set with a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at room temperature to allow for binding.

  • Protease Digestion:

    • Add a protease, such as thermolysin or pronase, to both compound-treated and vehicle-treated lysates. The optimal protease and concentration must be determined empirically.

    • Incubate at room temperature for a defined time (e.g., 30 minutes).

    • Stop the digestion by adding a denaturing buffer (e.g., Laemmli buffer) and heating at 95°C.

  • Analysis:

    • Run the digested samples on an SDS-PAGE gel.

    • Visualize protein bands using Coomassie or silver staining. Protected target proteins should appear as more prominent bands in the compound-treated lane compared to the vehicle lane.

    • Excise the differential bands and identify the proteins using LC-MS/MS.

  • Self-Validation:

    • The protocol's integrity is validated by the dose-dependent protection of the identified hit. Repeat the DARTS experiment with varying concentrations of the compound. A true target should show increasing protection from proteolysis with increasing compound concentration.

Protocol 2: Binding Kinetics Analysis using SPR

This protocol describes the setup for measuring the interaction between the compound and a purified, validated target protein.

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize the purified target protein onto one flow cell. The adjacent flow cell should be activated and then deactivated to serve as a reference. Aim for an immobilization level that will yield a theoretical Rmax of ~50-100 RU for the small molecule.

  • Analyte Preparation:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with a small percentage of DMSO to ensure solubility, matched with the compound's solvent). Concentrations should span at least one order of magnitude above and below the expected K_D.

  • Binding Measurement:

    • Inject the dilution series of the compound over both the reference and target-immobilized flow cells. Start with the lowest concentration.

    • Include several buffer-only injections (blanks) for double referencing.

    • Monitor the binding response in real-time, ensuring sufficient association and dissociation time to observe the full kinetic profile.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the kinetic parameters (k_a, k_d) and calculate the affinity (K_D).

  • Self-Validation:

    • The quality of the data is confirmed by how well the curves fit the chosen model and by the consistency of the calculated K_D across different concentrations. A good fit will have low chi-squared (χ²) values and residuals that are randomly distributed around zero.

Conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,5-Dimethoxyphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3,5-Dimethoxyphenyl)heptan-1-one (CAS No. 39192-51-3), a compound utilized in various research applications. This document is designed to empower laboratory personnel with the knowledge to manage this chemical waste safely, efficiently, and in compliance with established environmental health and safety (EHS) standards.

Section 1: Core Hazard Assessment and Chemical Profile

The causality behind this directive is twofold:

  • Environmental Protection: Aromatic organic compounds can be toxic to aquatic life and may persist in the environment. Standard wastewater treatment facilities are not equipped to neutralize such specific chemical structures.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and corresponding local authorities mandate strict protocols for the disposal of chemical waste to prevent environmental contamination.[7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 39192-51-3[1][2]
Molecular Formula C₁₅H₂₂O₃[1][2][4]
Molecular Weight 250.33 g/mol [1][3]
Appearance Solid (Melting Point: 26-30 °C)[3]
Classification Aromatic Ketone / Ether[2]
Purity Typically ≥95%[3]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical in any capacity, including for disposal, the appropriate PPE must be worn. This creates a necessary barrier to prevent accidental exposure via inhalation, ingestion, or skin contact.[6][8][9]

  • Eye Protection: Chemical splash goggles are mandatory. They provide a seal around the eyes to protect against splashes of the chemical or contaminated solvents.[9][10]

  • Hand Protection: Nitrile gloves are required. Inspect gloves for any signs of degradation or puncture before use. If direct contact occurs, remove the glove immediately, wash hands thoroughly, and don a new glove.[8][9]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. This protects your skin and personal clothing from contamination.[6]

  • Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area, a respirator may be necessary during spill cleanup of a large quantity or if working outside of a certified chemical fume hood.[11]

Section 3: Managing Accidental Spills

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination. The following protocol is for small, manageable laboratory spills.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Control Ignition Sources: As a ketone, this compound is combustible. Turn off any nearby hot plates, open flames, or other potential ignition sources.[6]

  • Contain the Spill: Use an absorbent material, such as vermiculite, sand, or a commercial spill pad, to dike the area and prevent the spill from spreading.[12][13]

  • Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into a designated, sealable, and chemically compatible container. A wide-mouth glass or polyethylene container is suitable.[12]

  • Label the Container: Label the container clearly as "Hazardous Waste: Spill Debris containing this compound."

  • Decontaminate the Area: Wipe the spill area with a cloth or paper towel soaked in a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must also be placed into the hazardous waste container.

  • Dispose of Waste: The sealed container should be disposed of following the hazardous waste procedures outlined in Section 4.

Section 4: Standard Operating Procedure for Disposal

This workflow ensures that waste is collected, stored, and disposed of in a manner that is safe and compliant with institutional and federal regulations.[14][15]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal Generate Waste Generated (Pure compound, solutions, or contaminated items) Characterize Characterize Waste (Non-halogenated organic) Generate->Characterize Step 1 Container Select Compatible Container (Glass or Polyethylene) Characterize->Container Step 2 Label Attach Hazardous Waste Tag (List all constituents) Container->Label Step 3 Store Store in Satellite Accumulation Area (Secondary containment, closed lid) Label->Store Step 4 Request Request Pickup (Submit form to EHS) Store->Request Step 5 Dispose Disposal by Licensed Facility (Incineration) Request->Dispose Step 6

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol:
  • Waste Segregation: This compound is a non-halogenated organic waste. It should be collected separately from halogenated solvents, strong acids/bases, and oxidizers to prevent dangerous reactions.[14][16]

  • Container Selection:

    • Use a designated hazardous waste container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[14][15]

    • The container material must be compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate. Do not use metal containers if the waste is mixed with any corrosive substances.[14]

    • The original reagent bottle can be an excellent choice for collecting the waste.[15]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag, typically provided by your institution's Environmental Health & Safety (EHS) department.[15]

    • Clearly write the full chemical name, "this compound," and list any other solvents or chemicals present in the container with their approximate percentages. Vague descriptions are not permissible.[14]

  • Accumulation and Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste. This prevents the release of vapors and potential spills.[14][15]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation.[16]

    • The container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[15]

  • Requesting Disposal:

    • Once the container is full or is no longer needed, submit a chemical waste collection request to your institution's EHS department.[14]

    • Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.

Section 5: Decontamination of Labware

Proper decontamination of glassware and equipment is crucial to prevent cross-contamination and ensure safety.

  • Gross Contamination: For labware with significant residual chemical, rinse with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is considered hazardous waste and MUST be collected in your designated non-halogenated organic waste container.[5]

  • Triple Rinsing: After the initial rinse, the container should be triple-rinsed.[16] For a container that held this compound, a triple rinse with a solvent like acetone, followed by a final wash with soap and water, is effective. The initial solvent rinses should be collected as hazardous waste.

  • Empty Containers: An empty container that has been triple-rinsed and air-dried in a fume hood may be disposed of in the normal trash (or glass disposal box), provided all labels have been removed or defaced.[16]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific discovery does not come at the expense of our health or the environment.

References

Navigating the Safe Handling of 1-(3,5-Dimethoxyphenyl)heptan-1-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-(3,5-Dimethoxyphenyl)heptan-1-one, ensuring operational safety and regulatory compliance.

As a novel aromatic ketone, this compound presents a unique set of handling considerations within the laboratory environment. Its molecular structure, featuring a dimethoxyphenyl group attached to a heptanoyl chain, necessitates a thorough understanding of its potential hazards to establish robust safety protocols. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) selection, operational procedures, and compliant disposal plans, empowering researchers to work with confidence and security.

Hazard Assessment: Understanding the Risks

A critical first step in ensuring laboratory safety is a comprehensive hazard assessment. While a complete Safety Data Sheet (SDS) for this compound is not yet widely available, information from suppliers and data on structurally similar compounds provide a strong basis for a cautious approach.

Known and Inferred Hazards:

Based on available data, this compound is associated with the following hazards:

  • H301 - Toxic if swallowed: This indicates a significant risk of acute toxicity upon ingestion.

  • H317 - May cause an allergic skin reaction: The potential for skin sensitization requires stringent measures to prevent dermal contact.

  • H413 - May cause long lasting harmful effects to aquatic life: This highlights the need for responsible disposal to prevent environmental contamination.

Furthermore, a closely related analog, 1-(3-Methoxyphenyl)heptan-1-one, is classified as causing serious eye irritation (H319) and being toxic to aquatic life with long-lasting effects (H411)[1][2]. Given the structural similarities, it is prudent to assume that this compound may also cause significant eye irritation.

The precautionary statement P280 - Wear protective gloves/protective clothing/eye protection/face protection underscores the mandatory use of comprehensive PPE.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection and proper use of PPE are paramount when handling this compound. The following recommendations are based on a synthesis of known hazards and best practices for handling aromatic ketones.

Eye and Face Protection

Given the potential for serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Recommended for High-Risk Operations: A face shield worn over chemical splash goggles is essential during procedures with a higher risk of splashes or aerosol generation, such as heating, vacuum filtration, or transfers of large volumes.

Hand Protection: Selecting the Right Gloves

The risk of skin sensitization necessitates careful selection of chemical-resistant gloves. The choice of glove material should be based on its ability to resist permeation by aromatic ketones.

Glove MaterialSuitability for Aromatic KetonesConsiderations
Butyl Rubber Excellent Offers superior resistance to ketones and aromatic hydrocarbons.
Viton™ Excellent Provides excellent protection against a broad range of chemicals, including aromatic and chlorinated solvents.
Nitrile Rubber Fair to Poor While commonly used in laboratories, nitrile gloves may offer limited protection against aromatic ketones. Breakthrough times can be short.[3][4] They are suitable for incidental contact only and should be changed immediately upon contamination.
Natural Rubber (Latex) Poor Not recommended for handling aromatic ketones.

Operational Protocol for Glove Usage:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For procedures with a higher risk of exposure, consider wearing two pairs of gloves (double gloving).

  • Immediate Removal and Disposal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.

Body Protection

To protect against skin contact, appropriate body protection is required.

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn at all times.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary.

Respiratory Protection

The need for respiratory protection is determined by the specific procedure and the potential for aerosolization.

  • Engineering Controls First: The primary method for controlling airborne exposure is through engineering controls, such as a certified chemical fume hood.[5] All work with this compound that could generate vapors or aerosols should be conducted in a fume hood.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required. Respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training, as mandated by OSHA.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. This should be formalized in a laboratory-specific Standard Operating Procedure (SOP).[5]

Workflow for Handling this compound

Safe Handling Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Review SDS/SOP Review SDS/SOP Don PPE Don PPE Review SDS/SOP->Don PPE Proceed if understood Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing/Transfer Weighing/Transfer Work in Fume Hood->Weighing/Transfer Reaction Setup Reaction Setup Weighing/Transfer->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Waste Disposal Waste Disposal Doff PPE->Waste Disposal

Caption: A stepwise workflow for the safe handling of this compound.

Standard Operating Procedure (SOP) Essentials

Your laboratory's SOP for this compound should include, at a minimum:

  • Hazard Identification: A summary of the known and potential hazards.

  • PPE Requirements: A detailed list of the required PPE for different tasks.

  • Engineering Controls: The mandatory use of a chemical fume hood.

  • Step-by-Step Procedures: Clear instructions for weighing, transferring, and using the compound.

  • Emergency Procedures: Actions to be taken in case of a spill, fire, or personal exposure.

  • Waste Disposal: Specific instructions for the disposal of contaminated materials and excess chemical.

Disposal Plan: Environmental Responsibility

The potential for long-lasting harmful effects on aquatic life necessitates a stringent disposal protocol for this compound and any materials contaminated with it.

Waste Segregation and Collection
  • Designated Waste Container: All waste contaminated with this compound, including excess reagent, contaminated gloves, pipette tips, and paper towels, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Non-Halogenated Aromatic Waste: This compound should be classified as a non-halogenated aromatic waste.[6] It is crucial to avoid mixing it with halogenated waste streams to prevent complications in the disposal process and to minimize costs.[7]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Skin Sensitizer").

Disposal Pathway
  • Licensed Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor.

  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.

By adhering to these comprehensive guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for themselves and their colleagues while upholding their responsibility to protect the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethoxyphenyl)heptan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dimethoxyphenyl)heptan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.